Product packaging for Orbifloxacin(Cat. No.:CAS No. 113617-63-3)

Orbifloxacin

カタログ番号: B1677453
CAS番号: 113617-63-3
分子量: 395.4 g/mol
InChIキー: QIPQASLPWJVQMH-DTORHVGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Orbifloxacin is a member of quinolines.
This compound is a fluoroquinolone antibiotic. It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source in error (quinolone nitrogen atom not shown)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20F3N3O3 B1677453 Orbifloxacin CAS No. 113617-63-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
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InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
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Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7046201
Record name Orbifloxacin
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Molecular Weight

395.4 g/mol
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CAS No.

113617-63-3
Record name Orbifloxacin
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Foundational & Exploratory

Orbifloxacin: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is exclusively used in veterinary medicine for the treatment of various bacterial infections in animals.[1] Like other fluoroquinolones, this compound's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] This technical guide provides an in-depth overview of the synthesis of this compound and its key chemical properties, offering valuable insights for researchers and professionals involved in drug development and chemical synthesis.

Chemical Properties

This compound, with the chemical formula C₁₉H₂₀F₃N₃O₃ and a molecular weight of 395.38 g/mol , presents as a solid, slightly yellow crystalline powder.[5][6][7] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₀F₃N₃O₃[5][7]
Molecular Weight 395.38 g/mol [5][7]
Physical Appearance A solid, slightly yellow crystalline powder.[5][8]
Melting Point 259-260 °C[9][10]
pKa₁ 5.60 - 5.95[6][9][11]
pKa₂ 8.90 - 9.01[6][9][11]
Solubility Insoluble in water and ethanol; soluble in DMSO with gentle warming (≥6.68 mg/mL). Solubility increases in acidic and alkaline conditions.[5][6][11] There are conflicting reports on its aqueous solubility, which may be attributed to the existence of different polymorphic forms (hemihydrate and anhydrous).[8][5][6][8][11]
Storage Store at -20°C.[5]

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process starting from sparfloxacin.[12][13][14] The synthesis pathway includes diazotization, fluorination, and thermal decomposition, followed by purification.

Synthesis Pathway

Orbifloxacin_Synthesis Sparfloxacin Sparfloxacin Diazonium_Salt Diazonium Salt Intermediate Sparfloxacin->Diazonium_Salt 1. Diazotization (HCl, NaNO₂) 0-5°C Orbifloxacin_Tetrafluoroborate This compound Tetrafluoroborate Salt Diazonium_Salt->Orbifloxacin_Tetrafluoroborate 2. Fluorination (HBF₄) -10°C Crude_this compound Crude this compound Orbifloxacin_Tetrafluoroborate->Crude_this compound 3. Thermal Decomposition (Heating) Pure_this compound Pure this compound Crude_this compound->Pure_this compound 4. Purification (Anhydrous Ethanol, Activated Carbon)

Caption: Synthesis pathway of this compound from Sparfloxacin.

Experimental Protocols

Step 1: Diazotization of Sparfloxacin [9][12]

  • In a suitable reaction vessel, suspend sparfloxacin in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C and stirring vigorously.

  • Monitor the completion of the diazotization reaction using potassium iodide-starch paper. The formation of a diazonium salt solution is observed.

Step 2: Fluorination [9][12]

  • Separately, prepare tetrafluoroboric acid.

  • Cool the tetrafluoroboric acid solution to 0°C.

  • Add the cold tetrafluoroboric acid solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at or below 0°C.

  • After the addition is complete, maintain the reaction mixture at -10°C for approximately 5 hours to allow for the formation of the sparfloxacin tetrafluoroborate salt as a solid precipitate.

  • Isolate the solid by filtration.

  • Wash the filter cake with ethyl ether and dry it under a vacuum.

Step 3: Thermal Decomposition [9][12]

  • Place the dried sparfloxacin tetrafluoroborate salt in a suitable flask.

  • Heat the solid, for instance, using an electric furnace, until the evolution of gas ceases. This thermal decomposition yields the crude this compound product.

Step 4: Purification [12][13]

  • Dissolve the crude this compound in anhydrous ethanol by heating.

  • Add activated carbon to the solution for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool, which will induce the crystallization of pure this compound.

  • Collect the crystals by filtration and dry them to obtain the final product.

Stability Profile

Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5][15]

Stress ConditionObservationsReference(s)
Acid Hydrolysis Extensive decomposition observed.[5]
Alkaline Hydrolysis Extensive decomposition observed.[5]
Neutral Hydrolysis Extensive decomposition observed in solution.[5]
Oxidative Degradation Degradation was observed.[5]
Thermal Degradation (Dry Heat) Stable at 60°C in solid form.[5]
Photolytic Degradation (UV-VIS) Stable in solid form. Extensive decomposition in solution.[5]

A study identified a total of eleven major degradation products under various forced conditions, which were characterized using LC-MS.[5]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline (e.g., 0.1 M NaOH, 80°C) Base->Stressed_Samples Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Stressed_Samples Thermal Thermal (e.g., 60°C, solid) Thermal->Stressed_Samples Photolytic Photolytic (UV-VIS light, solution) Photolytic->Stressed_Samples Orbifloxacin_Sample This compound Sample (Solid or Solution) Orbifloxacin_Sample->Acid Orbifloxacin_Sample->Base Orbifloxacin_Sample->Oxidative Orbifloxacin_Sample->Thermal Orbifloxacin_Sample->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., LC-MS) Stressed_Samples->Analysis Data_Interpretation Data Interpretation (Identification of Degradation Products, Degradation Pathway Elucidation) Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthesis from sparfloxacin offers a viable route to this important veterinary antibiotic. A thorough understanding of its chemical properties, particularly its solubility and stability under various conditions, is critical for formulation development, analytical method validation, and ensuring the quality and efficacy of the final drug product. The provided experimental outlines and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

Orbifloxacin: A Technical Guide to its Discovery, Development, and Veterinary Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Orbifloxacin, a third-generation synthetic fluoroquinolone, has become a significant antimicrobial agent in veterinary medicine since its synthesis in 1987.[1][2] Developed exclusively for animal use, it offers a broad spectrum of activity against common veterinary pathogens. This technical guide provides a comprehensive overview of the discovery, development, and clinical application of this compound, with a focus on its pharmacological properties, key experimental findings, and safety profile.

Chemical Properties and Synthesis

This compound is chemically identified as 1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.[3][4] Its chemical formula is C₁₉H₂₀F₃N₃O₃, with a molecular weight of 395.38.[3][4] The compound is slightly soluble in water, with solubility increasing in both acidic and alkaline conditions.[3][4]

A documented synthesis method for this compound involves using sparfloxacin as a starting material. The process includes a diazotization reaction with hydrochloric acid and sodium nitrite, followed by a fluorination reaction with tetrafluoroboric acid at low temperatures.[5] The resulting crude product is then purified.[5]

Mechanism of Action

Like other fluoroquinolones, this compound exerts its bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II).[3][6][7] This enzyme is crucial for the uncoiling and supercoiling of bacterial DNA, a necessary step for DNA replication and protein synthesis.[7][8] By interfering with this process, this compound effectively prevents bacterial multiplication, leading to cell death.[7] Mammalian topoisomerase II has a significantly lower affinity for quinolones, which accounts for the selective toxicity of the drug towards bacteria.[6]

cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed/Replicating DNA DNA_Gyrase->Relaxed_DNA Uncoiling Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Uncoiling Relaxed_DNA->Supercoiled_DNA Supercoiling This compound This compound This compound->Inhibition Inhibition->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound is a broad-spectrum antimicrobial agent with activity against a wide range of Gram-negative and some Gram-positive bacteria.[6][9] It is particularly effective against members of the Enterobacteriaceae family and Staphylococcus species.[1][2][10] However, it is generally not effective against anaerobic bacteria.[7][8]

Table 1: In Vitro Antimicrobial Activity of this compound (MIC Values)

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus intermedius (canine isolates)0.51[10]
Pasteurella multocida (veterinary respiratory pathogens)Similar to enrofloxacinSimilar to enrofloxacin[11]
Mannheimia haemolytica (veterinary respiratory pathogens)Similar to enrofloxacinSimilar to enrofloxacin[11]
Actinobacillus pleuropneumoniae (veterinary respiratory pathogens)Similar to enrofloxacinSimilar to enrofloxacin[11]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in target animal species, including rapid and near-complete oral absorption in fasted animals.[12]

Absorption and Distribution

In dogs, the oral bioavailability of this compound is approximately 100%.[6][12] Peak plasma concentrations are typically reached within one to two hours of oral administration.[6][12] The drug is widely distributed throughout the body tissues.[3][6] It is important to note that co-administration with divalent and trivalent cations, such as those found in antacids, sucralfate, and some mineral supplements, can significantly decrease the absorption of fluoroquinolones.[3][8][12]

Metabolism and Excretion

This compound undergoes limited metabolism in both dogs and cats.[6] Elimination occurs through both renal and hepatic pathways.[6] In dogs, approximately 40-50% of an orally administered dose is excreted unchanged in the urine.[3][6][12]

Table 2: Pharmacokinetic Parameters of this compound in Dogs and Cats

SpeciesDoseCₘₐₓ (µg/mL)Tₘₐₓ (hours)T₁/₂ (hours)Bioavailability (%)Reference
Dog2.5 mg/kg (oral)~2.3~1~6~100[6]
Dog7.5 mg/kg (oral)~5.8~2--[6]
Dog2.5 mg/kg (IV)--4.23 ± 0.2-[13]
Dog2.5 mg/kg (IM)--3.95 ± 0.15100.1 ± 4.76[13]
Cat7.5 mg/kg (oral suspension)---Lower and more variable than tablets[3][12][14]

Clinical Development and Efficacy

Clinical trials have demonstrated the efficacy of this compound for the treatment of various bacterial infections in dogs and cats.

Approved Indications
  • Dogs: Treatment of urinary tract infections (cystitis) and skin and associated soft tissue infections.[3][6][15]

  • Cats: Treatment of skin and associated soft tissue infections (wounds and abscesses).[3][6][15]

Efficacy Data

In clinical studies, this compound administered at 7.5 mg/kg once daily for 5-13 days for soft tissue infections resulted in a wound healing rate of 96.3% in dogs and 93% in cats.[6] For urinary tract infections in dogs, a dosage of 2.5 mg/kg has been shown to be effective.[6]

Safety and Toxicology

The safety of this compound has been evaluated in target animal tolerance studies.

General Safety

This compound is generally well-tolerated at recommended doses.[12] The most common adverse effects are mild gastrointestinal signs such as vomiting, diarrhea, or soft feces.[6][12]

Contraindications and Precautions
  • Arthropathy in Immature Animals: Like other quinolones, this compound can cause arthropathy in immature, growing animals, particularly in dogs.[3][8][16] It is contraindicated in dogs during the rapid growth phase (2-8 months for small/medium breeds, up to 18 months for large/giant breeds).[3]

  • Central Nervous System (CNS) Effects: Quinolones should be used with caution in animals with known or suspected CNS disorders, as they have been associated with CNS stimulation and, in rare cases, seizures.[3][8][16]

  • Retinal Toxicity in Cats: The use of fluoroquinolones in cats has been associated with retinal damage, and blindness has been reported post-approval.[7][16] It is advised not to exceed the recommended dose in cats.[3][14]

  • Use in Pregnant and Breeding Animals: The safety of this compound has not been established in pregnant, lactating, or breeding animals.[6][8]

Table 3: Summary of Safety and Toxicology Studies

Study TypeSpeciesKey FindingsReference
Single Dose ToxicityRats, DogsLow acute toxicity.[6]
Repeated Dose ToxicityMice, Rats, DogsGastrointestinal signs at higher doses. NOELs ranged from 2-80 mg/kg.[6]
Articular Cartilage ToxicityYoung DogsAffects articular cartilage, particularly in males. NOEL of 2 mg/kg established in 3-month studies.[6]
Reproductive/Developmental ToxicityRats, RabbitsNot shown to be teratogenic. Prenatal/postnatal toxicity observed at higher doses.[6]
GenotoxicityIn vitro/In vivoIn vivo data were negative. Not considered a genotoxic carcinogen.[17]
CarcinogenicityRatsNo evidence of carcinogenicity in a 2-year study.[17]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key studies in the development of this compound, based on standard practices and available information.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial susceptibility of various bacterial pathogens to this compound is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Start Bacterial Isolate Step1 Prepare Serial 2-fold Dilutions of This compound in Mueller-Hinton Broth Start->Step1 Step2 Inoculate with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) Step1->Step2 Step3 Incubate at 35°C for 20-24 hours Step2->Step3 Step4 Read Results: Lowest Concentration with No Visible Growth = MIC Step3->Step4

Figure 2: Workflow for MIC determination.

Pharmacokinetic Studies in Target Animals

Pharmacokinetic parameters are typically determined following intravenous and oral administration of this compound to healthy adult animals.

Protocol Outline:

  • Animal Selection: A cohort of healthy, fasted adult dogs or cats is used.

  • Drug Administration:

    • Intravenous (IV): A single dose of this compound is administered intravenously to establish baseline pharmacokinetic parameters.

    • Oral (PO): After a washout period, the same animals receive a single oral dose of this compound.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours) after drug administration.[18]

  • Plasma Analysis: Plasma is separated from the blood samples, and this compound concentrations are quantified using a validated method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][18]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, elimination half-life (t₁/₂), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Target Animal Safety Studies

These studies are designed to evaluate the safety of this compound at and above the recommended therapeutic dose.

Protocol Outline:

  • Animal Groups: Healthy young adult dogs or cats are divided into multiple groups. One group serves as a control (receiving a placebo), while the other groups receive multiples of the recommended dose of this compound (e.g., 1x, 3x, 5x the therapeutic dose) daily for an extended period (e.g., 30 days).[12]

  • Observations: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and gastrointestinal function.

  • Clinical Pathology: Blood and urine samples are collected periodically for hematology, serum chemistry, and urinalysis.

  • Pathology: At the end of the study, a complete necropsy is performed, and tissues are examined for any gross or microscopic abnormalities. Special attention is given to weight-bearing articular cartilage in dogs.[6]

Conclusion

This compound is a well-established and effective fluoroquinolone antibiotic for the treatment of common bacterial infections in dogs and cats. Its broad spectrum of activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option in veterinary medicine. As with all antimicrobial agents, responsible use is crucial to mitigate the development of resistance. A thorough understanding of its pharmacological properties and safety profile, as outlined in this guide, is essential for its appropriate and effective use by veterinary professionals.

References

Orbifloxacin antibacterial spectrum and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antibacterial Spectrum and Efficacy of Orbifloxacin

Introduction

This compound is a third-generation synthetic fluoroquinolone carboxylic acid derivative developed exclusively for veterinary use.[1][2] It exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[3][4] Its mechanism of action, favorable pharmacokinetic profile, and proven efficacy have established it as a critical therapeutic agent for treating various bacterial infections in companion animals and livestock, particularly skin, soft tissue, urinary tract, and respiratory infections.[1][5] This document provides a detailed technical overview of this compound's antibacterial spectrum, efficacy, mechanism of action, and the experimental protocols used to determine its activity.

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal effect is achieved through the inhibition of essential bacterial enzymes involved in DNA synthesis and maintenance: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][6][7]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription.[8] By binding to the DNA-gyrase complex, this compound prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks.[5]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is often topoisomerase IV. This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition by this compound prevents this separation, thereby halting cell division.[7]

The disruption of these vital processes results in the rapid cessation of DNA replication and the induction of cell death.[2] The differential structure of mammalian topoisomerases compared to their bacterial counterparts accounts for the drug's selective toxicity.[8]

Orbifloxacin_Mechanism_of_Action Mechanism of Action of this compound This compound This compound inhibition Inhibition of Enzyme Function This compound->inhibition dna_gyrase Bacterial DNA Gyrase (Gram-Negative Target) dna_gyrase->inhibition topo_iv Bacterial Topoisomerase IV (Gram-Positive Target) topo_iv->inhibition dna_damage Failure to Re-ligate DNA Strands & Prevention of Chromosome Separation inhibition->dna_damage replication_failure Disruption of DNA Replication and Cell Division dna_damage->replication_failure cell_death Bactericidal Effect (Cell Death) replication_failure->cell_death

Diagram 1: this compound's inhibitory action on bacterial DNA synthesis.

Antibacterial Spectrum and In Vitro Efficacy

This compound demonstrates potent activity against a broad range of veterinary pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of this compound against key Gram-positive and Gram-negative pathogens isolated from clinical cases.

Gram-Positive Bacteria

This compound is effective against many Gram-positive organisms, particularly Staphylococcus species, which are common causes of skin infections in dogs.[3]

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus intermedius2400.51.00.016 - 8.0
Staphylococcus aureus (ATCC 29213)-0.5 (MIC)--
Staphylococcus pseudintermedius----
Enterococcus faecalis----
β-hemolytic streptococci (Group G)----
Streptococcus equisimilis----

Data sourced from clinical studies on canine skin and ear infections.[9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Negative Bacteria

The drug shows excellent activity against the family Enterobacteriaceae and other significant Gram-negative pathogens.[1][5]

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli (sensitive strains)---0.5 - 2.0
Escherichia coli (resistant strain)1128--
Pasteurella multocida96≤0.0150.03≤0.015 - 0.06
Mannheimia haemolytica960.060.120.03 - 0.25
Actinobacillus pleuropneumoniae1000.030.06≤0.015 - 0.12
Proteus mirabilis----
Klebsiella pneumoniae----
Pseudomonas spp.----
Enterobacter spp.----
Citrobacter spp.----

Data for P. multocida, M. haemolytica, and A. pleuropneumoniae sourced from a study on veterinary respiratory pathogens.[10] E. coli data from a study on synergistic effects.[11]

Pharmacodynamics and In Vivo Efficacy

The clinical efficacy of this compound is best predicted by integrating its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For concentration-dependent antibiotics like fluoroquinolones, the most critical PK/PD index is the ratio of the 24-hour Area Under the Curve (AUC₂₄) to the MIC (AUC₂₄/MIC).[7]

Studies in murine thigh infection models have established target AUC₂₄/MIC values required to achieve different levels of bacterial killing against Staphylococcus aureus.[7]

  • Bacteriostatic Action: AUC₂₄/MIC of 33.78–37.79 h

  • 1-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 53.30–61.56 h

  • 2-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 88.59–98.35 h

  • 3-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 179.43–217.47 h

These targets provide a rational framework for optimizing dosing regimens to maximize therapeutic success while minimizing the potential for resistance development.[7] A study on canine pyoderma demonstrated an excellent clinical response in 95.6% of cases treated with this compound, highlighting its potent in vivo efficacy.[3]

PK_PD_Relationship PK/PD Relationship for this compound Efficacy pk Pharmacokinetics (PK) (Drug concentration over time) auc AUC₂₄ (Total drug exposure in 24h) pk->auc pd Pharmacodynamics (PD) (Drug effect on bacteria) mic MIC (Bacterial Susceptibility) pd->mic ratio PK/PD Index AUC₂₄ / MIC auc->ratio mic->ratio efficacy Clinical Efficacy (Bacterial Eradication) ratio->efficacy MIC_Workflow Experimental Workflow for Broth Microdilution MIC Assay start Start prep_antibiotic Prepare Serial Two-Fold Dilutions of this compound in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Record MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

The Pharmacokinetic Profile of Orbifloxacin in Canine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orbifloxacin, a synthetic fluoroquinolone antibiotic, in canine models. This compound is utilized in veterinary medicine to treat bacterial infections, particularly those of the skin, soft tissues, and urinary tract.[1] Understanding its pharmacokinetic properties is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Core Pharmacokinetic Parameters

The absorption, distribution, metabolism, and excretion of this compound have been characterized in several studies involving canine models, primarily Beagle dogs. The drug is known for its rapid and nearly complete absorption after oral administration, with a bioavailability of approximately 100%.[2][3] It distributes widely throughout the body tissues.[2][3] Elimination occurs through both renal and hepatic pathways, with a significant portion of the drug excreted unchanged in the urine.[2][3][4]

Oral Administration

Oral administration is the most common route for this compound in clinical practice. The following tables summarize key pharmacokinetic parameters from various studies involving oral administration of this compound tablets and oral suspension.

Table 1: Pharmacokinetic Parameters of this compound Tablets in Dogs

DoseCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)t½ (hr)Reference(s)
2.5 mg/kg2.3114.3 ± 1.45.6 ± 1.1[2][4][5]
7.5 mg/kg6.32 ± 0.872.02 ± 0.9460.85 ± 9.086.13 ± 0.88[2]

Table 2: Pharmacokinetic Parameters of this compound Oral Suspension in Dogs

DoseCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)t½ (hr)Reference(s)
2.5 mg/kg2.3~1N/A~6[4][5]
7.5 mg/kg5.82 ± 0.872.29 ± 0.5560.37 ± 11.506.26 ± 0.84[2]
7.5 mg/kg5.82N/A~6[4][5]
Intravenous and Intramuscular Administration

Intravenous and intramuscular administrations are typically used in research settings to determine fundamental pharmacokinetic parameters like absolute bioavailability and clearance.

Table 3: Pharmacokinetic Parameters of this compound after Intravenous (IV) and Intramuscular (IM) Administration in Beagle Dogs (2.5 mg/kg)

ParameterIntravenous (IV)Intramuscular (IM)Reference(s)
Cmax (µg/mL) N/A1.15 ± 0.14[6]
Tmax (hr) N/A1.15 ± 0.37[6]
AUC₀₋₂₄ (µg·h/mL) 8.078.37[7]
t½ (hr) 4.23 ± 0.23.95 ± 0.15[6]
Clearance (L/h/kg) 0.31 ± 0.03N/A[6]
Volume of Distribution (Vdss) (L/kg) 1.61 ± 0.13N/A[6]
Bioavailability (F) N/A100.1% ± 4.76%[6]

Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are detailed methodologies typical of pharmacokinetic studies of this compound in canine models.

Animal Models and Housing
  • Species: Healthy adult Beagle dogs are the most commonly used model.[2][6]

  • Health Status: Animals are typically confirmed to be healthy through physical examinations and clinical pathology prior to the study.

  • Housing: Dogs are housed in conditions that comply with animal welfare regulations, with access to food and water. For studies involving oral administration, animals are often fasted overnight prior to drug administration.[2][3]

Drug Administration and Dosing
  • Formulations: this compound is administered as either coated tablets or an oral suspension.[2][8] For intravenous and intramuscular studies, an injectable solution is used.[6]

  • Dosing: The dosage typically ranges from 2.5 mg/kg to 7.5 mg/kg, administered once daily.[2][6][8]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected from the jugular or cephalic vein at predetermined time points before and after drug administration.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC): The concentration of this compound in plasma and other biological matrices is most commonly determined using a validated HPLC method with fluorescence or ultraviolet detection.[9][10] This method provides high sensitivity and specificity for quantifying the drug.

The following diagram illustrates a typical experimental workflow for a canine pharmacokinetic study.

G A Animal Acclimation & Health Screening B Fasting Period (for oral studies) A->B C Drug Administration (Oral, IV, or IM) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (Frozen) E->F G HPLC Analysis F->G H Pharmacokinetic Data Analysis G->H

Experimental workflow for a canine pharmacokinetic study.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The efficacy of an antimicrobial agent is often predicted by integrating pharmacokinetic data with pharmacodynamic parameters, such as the minimum inhibitory concentration (MIC) of the target pathogen. For fluoroquinolones like this compound, the key PK/PD indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[7]

The following diagram illustrates the relationship between these key parameters.

G cluster_0 Pharmacokinetics (Drug Exposure) cluster_1 Pharmacodynamics (Drug Potency) cluster_2 PK/PD Indices (Efficacy Predictors) Cmax Cmax Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC AUC AUC_MIC AUC / MIC AUC->AUC_MIC MIC MIC MIC->Cmax_MIC MIC->AUC_MIC

Relationship of PK/PD indices for this compound.

Tissue Distribution

Studies have shown that this compound penetrates well into various body tissues. In a study involving dogs with pyoderma, this compound concentrations were found to be significantly higher in diseased skin compared to normal skin.[9] After five to seven days of treatment at 7.5 mg/kg, the mean skin concentration in dogs with pyoderma was 9.47 ± 6.23 µg/g.[9] This accumulation in infected tissue likely contributes to its clinical efficacy.

Conclusion

This compound exhibits a favorable pharmacokinetic profile in canine models, characterized by excellent oral bioavailability, rapid absorption, and wide tissue distribution. The data summarized in this guide provide a robust foundation for researchers and drug development professionals working with this important veterinary antibiotic. Understanding these pharmacokinetic principles is essential for designing effective dosing strategies and ensuring successful therapeutic outcomes in the treatment of bacterial infections in dogs.

References

Orbifloxacin: A Technical Guide to its Molecular Structure and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of orbifloxacin, a third-generation synthetic fluoroquinolone antibiotic. This compound is distinguished by its broad-spectrum bactericidal activity, which it achieves by targeting bacterial DNA gyrase and topoisomerase IV. This guide delineates the specific molecular structure of this compound, provides a detailed analysis of its structure-activity relationship (SAR), presents key quantitative activity data in tabular format, and outlines the experimental protocols for foundational assays used in its evaluation. Visual diagrams of its mechanism of action and relevant experimental workflows are included to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Fluoroquinolones are a critical class of broad-spectrum bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication.[1] this compound (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a third-generation fluoroquinolone developed for veterinary use.[2][3] Like others in its class, it demonstrates significant efficacy against a wide array of Gram-negative and Gram-positive bacteria.[2][4][5] Its unique trifluorinated structure and specific C-7 substituent contribute to its enhanced activity and pharmacokinetic profile.[4] This guide serves as a technical resource, exploring the intricate relationship between this compound's chemical architecture and its potent antibacterial effects.

Molecular Structure of this compound

The chemical identity and efficacy of this compound are intrinsically linked to its distinct molecular structure. It is a synthetic fluorinated quinoline antibacterial agent.

  • Chemical Name: rel-1-Cyclopropyl-7-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-5,6,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • Molecular Formula: C₁₉H₂₀F₃N₃O₃[6]

  • Molecular Weight: 395.38 g/mol [6]

The core structure consists of a bicyclic quinolone ring system, which is fundamental to its antibacterial action. Key functional groups that define its activity include:

  • Quinolone-4-one-3-carboxylic Acid Nucleus: This core moiety is essential for binding to the bacterial DNA-enzyme complex. The keto group at C-4 and the carboxyl group at C-3 are critical for inhibiting DNA gyrase.

  • N-1 Cyclopropyl Group: This substituent enhances the overall potency and broadens the spectrum of activity compared to earlier quinolones like nalidixic acid.[1]

  • C-6, C-5, and C-8 Fluorine Atoms: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly increasing gyrase inhibition and facilitating bacterial cell penetration.[1] this compound is further distinguished by fluorine atoms at the C-5 and C-8 positions.

  • C-7 (3S,5R)-3,5-dimethylpiperazinyl Ring: This bulky heterocyclic substituent at the C-7 position is crucial for modulating the spectrum of activity, potency, and pharmacokinetic properties of the drug.

  • Zwitterionic Form: In its crystalline state, this compound exists as a zwitterionic hemihydrate, a form where the carboxylic acid proton has transferred to a piperazine nitrogen atom.[2][7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][8][9] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and allow the DNA strands to unwind for replication.[10] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing them to segregate into new cells. It is the main target in many Gram-positive bacteria.[1]

This compound traps these enzymes in a cleavage complex where the DNA is cut but the subsequent re-ligation step is inhibited.[11] This leads to the accumulation of double-strand DNA breaks, which halts DNA replication and triggers cellular processes that result in rapid bacterial cell death.[1] This mechanism is highly selective for bacterial enzymes, as mammalian topoisomerases have a different structure and are not significantly affected.[10]

Orbifloxacin_Mechanism_of_Action cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA Circular Bacterial DNA Gyrase DNA Gyrase (Target in Gram-negative) DNA->Gyrase introduces negative supercoils Unwound Unwound DNA Gyrase->Unwound CleavageComplex Stabilized Cleavage Complex Gyrase->CleavageComplex TopoIV Topoisomerase IV (Target in Gram-positive) Segregated Daughter Chromosomes TopoIV->Segregated TopoIV->CleavageComplex Replicated Replicated & Catenated DNA Unwound->Replicated replication Replicated->TopoIV decatenation Replication Successful Replication & Cell Division Segregated->Replication This compound This compound This compound->Gyrase inhibits This compound->TopoIV inhibits Death DNA Fragmentation & Cell Death CleavageComplex->Death

Caption: Mechanism of action of this compound targeting bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) of this compound

The antibacterial efficacy of this compound is a direct result of contributions from its various structural components. Quantitative structure-activity relationship (QSAR) studies on fluoroquinolones provide a framework for understanding these contributions.[8][12][13]

  • The Quinolone Nucleus (Positions 1-4): The 4-oxo and 3-carboxyl groups are indispensable for activity, as they are believed to interact with the DNA and the gyrase enzyme. The N-1 substituent is critical for potency. In this compound, the cyclopropyl group at N-1 is known to confer high activity against a broad range of bacteria.

  • The Fluorinated Benzene Ring (Positions 5-8):

    • C-6 Fluorine: This is a key feature of all modern fluoroquinolones. It dramatically enhances antibacterial activity by increasing both enzyme inhibition and cell penetration.

    • C-7 Substituent: The nature of the substituent at C-7 largely determines the antibacterial spectrum and potency. The (3S,5R)-3,5-dimethylpiperazinyl ring in this compound contributes to its efficacy against both Gram-positive and Gram-negative organisms.[4][5] The stereochemistry and bulk of this group influence binding to the enzyme targets and can affect pharmacokinetic properties like tissue penetration.[12]

    • C-8 Position: Unlike many other fluoroquinolones which have a hydrogen or methoxy group at C-8, this compound possesses a fluorine atom . This C-8-F substitution can influence the drug's activity spectrum and potentially reduce central nervous system side effects.

Quantitative Activity Data

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens. The relationship between drug exposure and antibacterial effect is described by pharmacokinetic/pharmacodynamic (PK/PD) indices.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrain/Isolate TypeNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Staphylococcus aureusATCC 29213 & ATCC 433002-0.5-[4]
Staphylococcus intermediusCanine clinical isolates2400.016 - 80.51[14][15]
Escherichia coliCanine clinical isolates-0.063 - 2--[16]
Pseudomonas aeruginosaCanine clinical isolates-1 - 4--[16]
Salmonella DublinCalf isolates---1.56[5]
Salmonella TyphimuriumCalf isolates---0.2[5]

Table 2: MBC and PK/PD Indices for this compound against Staphylococcus aureus

ParameterValueUnitReference
Minimum Bactericidal Concentration (MBC)4mg/L[4]
AUC₂₄ₕ/MIC for Bacteriostatic Effect33.78 – 37.79h[4]
AUC₂₄ₕ/MIC for 1-log₁₀ Kill53.30 – 61.56h[4]
AUC₂₄ₕ/MIC for 2-log₁₀ Kill88.59 – 98.35h[4]
AUC₂₄ₕ/MIC for 3-log₁₀ Kill179.43 – 217.47h[4]

Key Experimental Protocols

The evaluation of this compound's activity relies on standardized laboratory procedures. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water for most fluoroquinolones) at a known high concentration.[17]

  • Antibiotic Dilution Series: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. Each well should contain 50-100 μL of the diluted antibiotic.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well in the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[17]

MIC_Determination_Workflow A Prepare Serial Dilutions of this compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35-37°C, 16-20h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

DNA Gyrase and Topoisomerase IV Inhibition Assays

These cell-free enzymatic assays directly measure the inhibitory effect of this compound on its target enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), a defined amount of relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified bacterial DNA gyrase enzyme.[18][19]

  • Inhibitor Addition: Add varying concentrations of this compound or a control (e.g., DMSO) to the reaction tubes.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye. Proteinase K can be added to digest the enzyme.[19]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Run the gel until the different forms of the plasmid DNA are separated. Include markers for supercoiled and relaxed DNA.

  • Visualization and Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. Increasing concentrations of this compound will inhibit this conversion, resulting in a dose-dependent increase in the amount of relaxed plasmid DNA.[9][11]

Protocol: Topoisomerase IV Decatenation Assay

This assay is performed similarly to the gyrase assay, with the following key differences:

  • Enzyme and Substrate: Purified bacterial Topoisomerase IV is used instead of DNA gyrase. The substrate is kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[11][18][20]

  • Reaction Outcome: Active topoisomerase IV decatenates the kDNA network into individual, faster-migrating minicircles.

  • Analysis: Inhibition by this compound is observed as a dose-dependent reduction in the release of free minicircles, with the kDNA network remaining at the origin of the gel.[20]

Enzyme_Inhibition_Assay_Workflow cluster_gyrase Gyrase Supercoiling Assay cluster_topo Topoisomerase IV Decatenation Assay A1 Substrate: Relaxed Plasmid DNA C Prepare Reaction Mix (Substrate + Enzyme + Buffer + ATP) A1->C A2 Enzyme: DNA Gyrase A2->C A3 Positive Result: Supercoiled DNA H Visualize DNA Bands Under UV Light A3->H control lane B1 Substrate: Kinetoplast DNA (kDNA) B1->C B2 Enzyme: Topoisomerase IV B2->C B3 Positive Result: Decatenated Minicircles B3->H control lane D Add this compound (Varying Concentrations) C->D E Incubate at 37°C D->E F Stop Reaction & Load on Agarose Gel E->F G Electrophoresis F->G G->H I Analyze Inhibition: Compare to Controls H->I

Caption: General experimental workflow for DNA gyrase and topoisomerase IV inhibition assays.

Conclusion

The potent, broad-spectrum antibacterial activity of this compound is a direct consequence of its refined chemical structure. The combination of a cyclopropyl group at N-1, a trifluorinated quinolone core, and a specific dimethylpiperazinyl moiety at C-7 results in an effective inhibitor of bacterial DNA replication. A thorough understanding of its structure-activity relationship, supported by quantitative data and robust experimental protocols, is essential for its appropriate application and for guiding the rational design of future anti-infective agents. The continued use of QSAR and in silico modeling will likely aid in the development of novel fluoroquinolones with improved efficacy and safety profiles.[8]

References

In Vitro Activity of Orbifloxacin Against Key Veterinary Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of orbifloxacin, a third-generation synthetic fluoroquinolone antibiotic, against critical bacterial pathogens implicated in respiratory diseases in veterinary medicine.[1][2] this compound exerts its bactericidal effect by interfering with the bacterial enzyme DNA gyrase, which is essential for the synthesis and maintenance of bacterial DNA.[3][4] This document summarizes key quantitative susceptibility data, details the standardized experimental protocols used for its determination, and illustrates the drug's mechanism of action and testing workflows.

Mechanism of Action: Inhibition of DNA Gyrase

This compound, like other fluoroquinolones, targets and inhibits the activity of bacterial type II topoisomerases, primarily DNA gyrase (in many Gram-negative bacteria) and topoisomerase IV (in many Gram-positive bacteria).[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of the DNA strands. This action introduces double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately leads to rapid, concentration-dependent bacterial cell death.[5][6]

Orbifloxacin_Mechanism_of_Action This compound This compound DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNAGyrase Binds to & Inhibits Complex Stable this compound- Gyrase-DNA Complex DNAGyrase->Complex Traps Enzyme on DNA Replication DNA Replication & Repair Blocked Complex->Replication Prevents DNA Re-ligation Death Bacterial Cell Death Replication->Death Leads to

Caption: this compound's mechanism of action targeting bacterial DNA gyrase.

In Vitro Susceptibility Data

The in vitro activity of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bovine and Porcine Respiratory Pathogens

A study conducted in Japan evaluated the susceptibility of key respiratory pathogens from cattle and pigs to this compound. The results demonstrate potent activity, with MIC values comparable to those of enrofloxacin.[8]

PathogenNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pasteurella multocida480.015 - 0.250.030.06
Mannheimia haemolytica480.06 - 0.50.120.25
Actinobacillus pleuropneumoniae500.015 - 0.250.030.06
Data sourced from a study on veterinary respiratory pathogens.[8][9]

These low MIC₅₀ and MIC₉₀ values indicate that this compound is highly active in vitro against these major causative agents of bovine and porcine respiratory disease complexes.[8][10]

Other Respiratory Pathogens

Bordetella bronchiseptica: While specific, comprehensive MIC₉₀ data for this compound against B. bronchiseptica is limited in the reviewed literature, the pathogen is generally considered susceptible to fluoroquinolones.[11][12] Studies on the closely related fluoroquinolone, enrofloxacin, have reported MIC₉₀ values of 0.5 µg/mL for porcine isolates, suggesting that this compound is likely to be effective.[13][14] Clinical use of this compound has proven effective in managing outbreaks of multidrug-resistant B. bronchiseptica.[15]

Mycoplasma bovis: Mycoplasma bovis, a significant cause of bovine respiratory disease, lacks a cell wall and is intrinsically resistant to beta-lactam antibiotics.[16] Fluoroquinolones are a key treatment option. While specific this compound MIC distributions are not widely published, mutations in the DNA gyrase gene (gyrA) have been identified in M. bovis isolates with elevated MICs (0.25–2 µg/mL) to this compound, confirming it as a target.[16] Studies on enrofloxacin show that MIC values for M. bovis tend to be low, though resistance can emerge.[17][18]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

The quantitative data presented were generated using standardized laboratory methodologies to ensure accuracy and reproducibility. The primary method used is broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M31-A3.[7][19][20][21]

Broth Microdilution Method (CLSI M31-A3)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.[20][22]

Workflow Overview:

  • Preparation of Antimicrobial Solutions: this compound is prepared as a stock solution and then serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate to achieve a range of final concentrations.[8]

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[11][13]

  • Inoculation and Incubation: The prepared microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension.[8]

  • Special Conditions for Fastidious Pathogens: For fastidious organisms like Actinobacillus pleuropneumoniae, the CAMHB is supplemented with necessary growth factors, such as lysed horse blood, yeast extract, and nicotinamide adenine dinucleotide (NAD).[8][23]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 24 hours in ambient air.[11]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism.[7]

  • Quality Control: Concurrently, a reference strain (e.g., Escherichia coli ATCC 25922) is tested to ensure the methodology and reagents are performing correctly.[13]

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase p1 Prepare Serial Dilutions of this compound in Microtiter Plate t1 Inoculate Plate Wells with Standardized Bacteria p1->t1 p2 Prepare Bacterial Inoculum (0.5 McFarland Standard) p2->t1 t2 Incubate Plate (35°C, 16-24h) t1->t2 a1 Visually Inspect Wells for Bacterial Growth t2->a1 a2 Determine Lowest Concentration with No Growth a1->a2 a3 Record as MIC Value a2->a3

Caption: Standard workflow for the broth microdilution susceptibility test.

Conclusion

The in vitro data strongly support the efficacy of this compound against major bacterial respiratory pathogens in veterinary species, including Pasteurella multocida, Mannheimia haemolytica, and Actinobacillus pleuropneumoniae. Its mechanism of action, targeting the essential DNA gyrase enzyme, provides rapid bactericidal activity. While comprehensive MIC data for pathogens like Bordetella bronchiseptica and Mycoplasma bovis are less prevalent, existing evidence for the fluoroquinolone class suggests a high likelihood of susceptibility. The use of standardized testing protocols, such as those outlined by the CLSI, is critical for generating reliable data to guide clinical decisions and monitor for the potential emergence of resistance. This guide provides drug development professionals and researchers with the foundational data and methodological framework for the continued evaluation and application of this compound in veterinary respiratory medicine.

References

Orbifloxacin's effect on bacterial DNA gyrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Orbifloxacin's Effect on Bacterial DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a third-generation fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. It includes quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of its molecular mechanism and associated assay workflows.

Introduction to this compound

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic developed for veterinary use.[1][2] Like other fluoroquinolones, it is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[2] Its mechanism of action involves the direct inhibition of bacterial DNA synthesis, a critical pathway for bacterial replication and survival.[1][3] The primary targets of this compound and other quinolones are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4]

The Molecular Target: DNA Gyrase

Bacterial DNA must be tightly supercoiled to fit within the cell.[5] DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is responsible for introducing negative supercoils into bacterial DNA.[3][6][7] This process is crucial for relieving the topological stress that occurs during DNA replication and transcription.[6]

  • GyrA Subunit: Responsible for the DNA breakage and reunion activity.[3]

  • GyrB Subunit: Possesses ATPase activity, providing the energy for the supercoiling reaction.[3]

Because DNA gyrase is essential for bacterial viability and is absent in higher eukaryotes, it serves as an excellent target for antimicrobial drugs.[5] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, while topoisomerase IV is the principal target in many Gram-positive bacteria.[4][8]

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect not by simply inhibiting enzyme activity, but by acting as a topoisomerase poison. The process involves several key steps:

  • Complex Formation: DNA gyrase binds to DNA and creates a transient double-stranded break in one DNA segment to allow another segment to pass through.[3][9]

  • Drug Intercalation and Binding: this compound intercalates into the cleaved DNA and binds reversibly to the complex formed between DNA and gyrase.[3][8] This binding occurs at the interface of the protein and DNA, near the active site tyrosine residue of the GyrA subunit.[3]

  • Stabilization of the Cleavage Complex: The drug acts as a "molecular doorstop," stabilizing the "cleavage complex" where the DNA is broken and covalently attached to the enzyme.[9] This action physically obstructs the DNA re-ligation step of the catalytic cycle.[8][9]

  • Induction of Double-Strand Breaks: The stalled gyrase-DNA-orbifloxacin complex blocks the progression of replication forks and transcription machinery.[3] This leads to the accumulation of permanent, lethal double-stranded DNA breaks, which triggers cellular stress responses (like the SOS response) and ultimately results in rapid bacterial cell death.[4][9][10]

Orbifloxacin_Mechanism Figure 1: this compound's Molecular Mechanism of Action This compound This compound entry Enters Bacterial Cell (via porins) This compound->entry binding This compound Binds to Gyrase-DNA Complex entry->binding gyrase_dna DNA Gyrase binds to DNA cleavage Transient Double-Strand DNA Break gyrase_dna->cleavage cleavage->gyrase_dna Re-ligation (Normal Cycle) cleavage->binding stabilization Stabilization of the Cleavage Complex binding->stabilization inhibition Inhibition of DNA Re-ligation stabilization->inhibition breaks Accumulation of Lethal Double-Strand Breaks inhibition->breaks replication_block Blockage of DNA Replication and Transcription breaks->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Figure 1: this compound's Molecular Mechanism of Action

Quantitative Data on this compound Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC₅₀) against the purified DNA gyrase enzyme.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (μg/mL or mg/L)Reference
Staphylococcus aureusATCC 292130.5[1]
Staphylococcus aureusATCC 43300 (MRSA)0.5[1]
Escherichia coli(Canine Origin)0.063 - 2[11]
Pseudomonas aeruginosa(Canine Origin)1 - 4[11]
Staphylococcus pseudintermedius(High-Susceptibility)4 - 16[11]
Staphylococcus pseudintermedius(Low-Susceptibility)16 - 128[11]
Pasteurella multocida(Veterinary Isolates)MIC₅₀: ≤0.015, MIC₉₀: 0.03[12]
Mannheimia haemolytica(Veterinary Isolates)MIC₅₀: 0.06, MIC₉₀: 0.12[12]
Actinobacillus pleuropneumoniae(Veterinary Isolates)MIC₅₀: 0.06, MIC₉₀: 0.06[12]

Note: 1 μg/mL is equivalent to 1 mg/L.

DNA Gyrase Inhibition (IC₅₀)

Experimental Protocols

Assessing the effect of this compound on DNA gyrase typically involves two key in vitro assays: the DNA supercoiling inhibition assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA plasmid by DNA gyrase. The resulting topoisomers are then separated by agarose gel electrophoresis.[14]

Objective: To determine the concentration of this compound required to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin)[15]

  • 10 mM ATP solution

  • This compound stock solution (in DMSO or water)

  • Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose, TAE or TBE buffer for electrophoresis

  • DNA stain (e.g., Ethidium Bromide)

  • Ultrapure water

Procedure:

  • Prepare Reaction Mixture: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and ultrapure water.

  • Aliquot and Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to each tube. Include a "no inhibitor" positive control (with DMSO/solvent) and a "no enzyme" negative control.

  • Initiate Reaction: Add a pre-determined amount of DNA gyrase enzyme to each tube (except the negative control) to start the reaction. One unit of gyrase is often defined as the amount required to fully supercoil ~0.5 µg of relaxed plasmid in 30 minutes at 37°C.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[14][15]

  • Stop Reaction: Terminate the reaction by adding the Stop Buffer/Loading Dye, which contains EDTA to chelate the essential Mg²⁺ ions.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 80-100V) until the relaxed and supercoiled forms of the plasmid are well separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the band intensities for supercoiled and relaxed DNA. The IC₅₀ is calculated as the this compound concentration that results in a 50% reduction in the supercoiled DNA band compared to the positive control.[16]

Supercoiling_Assay_Workflow Figure 2: DNA Supercoiling Inhibition Assay Workflow start Start mix Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) start->mix add_drug Add this compound (Varying Concentrations) mix->add_drug add_enzyme Add DNA Gyrase add_drug->add_enzyme incubate Incubate at 37°C (30-60 min) add_enzyme->incubate stop_reaction Stop Reaction (Add EDTA/Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain, Visualize, and Quantify Bands electrophoresis->visualize end Determine IC₅₀ visualize->end

Figure 2: DNA Supercoiling Inhibition Assay Workflow
DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex, which is the hallmark of fluoroquinolone action. It assesses the drug's ability to induce gyrase-mediated linearization of a supercoiled plasmid DNA substrate.[17][18]

Objective: To quantify the concentration of this compound that induces the formation of gyrase-DNA cleavage complexes.

Materials:

  • Same as supercoiling assay, but supercoiled plasmid DNA is used as the substrate.

  • Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

Procedure:

  • Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, varying concentrations of this compound, and DNA gyrase in reaction tubes. Incubate at 37°C for 15-30 minutes to allow the formation of the cleavage complex.[18][19]

  • Denaturation: Add SDS to a final concentration of 1% (w/v) and incubate for a further 10 minutes.[18][19] SDS denatures the gyrase enzyme, leaving it covalently attached to the 5' ends of the broken DNA, thus trapping the DNA in a linear form.

  • Protein Digestion: Add Proteinase K to digest the bound gyrase, releasing the linear DNA. Incubate for an additional 15-30 minutes at 37°C.[19]

  • Analysis: Analyze the reaction products by agarose gel electrophoresis.

  • Quantification: The amount of linear plasmid DNA is quantified. The concentration of this compound that produces the maximal amount of linear DNA or 50% of the maximal effect (CC₅₀) is determined.[17][20]

Mechanisms of Resistance

Resistance to this compound and other fluoroquinolones primarily arises from mutations in the genes encoding the target enzymes.[3][21]

  • Target Modification: Single amino acid substitutions within the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene (and to a lesser extent, gyrB) are the most common cause of high-level resistance.[3][21][22] These mutations, often at positions like Ser-83 and Asp-87 in E. coli, reduce the binding affinity of the drug to the gyrase-DNA complex.[10][23]

  • Reduced Accumulation: Other resistance mechanisms include the upregulation of multidrug-resistant (MDR) efflux pumps that actively transport the drug out of the bacterial cell, or decreased permeability due to mutations in porin proteins.[3][4]

References

Initial Studies on Orbifloxacin Tissue Distribution in Cats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the tissue distribution of orbifloxacin in felines. Due to the limited availability of public, in-depth quantitative data for cats, this guide synthesizes available information, including qualitative distribution, fecal concentration data, and methodologies from related studies, to serve as a foundational resource.

Introduction to this compound in Feline Medicine

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections. In cats, it is primarily indicated for skin and soft tissue infections, such as wounds and abscesses, caused by susceptible strains of bacteria like Staphylococcus aureus, Escherichia coli, and Pasteurella multocida.[1] The recommended dosage for the oral suspension formulation is 7.5 mg/kg of body weight administered once daily.[1] It is important to note that the oral suspension and tablet forms of this compound are not bioequivalent in cats, with the suspension resulting in lower and more variable plasma concentrations.[1] Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.

This compound Tissue Distribution in Cats

Qualitative Tissue Distribution

Studies have shown that this compound penetrates most tissues and body fluids in cats. While specific concentrations are not provided, it is noted that particularly high levels of the drug are expected in key organs of metabolism and elimination, as well as other tissues. This distribution pattern is crucial for the drug's efficacy in treating systemic and localized infections.

Table 1: Qualitative Distribution of this compound in Feline Tissues

Tissue/OrganExpected Concentration Level
ProstateHigh
KidneysHigh
LiverHigh
BileHigh
LungsHigh
Lymph NodesHigh
Small IntestineHigh
CartilageHigh
MuscleHigh
Salivary GlandHigh
TestesHigh

This information is based on statements from regulatory filings which suggest high concentrations in these tissues, likely extrapolated from canine data and general fluoroquinolone pharmacology.

Quantitative Tissue Distribution

To date, the most specific publicly available quantitative data on this compound concentration in a non-plasma tissue in cats comes from a study on the effects of the drug on fecal coliforms. This study provides valuable insight into the drug's concentration in the gastrointestinal tract.

Table 2: Mean Peak this compound Concentration in Feline Feces After Oral Administration

Oral DoseMean Peak Concentration (µg/g)
2.5 mg/kg61.3[2]
5.0 mg/kg141.0[2]

These high fecal concentrations suggest that a significant portion of orally administered this compound is either unabsorbed or undergoes biliary excretion.

Experimental Protocols for Tissue Distribution Studies

The following is a synthesized, detailed methodology for a typical tissue distribution study of this compound in cats, based on common practices for pharmacokinetic studies and analysis of fluoroquinolones in animal tissues.

Animal Subjects and Dosing
  • Species: Domestic Shorthair Cats (Felis catus), clinically healthy and of a specified age and weight range.

  • Acclimation: Animals should be acclimated to the study environment for a minimum of 7 days prior to the study commencement.

  • Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Fed a standard feline diet with water ad libitum. Food is typically withheld for 12 hours prior to drug administration.

  • Dosing: this compound (e.g., 7.5 mg/kg) is administered orally via a gavage tube to ensure accurate dosing.

Sample Collection
  • Time Points: Groups of cats are euthanized at predetermined time points post-dosing (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Tissue Collection: At each time point, a comprehensive set of tissues is collected, including but not limited to: liver, kidney, lung, muscle (e.g., quadriceps), skin, spleen, heart, brain, and gastrointestinal tract segments.

  • Sample Handling: Each tissue sample is rinsed with saline to remove excess blood, blotted dry, weighed, and immediately frozen at -70°C or below until analysis.[3]

Tissue Homogenization
  • Objective: To create a uniform sample from which the drug can be efficiently extracted.

  • Procedure:

    • A weighed portion of each frozen tissue sample is placed in a homogenization tube.

    • An appropriate volume of homogenization buffer (e.g., phosphate-buffered saline) is added, typically at a specific tissue-to-buffer ratio (e.g., 1:3 or 1:4 w/v).

    • The tissue is homogenized using a mechanical homogenizer (e.g., a rotor-stator or bead beater) until a consistent homogenate is achieved.[4][5] The process is typically performed on ice to prevent degradation of the analyte.

    • The homogenate is then centrifuged at high speed to pellet cellular debris.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • An aliquot of the tissue homogenate supernatant is taken.

    • A protein precipitation step is performed by adding a solvent such as acetonitrile or perchloric acid.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing the this compound, is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.

    • The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.[7]

    • Detection: Fluorescence detection is often employed for fluoroquinolones due to its high sensitivity and selectivity. The excitation and emission wavelengths are set to the optimal values for this compound.[8] Alternatively, UV detection can be used.[6]

    • Quantification: A standard curve is generated using known concentrations of this compound, and the concentration in the tissue samples is determined by comparing the peak area of the analyte to the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase animal_prep Animal Acclimation & Fasting dosing Oral Administration of this compound (7.5 mg/kg) animal_prep->dosing euthanasia Euthanasia at Predetermined Time Points dosing->euthanasia tissue_collection Tissue Collection (Liver, Kidney, Muscle, etc.) euthanasia->tissue_collection weighing Weighing & Freezing of Tissues tissue_collection->weighing homogenization Tissue Homogenization in Buffer weighing->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 extraction Supernatant Collection & Protein Precipitation centrifugation1->extraction centrifugation2 Centrifugation extraction->centrifugation2 purification Supernatant Purification (SPE) centrifugation2->purification reconstitution Evaporation & Reconstitution purification->reconstitution hplc HPLC Analysis with Fluorescence Detection reconstitution->hplc quantification Quantification against Standard Curve hplc->quantification distribution_pathway oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract plasma Systemic Circulation (Plasma) gi_tract->plasma Absorption feces Fecal Elimination gi_tract->feces Unabsorbed Drug tissues Peripheral Tissues (Kidney, Liver, Muscle, etc.) plasma->tissues Distribution liver Liver Metabolism plasma->liver kidney Renal Excretion plasma->kidney tissues->plasma Redistribution liver->plasma Metabolites liver->feces Biliary Excretion urine Urinary Elimination kidney->urine

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Orbifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of orbifloxacin, a third-generation fluoroquinolone antibiotic. Understanding the degradation pathways and the resulting byproducts is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for assessing the environmental fate of this widely used veterinary drug. This document details the degradation of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and explores its breakdown through advanced oxidation processes like photocatalysis and sonolysis, alongside microbial degradation.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. This compound has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1] One study identified a total of eleven major degradation products, designated as DP1 through DP11, using liquid chromatography-mass spectrometry (LC-MS).[1]

Experimental Protocol: Forced Degradation Studies

A common approach to forced degradation involves subjecting a solution of this compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

Equipment:

  • pH meter

  • UV-Vis spectrophotometer or photodiode array (PDA) detector

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., APCI-MS)

  • Analytical column (e.g., SymmetryShield Waters RP18, 5 µm, 250 x 4.6 mm)

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat an aqueous solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to UV-Vis light in a photostability chamber.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 60°C).

Analysis: Samples from each stress condition are analyzed by a validated stability-indicating HPLC method. A typical mobile phase for separating this compound and its degradation products is a gradient mixture of 5% acetic acid and methanol at a flow rate of 0.5 ml/min.[1] Detection is commonly performed using a PDA detector at 290 nm.[1] The eluent can be further directed to a mass spectrometer for characterization of the degradation products.

Photodegradation Pathways and Byproducts

This compound is susceptible to photodegradation in aqueous solutions, with the rate being pH-dependent. The degradation follows apparent first-order kinetics.[2] The zwitterionic form of this compound is the main photo-labile species, and the drug is most unstable in a neutral medium (pH 7.4), with a degradation half-life of 0.9 hours under artificial light.[2]

The primary photochemical reactions involve the decomposition of the dimethylpiperazinyl moiety at the C-7 position and the elimination of the cyclopropyl group at the N-1 position. These reactions can occur concurrently with the release of the fluorine atom at the C-8 position.

Visualization of the Photodegradation Initiation

Photodegradation Initiation This compound This compound ExcitedState Excited State this compound* This compound->ExcitedState Absorption Light Light (hν) DegradationProducts Degradation Products ExcitedState->DegradationProducts Reaction

Caption: Initiation of this compound photodegradation by light absorption.

Sonochemical Degradation

Sonochemical degradation, an advanced oxidation process, utilizes high-frequency ultrasound to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade recalcitrant organic pollutants like this compound. The degradation of fluoroquinolones, including ofloxacin (structurally similar to this compound), has been shown to be influenced by factors such as power density, initial drug concentration, and the presence of radical scavengers.[3] Radical reactions in the bulk liquid, rather than thermal reactions near the cavitation bubbles, are primarily responsible for the degradation.[3]

General Mechanism of Sonolysis

Sonolysis Mechanism Ultrasound Ultrasound Cavitation Acoustic Cavitation Ultrasound->Cavitation H2O H₂O H2O->Cavitation Radicals •OH, H•, HO₂• Cavitation->Radicals Generates Byproducts Degradation Byproducts Radicals->Byproducts Attack This compound This compound

Caption: General mechanism of sonochemical degradation of organic pollutants.

Microbial Degradation

Microbial degradation offers an environmentally friendly approach to breaking down pharmaceutical compounds. While specific studies on this compound are limited, research on other fluoroquinolones, such as ofloxacin and ciprofloxacin, has shown that microorganisms can transform these antibiotics.[4] The primary transformation pathways often involve the cleavage of the piperazine ring and displacement of the fluorine substituent, leading to intermediates with reduced antibacterial potency.[4] Fungi, such as Mucor ramannianus, have been shown to metabolize enrofloxacin, another veterinary fluoroquinolone, through N-oxidation, N-acetylation, and de-ethylation of the piperazine ring.

Experimental Workflow for Microbial Degradation Studies

Microbial Degradation Workflow Microorganism Select Microorganism Culture Culture in appropriate medium Microorganism->Culture Spike Spike with this compound Culture->Spike Incubate Incubate under controlled conditions Spike->Incubate Sample Collect samples over time Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Identify Identify Metabolites Analyze->Identify

Caption: A typical experimental workflow for studying the microbial degradation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various degradation studies of this compound.

Table 1: Kinetics of this compound Degradation under Different Conditions

Degradation MethodConditionRate Constant (k)Half-life (t½)Reference
HydrolysispH 1.5-10.5, 100-120°CFollows apparent first-order kinetics-[5]
PhotodegradationpH 7.4, artificial light-0.9 h[2]
PhotodegradationpH 1.2-12.5, artificial lightFollows apparent first-order kineticspH-dependent[2]

Table 2: Activation Energies for this compound Hydrolysis

Rate ConstantActivation Energy (kcal/mol)Reference
k'H31.9[5]
k'H₂O36.9[5]
kH₂O23.5[5]
k"H₂O26.5[5]
k"OH19.0[5]

Conclusion

The degradation of this compound is a complex process influenced by various environmental and chemical factors. Hydrolysis, oxidation, and photolysis are significant degradation pathways, leading to a number of byproducts. Advanced oxidation processes and microbial transformation also contribute to the breakdown of this antibiotic. A thorough understanding of these degradation pathways is crucial for the development of stable pharmaceutical formulations, the assessment of environmental risks, and the implementation of effective remediation strategies. Further research is warranted to fully elucidate the structures of all degradation products and to investigate the toxicological profiles of these transformation products.

References

Methodological & Application

Application Notes and Protocols: Orbifloxacin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Orbifloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

Introduction to this compound

This compound is a third-generation fluoroquinolone developed for veterinary use.[1][2][3] It is effective against a wide range of Gram-negative and Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[4] By deactivating DNA gyrase, this compound prevents the bacterial DNA from uncoiling, which halts protein synthesis and leads to bacterial cell death.[4] Mammalian DNA gyrase has a different structure and is not affected by the drug.[4]

Principle of MIC Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC testing is a cornerstone of antimicrobial susceptibility testing (AST), guiding the selection of effective therapeutic agents and dosages. The protocols outlined below adhere to CLSI guidelines, which are critical for generating reliable and comparable data.[5][6]

Mechanism of Action: Inhibition of DNA Gyrase

The following diagram illustrates the mechanism by which this compound exerts its bactericidal effect.

cluster_bacterium Bacterial Cell DNA Supercoiled Bacterial DNA Gyrase DNA Gyrase (Enzyme) DNA->Gyrase binds to Uncoiled_DNA Uncoiled DNA for Replication Gyrase->Uncoiled_DNA uncoils Death Bacterial Cell Death Gyrase->Death Inhibition leads to Replication DNA Replication & Transcription Uncoiled_DNA->Replication Proteins Essential Bacterial Proteins Replication->Proteins leads to synthesis of This compound This compound This compound->Gyrase INHIBITS

Caption: this compound inhibits bacterial DNA gyrase, preventing DNA replication and leading to cell death.

Experimental Protocols for this compound MIC Testing

Two primary methods are recommended by CLSI for MIC determination: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. It is a widely used and standardized technique for quantitative susceptibility testing.[7]

4.1.1 Materials

  • This compound reference powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality Control (QC) bacterial strains (see Table 2)

  • 0.5 McFarland turbidity standard

  • Sterile saline or appropriate broth for inoculum suspension

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[7]

4.1.2 Protocol Steps

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in CAMHB to achieve the desired final concentration range (e.g., 0.015 to 32 µg/mL).[7] Each well should contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-24 hours in ambient air.[7]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A reading aid, such as an inverted mirror, can be used.

4.1.3 Broth Microdilution Workflow

A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate with CAMHB A->B E Inoculate Microtiter Plate Wells B->E C Prepare Standardized Inoculum (0.5 McFarland) D Dilute Inoculum to final ~5x10^5 CFU/mL C->D D->E F Incubate at 35°C for 16-24 hours E->F G Read MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution MIC test.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of each test organism is then spotted onto the surface of the plates.

4.2.1 Materials

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)[8]

  • Sterile petri dishes

  • Bacterial isolates for testing

  • Quality Control (QC) bacterial strains (see Table 2)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)[8]

4.2.2 Protocol Steps

  • This compound Stock Solution Preparation: Prepare a stock solution as described for the broth microdilution method.

  • Agar Plate Preparation:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of this compound stock solution to a series of agar aliquots to create the desired final concentrations. For example, add 1 part drug dilution to 9 parts molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify. Include a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation: Using an inoculum replicating apparatus, spot a defined volume (1-2 µL) of each standardized bacterial suspension onto the surface of each agar plate, including the control plate. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C for 16-20 hours.[8]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.

4.2.3 Agar Dilution Workflow

A Prepare this compound Stock Solution B Add Drug Dilutions to Molten Mueller-Hinton Agar A->B C Pour Agar into Petri Dishes & Allow to Solidify B->C E Spot Inoculum onto Surface of Each Plate C->E D Prepare Standardized Inoculum (0.5 McFarland) D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration plate with no growth F->G

References

Application Notes and Protocols for Agar Diffusion Susceptibility Testing of Orbifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent used exclusively in veterinary medicine. It is effective against a wide range of Gram-negative and Gram-positive bacteria. The agar disk diffusion method, a modification of the Kirby-Bauer method, is a widely accepted and standardized technique for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides detailed application notes and protocols for performing agar diffusion susceptibility testing for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Important Note on Interpretive Criteria: As of late 2025, internationally recognized and standardized interpretive criteria (i.e., breakpoints for "Susceptible," "Intermediate," and "Resistant" categories) for this compound have not been formally established by CLSI for many veterinary pathogens.[1] In practice, interpretive criteria for enrofloxacin, another veterinary fluoroquinolone with a similar spectrum of activity, are often used as a proxy for certain pathogens.[1][2] This document will provide enrofloxacin breakpoints for informational purposes, with the strong recommendation that laboratories validate their own procedures and consult the latest CLSI VET01 supplements for any updates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related compound enrofloxacin.

Table 1: this compound Disk Specifications
ParameterSpecification
Antimicrobial Agent This compound
Disk Code ORB
Disk Content 10 µg

Source: Data compiled from research studies performing this compound susceptibility testing.[1][2]

Table 2: Zone Diameter Interpretive Criteria (Using Enrofloxacin as a Surrogate)

These breakpoints are for enrofloxacin (5 µg disk) and are provided here as a reference, as they are sometimes used to interpret this compound results due to the lack of specific this compound breakpoints.[2]

PathogenSusceptible (mm)Intermediate (mm)Resistant (mm)
Pasteurella multocida ≥ 2117–20≤ 16
Mannheimia haemolytica ≥ 2117–20≤ 16
Actinobacillus pleuropneumoniae ≥ 2319–22≤ 18

Source: Based on CLSI guidelines for enrofloxacin.[2]

Table 3: Quality Control (QC) Strains

These are standard QC strains recommended by CLSI for antimicrobial susceptibility testing. While specific zone diameter ranges for this compound are not published in readily available CLSI documents, these are the appropriate strains to use for quality control. Laboratories should establish their own internal QC ranges.

QC StrainATCC Number
Escherichia coli ATCC® 25922™
Staphylococcus aureus ATCC® 25923™
Pseudomonas aeruginosa ATCC® 27853™
Actinobacillus pleuropneumoniae ATCC® 27090™

Source: Widely cited in antimicrobial susceptibility testing literature.[2][3][4][5]

Experimental Protocols

This section details the standardized protocol for performing the agar disk diffusion test for this compound, adhering to CLSI guidelines.

Materials
  • This compound antimicrobial susceptibility test disks (10 µg).

  • Mueller-Hinton Agar (MHA) plates. For fastidious organisms like Pasteurella or Mannheimia, supplement MHA with 5% sheep blood.[2]

  • Tryptic Soy Broth (TSB) or other suitable broth medium.

  • Sterile saline (0.85%).

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Bacterial isolates for testing.

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™).

  • Incubator (35°C ± 2°C).

  • Calipers or a ruler for measuring zone diameters.

Procedure
  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the pure bacterial culture to be tested. b. Transfer the colonies to a tube of TSB. c. Incubate the broth at 35°C until it achieves a turbidity comparable to or greater than the 0.5 McFarland standard (typically 2-6 hours). d. Adjust the turbidity of the inoculum by diluting with sterile saline to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab several times against the inside wall of the tube above the liquid level to remove excess inoculum. c. Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks: a. Aseptically place a 10 µg this compound disk onto the surface of the inoculated agar plate. b. Gently press the disk down with sterile forceps to ensure complete contact with the agar. c. If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition (typically 24 mm from center to center).

  • Incubation: a. Invert the plates and place them in an incubator set to 35°C ± 2°C. b. Incubate for 18-24 hours under ambient air. For certain fastidious organisms, CO₂ incubation may be required, but this can affect zone sizes, so consistency is key.[2]

  • Reading and Interpreting Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler. b. View the plate against a dark, non-reflective background. c. Compare the measured zone diameter to the established interpretive criteria (see Table 2, noting the surrogate nature of the data) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

  • Quality Control: a. The entire procedure must be performed concurrently with appropriate QC strains (e.g., E. coli ATCC® 25922™). b. Measure the zone of inhibition for the QC strain and ensure it falls within the laboratory's established acceptable range. If QC results are out of range, patient results should not be reported.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for performing the agar diffusion susceptibility test.

Agar_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_disk Apply 10 µg This compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 18-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret qc_check Perform QC with ATCC Strain interpret->qc_check report Report Result qc_check->report In Range troubleshoot Troubleshoot Assay qc_check->troubleshoot Out of Range

Caption: Workflow for this compound Agar Diffusion Susceptibility Testing.

Logical Relationship of Susceptibility Testing

This diagram illustrates the relationship between the zone of inhibition, the Minimum Inhibitory Concentration (MIC), and the final susceptibility interpretation.

Susceptibility_Interpretation cluster_0 Experimental Observation cluster_1 Reference Standard cluster_2 Clinical Interpretation zone_inhibition Zone of Inhibition (mm) breakpoints CLSI Breakpoints (Zone Diameter & MIC) zone_inhibition->breakpoints Compared to mic Minimum Inhibitory Concentration (MIC, µg/mL) mic->breakpoints Correlated with interpretation Susceptible (S) Intermediate (I) Resistant (R) breakpoints->interpretation Determines

Caption: Relationship between experimental data and clinical interpretation.

References

Orbifloxacin Administration Protocols for In Vivo Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of orbifloxacin in various animal models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this broad-spectrum fluoroquinolone antibiotic.

Data Presentation: Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound administered in vivo across different animal species. These values are essential for determining appropriate dosing regimens to achieve desired therapeutic concentrations.

Animal ModelDosage (mg/kg)Administration RouteCmax (µg/mL)Tmax (hours)Half-life (t½) (hours)Bioavailability (%)Reference
Mouse 2.5 - 80IntramuscularDose-proportional~0.251.36 - 2.24-[1]
2.5 - 80IntravenousDose-proportional-1.09 - 2.08-[1]
Beagle Dog 2.5Intramuscular--3.95 ± 0.15100.1 ± 4.76[2]
2.5Intravenous--4.23 ± 0.2-[2]
Cat 7.5Oral (Suspension)---Lower than tablets[3]
Rabbit 10Oral1.66 ± 0.512.07.3 ± 1.152.5
20Oral3.00 ± 0.973.38.6 ± 0.5546.5[4]
10Intravenous----[4]
20Intravenous----[4]
Horse 2.5Oral1.25-3.4268.35[5]
2.5Intravenous--5.08-[5]
7.5Intragastric2.41 ± 0.301.59.06 ± 1.33-[6]

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against specific pathogens.[3]

a. Induction of Neutropenia:

  • Use specific-pathogen-free mice (e.g., BALB/c or ICR/CD1), typically 5-6 weeks old.[1][6]

  • Administer cyclophosphamide intraperitoneally to induce neutropenia. A common regimen involves two doses: 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[1][6]

  • Confirm neutropenia (neutrophil count ≤ 100/mm³) through blood analysis prior to infection.[1]

b. Infection:

  • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) to the mid-logarithmic growth phase.

  • Wash and dilute the bacterial suspension in a suitable medium (e.g., sterile saline or phosphate-buffered saline) to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).[4][6]

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[6]

c. This compound Administration and Sample Collection:

  • Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).[4][6]

  • Administer this compound via the desired route (e.g., subcutaneous, oral gavage, or intramuscular injection) at various dosing regimens.[4]

  • At selected time points (e.g., 24 hours post-treatment), euthanize the mice.[6]

  • Aseptically remove the infected thigh, homogenize it in a known volume of sterile saline.[6]

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[6]

Pharmacokinetic Study in Rodents

This protocol outlines the procedure for collecting serial blood samples from a single rodent to determine the pharmacokinetic profile of this compound.

a. Animal Preparation and Dosing:

  • Use healthy adult rodents (e.g., rats or mice) for the study.

  • For studies requiring cannulation, anesthetize the animal and surgically implant a cannula into the jugular vein for blood sampling and/or the femoral vein for intravenous administration.[7]

  • Allow the animal to recover from surgery before drug administration.

  • Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous, intramuscular, or subcutaneous injection).

b. Serial Blood Sampling:

  • Collect small volumes of blood (e.g., 30-50 µL for mice, larger volumes for rats) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]

  • For mice, serial blood samples can be collected via submandibular vein (cheek) puncture or lateral saphenous vein puncture.[1][8] For rats with cannulas, blood can be drawn directly from the cannula.[7]

  • Place the collected blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

c. Bioanalysis:

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Mandatory Visualizations

This compound Mechanism of Action

This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[11][12] In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[11][13]

Orbifloxacin_Mechanism cluster_drug This compound cluster_targets Bacterial DNA Replication Machinery cluster_effects Cellular Effects This compound This compound dna_gyrase DNA Gyrase (Primary target in Gram-negative bacteria) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Primary target in Gram-positive bacteria) This compound->topoisomerase_iv Inhibits dna_replication_block Inhibition of DNA Replication and Transcription dna_gyrase->dna_replication_block topoisomerase_iv->dna_replication_block dna_damage Accumulation of DNA Strand Breaks dna_replication_block->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound using the neutropenic murine thigh infection model.

Efficacy_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection neutropenia->infection bacterial_culture Prepare Bacterial Inoculum bacterial_culture->infection treatment Administer this compound (Various Doses/Routes) infection->treatment euthanasia Euthanize Mice treatment->euthanasia thigh_homogenization Homogenize Thigh Tissue euthanasia->thigh_homogenization cfu_quantification Quantify Bacterial Load (CFU) thigh_homogenization->cfu_quantification data_analysis Analyze Dose-Response Relationship cfu_quantification->data_analysis

Caption: Workflow for neutropenic thigh infection model.

References

Quantifying Orbifloxacin Levels in Tissue Samples Using LC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat a variety of bacterial infections. Monitoring its concentration in animal tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the accurate quantification of this compound in complex biological matrices like tissue. This document provides a detailed protocol for the determination of this compound levels in various tissue samples using LC-MS/MS, intended for researchers, scientists, and drug development professionals.

Principle

This method involves the extraction of this compound from homogenized tissue samples, followed by cleanup to remove interfering substances. The quantification is then performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Ciprofloxacin-d8 or other suitable fluoroquinolone analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Phosphate buffer saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Sep-Pak C18)

  • 0.22 µm syringe filters

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank tissue homogenate (see section 4.2) to prepare calibration standards at concentrations ranging from, for example, 1 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels (low, medium, and high) to fall within the range of the calibration curve.

Tissue Sample Preparation

A critical step in the analysis is the efficient extraction of this compound from the tissue matrix and removal of interfering components. Below are two common protocols: Protein Precipitation and Solid-Phase Extraction.

This is a rapid and straightforward method suitable for many tissue types.

  • Homogenization: Accurately weigh approximately 0.5 g of tissue and add 2 mL of cold PBS (pH 7.4). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike the homogenate with the internal standard solution.

  • Precipitation: Add 3 volumes of cold acetonitrile (or methanol) containing 0.1% formic acid to the homogenate. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

SPE provides a cleaner extract, which can be beneficial for reducing matrix effects and improving sensitivity.

  • Homogenization and Protein Precipitation: Follow steps 1-4 from the Protein Precipitation protocol.

  • Supernatant Dilution: Dilute the collected supernatant with water (typically 1:1 or 1:2) to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase starting composition.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400 - 500°C

  • MRM Transitions:

    • This compound: Precursor ion m/z 396.2 → Product ions m/z 352.2, 295.1[1]

    • Internal Standard (Ciprofloxacin-d8): Precursor ion m/z 340.2 → Product ion m/z 296.2, 253.2

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Method Validation Parameters for this compound Quantification in Various Tissues

ParameterMuscleLiverKidneySkin
Linearity Range (ng/g) 1 - 20001 - 20001 - 20001 - 2000
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995
Recovery (%) 85 - 10580 - 10082 - 10388 - 108
Precision (RSD %) <15<15<15<15
Accuracy (%) 85 - 11585 - 11585 - 11585 - 115
LOD (ng/g) 0.30.50.40.2
LOQ (ng/g) 1.01.51.20.8

Table 2: Example this compound Concentrations in Tissue Samples Following Oral Administration

Animal IDTissueTime Post-Dose (hours)This compound Concentration (µg/g)
Dog 1Skin37.80 ± 3.40[2]
Dog 2Skin39.47 ± 6.23[2]
Mare 1Endometrium1.50.72 ± 0.23
Chicken 1Liver24.84 ± 0.20
Chicken 2Muscle45.51 ± 0.01
Calf 1Alveolar Cells2.32.2 ± 0.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis LC-MS/MS Analysis tissue_sample Tissue Sample Collection homogenization Homogenization tissue_sample->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking protein_precipitation Protein Precipitation is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_conditioning SPE Conditioning supernatant_collection->spe_conditioning Proceed to SPE lc_ms_injection LC-MS/MS Injection supernatant_collection->lc_ms_injection Direct Injection sample_loading Sample Loading spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation evaporation->lc_ms_injection data_acquisition Data Acquisition (MRM) lc_ms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound quantification in tissue.

logical_relationship cluster_method_validation Method Validation cluster_quantification Accurate Quantification linearity Linearity & Range accurate_quant Reliable this compound Concentration Data linearity->accurate_quant accuracy Accuracy accuracy->accurate_quant precision Precision precision->accurate_quant selectivity Selectivity selectivity->accurate_quant lod_loq LOD & LOQ lod_loq->accurate_quant recovery Recovery recovery->accurate_quant stability Stability stability->accurate_quant

Caption: Relationship between validation parameters and accurate quantification.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various animal tissues. The choice between a simple protein precipitation and a more thorough solid-phase extraction will depend on the specific tissue matrix and the required sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results, which are critical for pharmacokinetic modeling, residue monitoring, and regulatory compliance.

References

Application Notes and Protocols for Studying Orbifloxacin Resistance Development in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the emergence of orbifloxacin resistance in Escherichia coli. The protocols outlined below cover essential experiments for determining susceptibility, inducing resistance, and identifying potential resistance mechanisms.

Introduction

This compound is a synthetic fluoroquinolone antibiotic with broad-spectrum bactericidal activity used in veterinary medicine.[1][2] Like other fluoroquinolones, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The rise of antibiotic-resistant bacteria, including E. coli, poses a significant challenge.[4][5] Understanding the dynamics and mechanisms of resistance development to this compound is crucial for preserving its efficacy and developing strategies to combat resistance.

The following protocols describe methods to:

  • Determine the minimum inhibitory concentration (MIC) of this compound against E. coli.

  • Induce and select for this compound-resistant E. coli mutants through serial passage.

  • Determine the mutant prevention concentration (MPC) to understand the concentration required to inhibit the growth of resistant mutants.

  • Characterize the molecular basis of resistance through the analysis of the quinolone resistance-determining regions (QRDRs).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of this compound against E. coli, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4]

Materials:

  • E. coli isolate(s)

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in an appropriate solvent as recommended by the manufacturer. Sterilize by filtration.

  • Preparation of E. coli Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of E. coli. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.[4] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Serial Passage Experiment to Induce Resistance

This protocol describes a method for inducing this compound resistance in E. coli by repeatedly exposing the bacteria to sub-inhibitory concentrations of the antibiotic.[6][7][8]

Materials:

  • E. coli isolate with a known this compound MIC

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or 96-well plates

  • Incubator (37°C)

Procedure:

  • Initial Setup: Prepare a series of culture tubes or a 96-well plate with two-fold serial dilutions of this compound in CAMHB, with concentrations ranging from below to above the predetermined MIC.

  • Inoculation: Inoculate each tube or well with an E. coli suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 24 hours.

  • Determining the Sub-MIC for Passage: Identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC culture).

  • Serial Passage: a. Prepare a new set of serial dilutions of this compound. b. Inoculate the new dilutions with a 1:100 dilution of the culture from the sub-MIC well of the previous passage.[6] c. Incubate for 24 hours at 37°C.

  • Repeat Passages: Repeat the process of determining the sub-MIC and passaging the culture for a predetermined number of days (e.g., 15-30 days) or until a significant increase in the MIC is observed.[6]

  • Monitoring Resistance: At regular intervals (e.g., every 3-5 passages), determine the MIC of the passaged culture according to Protocol 1 to monitor the development of resistance.

  • Strain Storage: Preserve isolates from various passages by freezing at -80°C in broth with glycerol for future analysis.

Protocol 3: Mutant Prevention Concentration (MPC) Assay

This protocol is used to determine the lowest concentration of this compound that prevents the growth of any resistant mutants from a large bacterial population.[4][9][10]

Materials:

  • E. coli isolate

  • Mueller-Hinton Agar (MHA) plates

  • This compound stock solution

  • Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB)

  • Centrifuge and sterile tubes

  • Incubator (37°C)

Procedure:

  • Preparation of High-Density Inoculum: a. Inoculate a large volume of broth (e.g., 100 mL) with E. coli. b. Incubate at 37°C with shaking for 18-24 hours. c. Harvest the cells by centrifugation. d. Resuspend the bacterial pellet in a small volume of fresh broth to achieve a final concentration of >10¹⁰ CFU/mL.[4][9]

  • Preparation of this compound Plates: Prepare MHA plates containing a range of this compound concentrations, typically from 1x to 64x the MIC of the original strain.[9]

  • Plating: a. Spread 100 µL of the high-density bacterial suspension onto each this compound-containing plate. b. Also, plate serial dilutions of the inoculum on antibiotic-free plates to confirm the viable cell count.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4][10]

  • Determining the MPC: The MPC is the lowest concentration of this compound on which no bacterial colonies are observed.[4][10]

Protocol 4: Analysis of Quinolone Resistance-Determining Regions (QRDRs)

This protocol outlines the steps for identifying mutations in the QRDRs of the gyrA and parC genes, which are common mechanisms of fluoroquinolone resistance.[11][12]

Materials:

  • This compound-susceptible (parental) and resistant E. coli isolates

  • DNA extraction kit

  • Primers for amplifying the QRDRs of gyrA and parC

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the parental and the resistant E. coli strains using a commercial kit.

  • PCR Amplification: a. Set up PCR reactions to amplify the QRDRs of the gyrA and parC genes using specific primers. b. Perform PCR using a standard thermocycler program with appropriate annealing temperatures for the primers used.

  • Verification of PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the correct size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: a. Align the DNA sequences from the resistant isolates with the sequence from the parental (susceptible) strain. b. Identify any nucleotide changes that result in amino acid substitutions in the QRDRs. Common resistance-conferring mutations in E. coli are often found at codons 83 and 87 of gyrA and codon 80 of parC.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.

Table 1: MIC and MPC Data for this compound against E. coli

Strain IDMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
Parental Strain0.1251.08
Resistant Mutant 14.032.08
Resistant Mutant 216.0128.08

Table 2: Evolution of this compound MIC during Serial Passage

Passage DayMIC (µg/mL)Fold Increase from Parental
0 (Parental)0.1251
50.54
102.016
158.064
2016.0128

Table 3: QRDR Mutations in this compound-Resistant E. coli

Strain IDMIC (µg/mL)gyrA Mutation(s)parC Mutation(s)
Parental Strain0.125NoneNone
Resistant Mutant 14.0Ser83LeuNone
Resistant Mutant 216.0Ser83Leu, Asp87AsnSer80Ile

Visualizations

Diagrams created using Graphviz to illustrate workflows and mechanisms.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare E. coli Inoculum (~5x10^5 CFU/mL) E1 Inoculate 96-well Plate P1->E1 P2 Prepare this compound Serial Dilutions P2->E1 E2 Incubate at 37°C for 18-24h E1->E2 A1 Read Plate Visually or with Reader E2->A1 A2 Determine MIC Value A1->A2

Caption: Workflow for MIC Determination.

G cluster_passage Iterative Cycle (Repeat for 15-30 Days) P1 Day X: Inoculate E. coli in this compound Dilutions P2 Incubate 24h at 37°C P1->P2 P3 Identify Highest Concentration with Growth (Sub-MIC) P2->P3 P4 Day X+1: Prepare New Dilutions P3->P4 Monitor Periodically Determine MIC & Store Isolates P3->Monitor P5 Inoculate with Culture from Sub-MIC Well P4->P5 P5->P1 Start Next Cycle Start Start with Parental E. coli Strain Start->P1 End Characterize Resistant Strain Monitor->End

Caption: Serial Passage Experimental Workflow.

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_resistance Resistance Mechanisms This compound This compound Gyrase DNA Gyrase (gyrA/gyrB) This compound->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) This compound->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Required for TopoIV->Replication Required for Death Cell Death Replication->Death Inhibition leads to Mutations Target Modification (gyrA, parC mutations) Mutations->Gyrase Alters Target Mutations->TopoIV Alters Target Efflux Efflux Pumps (Reduced Drug Accumulation) Efflux->this compound Removes Drug

Caption: this compound Action and Resistance.

References

Orbifloxacin in the Management of Canine Urinary Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of orbifloxacin, a third-generation fluoroquinolone antibiotic, in the treatment of urinary tract infections (UTIs) in dogs. The information compiled herein is intended to support research, development, and clinical application of this veterinary therapeutic agent. This compound demonstrates a broad spectrum of activity against common canine uropathogens and exhibits favorable pharmacokinetic properties, making it a valuable tool in veterinary medicine.[1][2]

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair.[3][4][5] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[4][5] Mammalian cells possess different topoisomerase enzymes, which accounts for the selective toxicity of fluoroquinolones towards bacteria.[5]

cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: this compound's mechanism of action.

Pharmacokinetic and Pharmacodynamic Profile

This compound is characterized by its rapid and nearly complete absorption after oral administration in dogs, with an absolute bioavailability of approximately 100%.[6] It exhibits a wide distribution throughout body tissues.[6] A significant portion of the administered dose, around 40%, is excreted unchanged in the urine within 24 hours, which contributes to its efficacy in treating UTIs.[6][7]

The efficacy of this compound is linked to the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[3] Studies have shown that the AUC24h/MIC ratio is a strong predictor of antibacterial efficacy.[3]

Table 1: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueReference
Bioavailability (Oral)~100%[6]
Time to Peak Plasma Concentration (Tmax)~1 hour[6]
Elimination Half-Life (t1/2)3.95 ± 0.15 h (IM), 4.23 ± 0.2 h (IV)[8][9]
Volume of Distribution (Vss)1.61 ± 0.13 L/kg[8][9]
Urinary Excretion (unchanged drug)~40% within 24 hours[6][7]
Maximum Urine Concentration (5 mg/kg dose)383 ± 171 µg/mL[10][11]

In Vitro Susceptibility

This compound has demonstrated in vitro activity against a range of common canine uropathogens. The minimum inhibitory concentration (MIC) is a critical parameter for predicting clinical success.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Canine Uropathogens
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli-0.06-[8]
Staphylococcus pseudintermedius-0.25-[8]
Proteus mirabilis-0.5-[8]
Enterococcus faecalis---[7][12]

Note: MIC50 and MIC90 values can vary between studies and geographic locations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against canine uropathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][12]

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound analytical standard

  • 96-well microtiter plates

  • Bacterial isolates from canine urine samples

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test bacterium (adjusted to a 0.5 McFarland standard).

  • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

cluster_workflow MIC Determination Workflow start Start prepare_this compound Prepare this compound Dilutions start->prepare_this compound standardize_inoculum Standardize Bacterial Inoculum start->standardize_inoculum inoculate_plates Inoculate Microtiter Plates prepare_this compound->inoculate_plates standardize_inoculum->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Pharmacokinetic Study in a Canine Model

This protocol describes a typical design for a pharmacokinetic study of this compound in healthy dogs.

Animals:

  • A cohort of healthy adult dogs of a specific breed (e.g., Beagles) to ensure consistency.

Procedure:

  • Administer a single oral or intravenous dose of this compound at a specified concentration (e.g., 2.5-7.5 mg/kg).[7][13]

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Separate plasma from the blood samples by centrifugation.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Collect urine samples over a 24-hour period to determine the extent of renal excretion of the unchanged drug.[10][11]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, etc.) using appropriate software.

Clinical Application and Considerations

This compound is indicated for the treatment of cystitis in dogs caused by susceptible strains of Staphylococcus pseudintermedius, Proteus mirabilis, Escherichia coli, and Enterococcus faecalis.[7][12] The recommended dosage is typically 2.5 to 7.5 mg/kg of body weight administered once daily.[7][13]

Important Considerations:

  • Antimicrobial Resistance: The potential for resistance development exists, as with all fluoroquinolones. Susceptibility testing is recommended to guide therapy.

  • Contraindications: this compound is contraindicated in immature, growing dogs due to the risk of arthropathy.[12] It should also be used with caution in dogs with known seizure disorders.[5]

  • Biofilm Infections: Biofilm formation can lead to refractory UTIs. The minimum biofilm eradication concentrations (MBECs) of this compound are significantly higher than the MICs, and longer treatment durations may be necessary for biofilm-associated infections.[14]

Caption: Decision-making in canine UTI treatment.

References

Application Notes and Protocols for Orbifloxacin Dosing in Preclinical Animal Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is a concentration-dependent bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] This document provides detailed application notes and protocols for the dosing and evaluation of this compound in preclinical animal trials, with a focus on rodent models.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Process Disruption

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)Reference(s)
Rat 5IV--4.17-[4]
5PO6.552.334.0399.1[4]
Mouse 5IV3.780.081.12-
5IM3.530.251.45107.5

Table 2: Pharmacokinetic Parameters of this compound in Other Preclinical Species

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)Reference(s)
Dog 2.5IV--4.23-[5]
2.5IM--3.95100.1[5]
Cat 7.5PO----[6]
Rabbit 10IV--7.3-[7][8]
10PO1.662.07.352.5[7][8]
20IV--8.6-[7][8]
20PO3.003.38.646.5[7][8]
Horse 2.5IV--5.08-[9]
2.5PO1.25-3.4268.35[9]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice or rats following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., sterile saline)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles for administration and blood collection

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week prior to the study. House them in a controlled environment with free access to food and water.

  • Dose Preparation:

    • IV Formulation: Dissolve this compound in sterile saline to the desired concentration.

    • Oral Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose.

  • Administration:

    • IV: Administer the this compound solution via the tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[10]

    • PO: Administer the this compound suspension by oral gavage. The volume should not exceed 10 ml/kg.[11]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[7]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC, etc.) using appropriate software.

start Start: Animal Acclimatization dose_prep Dose Preparation (IV and Oral Formulations) start->dose_prep admin_iv IV Administration (Tail Vein) dose_prep->admin_iv admin_po Oral Administration (Gavage) dose_prep->admin_po blood_collection Serial Blood Sampling admin_iv->blood_collection admin_po->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage analysis Bioanalysis (HPLC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: PK Profile Determined pk_analysis->end

Figure 2: Experimental workflow for a pharmacokinetic study of this compound.

Protocol 2: Neutropenic Murine Thigh Infection Model for Efficacy Testing

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • This compound

  • Sterile saline

  • Syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial culture

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Infection: Inoculate the thigh muscle of each mouse with a suspension of the bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound administered via a clinically relevant route (e.g., subcutaneous or oral). Include a vehicle-treated control group.

  • Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.

Protocol 3: Acute Oral Toxicity Study in Rats (OECD 423 Guideline)

This protocol provides a framework for assessing the acute oral toxicity of this compound.[12][13][14]

Materials:

  • This compound

  • Vehicle (e.g., corn oil or water)

  • Wistar rats (typically females)

  • Oral gavage needles

  • Cages with appropriate housing conditions

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (females are preferred). Acclimatize the animals for at least 5 days.[13]

  • Dose Selection: Based on existing data, select a starting dose (e.g., 300 mg/kg or 2000 mg/kg).[13]

  • Dosing: Administer a single oral dose of this compound by gavage to a group of 3 fasted rats.[12]

  • Observation: Observe the animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and at least once daily for 14 days.[15]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[15]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Step-wise Procedure:

    • If no mortality occurs at the starting dose, administer the same dose to another 3 animals.

    • If mortality occurs, the subsequent dose is lowered. The procedure continues in a stepwise manner to classify the substance's toxicity.

  • Data Evaluation: Evaluate the number of animals that died or showed signs of toxicity to determine the acute toxic class of this compound.

start Start: Animal Selection & Acclimatization dose_select Select Starting Dose start->dose_select dosing Administer Single Oral Dose (3 animals) dose_select->dosing observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observe necropsy Gross Necropsy observe->necropsy decision Evaluate Outcome necropsy->decision next_dose Administer Next Dose Level (Higher or Lower) decision->next_dose Further Dosing Needed end End: Determine Acute Toxic Class decision->end Classification Criteria Met next_dose->dosing

Figure 3: Logical workflow for an acute oral toxicity study (OECD 423).

Conclusion

The provided data and protocols offer a comprehensive guide for researchers initiating preclinical trials with this compound. Proper dose selection, based on pharmacokinetic and pharmacodynamic principles, is crucial for the successful evaluation of this antibiotic's safety and efficacy. The detailed methodologies for key in vivo experiments will aid in generating robust and reproducible data for drug development and regulatory submissions.

References

Orbifloxacin for Feline Skin and Soft Tissue Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is approved for the treatment of skin and soft tissue infections in cats, such as wounds and abscesses, caused by susceptible strains of key pathogens.[1][3] This document provides detailed application notes and protocols for the use of this compound in a research and drug development context for feline dermatological infections.

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for the maintenance and synthesis of bacterial DNA.[3] This mechanism of action leads to a concentration-dependent bactericidal effect.[2]

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound oral suspension in felines has been established. The following table summarizes key parameters following a single oral dose of 7.5 mg/kg to fasted cats.

ParameterMean ValueStandard Deviation
AUC (0-24 hr, total) 28.49 µg*hr/mL9.03
Cmax (total) 3.01 µg/mL1.16
T½ (elimination half-life) 7.57 hr3.19
Plasma Protein Binding ~18%N/A

Data sourced from a cross-study analysis of 41 cats.[4]

Note on Bioavailability: this compound oral suspension and tablets are not bioequivalent in cats on a mg/kg basis. The oral suspension provides lower and more variable plasma levels than the tablets.[3][4]

Antimicrobial Susceptibility

This compound has demonstrated in vitro activity against common feline skin and soft tissue pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of tested isolates (MIC90).

PathogenMIC90 (µg/mL)
Pasteurella multocida≤ 0.03
Escherichia coli0.19
Staphylococcus aureus0.19

MIC data is from the NADA 141-081 approval for Orbax® Tablets in cats.[5]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of this compound's Minimum Inhibitory Concentration (MIC) against feline bacterial isolates.

1. Isolate Preparation: a. Obtain bacterial isolates from feline skin or soft tissue infections (e.g., abscesses, wounds). b. Culture the isolates on appropriate agar media (e.g., Blood Agar for staphylococci and streptococci, MacConkey Agar for Enterobacteriaceae) to ensure purity. c. Prepare a standardized inoculum of each isolate equivalent to a 0.5 McFarland turbidity standard in sterile saline or Mueller-Hinton broth.

2. Broth Microdilution Method (CLSI guidelines): a. Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentration ranges should bracket the expected MIC values. b. Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Feline Clinical Trial for Skin and Soft Tissue Infections

This protocol provides a framework for a prospective, randomized, controlled clinical trial to evaluate the efficacy of this compound.

1. Study Population: a. Recruit client-owned cats with a clinical diagnosis of skin or soft tissue infection (e.g., abscess, pyoderma, infected wound). b. Inclusion criteria: presence of lesions, cytological evidence of bacterial infection, and owner consent. c. Exclusion criteria: known hypersensitivity to fluoroquinolones, pregnancy or lactation, concurrent antimicrobial therapy, or severe systemic disease.

2. Study Design: a. A multi-center, randomized, double-blinded, positive-controlled design is recommended. b. Treatment groups: i. This compound (e.g., 7.5 mg/kg PO, once daily). ii. Positive control (e.g., amoxicillin-clavulanate at its approved dose). c. Randomly assign cats to a treatment group.

3. Procedures: a. Day 0 (Enrollment): i. Conduct a thorough physical and dermatological examination. ii. Collect samples for bacterial culture and susceptibility testing from the infection site. iii. Dispense the assigned blinded medication with instructions for administration. b. Treatment Period: i. Administer the assigned treatment for a predefined duration (e.g., 7-14 days). ii. Owners should maintain a daily log of clinical signs and any adverse events. c. Follow-up Examinations (e.g., Day 7 and Day 14): i. Re-evaluate the clinical lesions. ii. Repeat bacterial culture from the original infection site to assess bacteriological cure.

4. Efficacy Assessment: a. Clinical Success: Defined as the complete resolution of all clinical signs of infection. b. Bacteriological Cure: Defined as the elimination of the original pathogen from the post-treatment culture. c. Safety Assessment: Record and evaluate all adverse events.

Visualizations

Experimental_Workflow_Antimicrobial_Susceptibility cluster_collection Sample Collection & Isolation cluster_mic MIC Determination (Broth Microdilution) cluster_result Result Sample Bacterial Sample from Feline Skin Infection Culture Primary Culture on Appropriate Media Sample->Culture Isolate Pure Bacterial Isolate Culture->Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Reading of MIC Incubation->Reading MIC_Value MIC Value (µg/mL) Reading->MIC_Value

Caption: Workflow for Determining this compound MIC.

Clinical_Trial_Protocol cluster_enrollment Enrollment & Baseline (Day 0) cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_outcomes Outcome Measures Recruitment Recruit Cats with Skin/Soft Tissue Infections Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Baseline_Assessment Physical & Dermatological Exam Screening->Baseline_Assessment Sampling Bacteriological Sampling (Culture & Susceptibility) Baseline_Assessment->Sampling Randomization Randomization Sampling->Randomization Treatment_A Group A: This compound Randomization->Treatment_A Treatment_B Group B: Positive Control Randomization->Treatment_B Administration Owner Administers Blinded Medication Treatment_A->Administration Treatment_B->Administration Follow_Up_1 Follow-up Exam (e.g., Day 7) Administration->Follow_Up_1 Safety Adverse Event Monitoring Administration->Safety Follow_Up_2 Final Exam (e.g., Day 14) Follow_Up_1->Follow_Up_2 Post_Treatment_Sampling Post-Treatment Bacteriological Sampling Follow_Up_2->Post_Treatment_Sampling Clinical_Success Clinical Success Assessment Post_Treatment_Sampling->Clinical_Success Bacteriological_Cure Bacteriological Cure Assessment Post_Treatment_sampling Post_Treatment_sampling Post_Treatment_sampling->Bacteriological_Cure

Caption: Feline Clinical Trial Workflow.

Safety and Tolerability

This compound is generally well-tolerated in cats at the recommended therapeutic dose.[3] However, the following points should be considered:

  • Retinal Toxicity: The use of fluoroquinolones in cats has been associated with adverse retinal effects.[6] Although rare, blindness, which may be temporary, has been reported post-approval.[6] It is crucial not to exceed the recommended dose of 7.5 mg/kg per day.[3]

  • Gastrointestinal Effects: Mild gastrointestinal upset, such as vomiting or soft feces, may be observed, particularly at higher doses.[3]

  • Central Nervous System (CNS) Effects: Quinolones should be used with caution in animals with known or suspected CNS disorders, as they have been associated with CNS stimulation and, in rare instances, seizures.[6]

  • Contraindications: this compound is contraindicated in cats with a known hypersensitivity to quinolones.[3] The safety of this compound has not been established in breeding, pregnant, or lactating cats.[7]

Conclusion

This compound is an effective antimicrobial agent for the treatment of skin and soft tissue infections in felines caused by susceptible pathogens. Its pharmacokinetic profile supports once-daily dosing. When designing in vitro or in vivo studies, adherence to standardized protocols is essential for generating reliable and comparable data. Careful monitoring for potential adverse effects, particularly those related to the retina and CNS, is warranted in all studies involving feline subjects.

References

Troubleshooting & Optimization

Technical Support Center: Orbifloxacin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orbifloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What does this indicate?

A slight yellow color can be inherent to this compound powder. However, a noticeable change in color, particularly darkening or the appearance of a more intense yellow, may suggest degradation, especially if the solution has been exposed to light or stored for an extended period. Photodegradation is a known instability pathway for this compound. It is recommended to prepare fresh solutions and protect them from light.

Q2: I'm observing precipitation in my neutral pH this compound solution. Why is this happening and how can I resolve it?

This compound's solubility is pH-dependent. It is least soluble in neutral aqueous media (around pH 7) and its solubility significantly increases in both acidic and alkaline conditions.[1][2][3] The precipitation you are observing is likely due to the low solubility of this compound at neutral pH. To resolve this, you can either:

  • Adjust the pH of your solution to be more acidic or alkaline.

  • Use a co-solvent system, although this may impact your experimental design.

Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?

The main factors affecting this compound stability in aqueous solutions are pH, light, and temperature. This compound is susceptible to degradation under hydrolytic conditions (in acidic, basic, and neutral solutions), photolytic conditions, and to a lesser extent, oxidative stress.[4] While stable to dry heat in its solid form, its degradation in solution is accelerated at higher temperatures.[4][5]

Q4: What are the recommended storage conditions for this compound aqueous solutions?

To minimize degradation, this compound aqueous solutions should be:

  • Protected from light: Store in amber-colored vials or wrap containers in aluminum foil. Photodegradation is a significant issue, especially at neutral pH.[6]

  • Stored at controlled temperatures: While degradation at room temperature is generally negligible for short periods, for long-term storage, refrigeration (2-8°C) is recommended.[5] Commercial formulations suggest storing liquid suspensions between 2°C and 25°C (36°F and 77°F).[3][7]

  • Buffered at an appropriate pH: If your experiment allows, maintaining a slightly acidic or alkaline pH can improve solubility and may influence stability. However, be aware that hydrolysis can occur at pH extremes.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low potency or activity Degradation of this compound.Prepare fresh solutions before each experiment. Protect solutions from light and store at an appropriate temperature. Verify the concentration of your stock solution using a validated analytical method (see Experimental Protocols).
Appearance of new peaks in HPLC analysis Formation of degradation products.This compound can degrade into several products under stress conditions like acid, base, oxidation, and light.[4] Characterize these new peaks using LC-MS to identify the degradation products and understand the degradation pathway.
Inconsistent experimental results Instability of the this compound solution leading to variable concentrations.Ensure consistent preparation and storage procedures for your this compound solutions. Prepare a fresh stock for each set of experiments and validate its concentration. Consider the impact of your experimental medium's pH on this compound's stability and solubility.

Data Presentation

Table 1: pH-Dependent Solubility of this compound Crystal Forms at 25°C

MediumFinal pH of SolutionThis compound Hemihydrate Solubility (g/L)This compound Anhydrous Solubility (g/L)
0.1 M HCl1.115.216.5
pH 4.5 Buffer4.51.21.3
Water7.00.30.3
pH 5.8 Buffer5.80.30.3
pH 6.8 Buffer6.80.30.3
pH 7.5 Buffer7.50.40.4

Data synthesized from a study on this compound crystal forms.[1]

Table 2: Summary of this compound Degradation Under Forced Conditions

Stress ConditionObservation
Hydrolysis (Acid, Base, Neutral) Extensive decomposition observed in all hydrolytic conditions.[4]
Oxidation Degradation observed.[4]
Photolysis (in solution) Extensive decomposition.[4] Most unstable at pH 7.4 with a half-life of 0.9 hours under artificial light.[6]
Thermal (Dry Heat, Solid Form) Stable at 60°C.[4]
Photolysis (Solid Form) Stable under UV-VIS light.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

This protocol is a general guideline. The final concentration and solvent will depend on the specific experimental requirements.

Materials:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q)

  • 0.5 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a small amount of 0.5 M HCl to aid in dissolution. This compound solubility is higher in acidic conditions.[2][3][8]

  • Once dissolved, add high-purity water to approximately 80% of the final volume.

  • If required, adjust the pH to the desired level using HCl or NaOH while stirring. Be cautious of precipitation when adjusting towards a neutral pH.

  • Bring the solution to the final volume with high-purity water.

  • Stir the solution until it is completely homogenous.

  • Store the solution in an amber-colored container or a container wrapped in foil at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[4][9][10]

Materials:

  • This compound stock solution

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber or a light source (e.g., UV lamp)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 30% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose the this compound solution to a light source providing both UV and visible light for a defined period.

    • Simultaneously, keep a control sample protected from light.

  • Thermal Degradation:

    • Heat the this compound solution at an elevated temperature (e.g., 60°C) for a defined period.

Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Aqueous Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions photo Photolysis prep->photo Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Degradation Products This compound This compound dp1 Hydrolytic Degradation Products This compound->dp1  Hydrolysis (Acid/Base/Neutral) dp2 Oxidative Degradation Products This compound->dp2 Oxidation   dp3 Photolytic Degradation Products This compound->dp3  Photolysis

Caption: Major degradation pathways of this compound in aqueous solutions.

troubleshooting_logic start Instability Issue Observed q1 Is there precipitation? start->q1 a1_yes Likely pH-related solubility issue. q1->a1_yes Yes q2 Is there a color change? q1->q2 No a1_action Adjust pH to acidic or alkaline range. a1_yes->a1_action a2_yes Potential photodegradation. q2->a2_yes Yes q3 Loss of potency? q2->q3 No a2_action Protect solution from light. a2_yes->a2_action a3_yes Chemical degradation. q3->a3_yes Yes a3_action Prepare fresh solution. Control storage conditions. a3_yes->a3_action

Caption: Troubleshooting logic for this compound solution instability.

References

Technical Support Center: Orbifloxacin Dosage Optimization in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing orbifloxacin dosage in dogs to minimize side effects.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies involving this compound in canine subjects.

Issue 1: Subject exhibits gastrointestinal upset (vomiting, diarrhea, lack of appetite) after this compound administration.

  • Possible Cause 1: Direct irritation of the gastrointestinal mucosa. This is a common side effect of this compound.[1][2][3][4]

  • Troubleshooting Steps:

    • Administer this compound with a small amount of food to reduce direct contact with the stomach lining.[1][3] Ensure the food does not contain dairy products or high concentrations of divalent cations like calcium, iron, or aluminum, which can impair absorption.[4]

    • If GI upset persists, consider dividing the daily dose into two smaller administrations, if the experimental protocol allows, to maintain therapeutic efficacy while minimizing peak drug concentration in the GI tract.

    • Evaluate the subject for any pre-existing gastrointestinal sensitivities that may be exacerbated by the medication.

    • If symptoms are severe or persistent, consider reducing the dosage or discontinuing the drug and consulting with a veterinarian to assess the subject's health.

  • Experimental Workflow for Investigating GI Upset:

    GI_Upset_Workflow start GI Upset Observed admin_with_food Administer with small meal (non-dairy, low cation) start->admin_with_food assess_history Review subject's GI history start->assess_history monitor Monitor for improvement admin_with_food->monitor split_dose Divide daily dose split_dose->monitor monitor->split_dose Symptom persists reduce_dose Consider dose reduction or discontinuation monitor->reduce_dose Symptoms severe end Resolution monitor->end Symptom resolves consult_vet Consult Veterinarian reduce_dose->consult_vet consult_vet->end

    Caption: Troubleshooting workflow for managing gastrointestinal upset.

Issue 2: Development of lameness or joint swelling in juvenile canine subjects.

  • Possible Cause: Fluoroquinolone-induced arthropathy. This compound, like other quinolones, can cause cartilage abnormalities in growing dogs.[1][5][6] This effect is particularly noted in immature dogs during the rapid growth phase (2-8 months for small/medium breeds, up to 18 months for large/giant breeds).[4][5][6]

  • Troubleshooting Steps:

    • Immediately discontinue this compound administration.

    • Conduct a thorough orthopedic examination, including radiography of the affected joints, to assess the extent of cartilage damage.

    • Provide supportive care as recommended by a veterinarian, which may include rest and anti-inflammatory medication.

    • Review experimental inclusion criteria to ensure the exclusion of skeletally immature animals from studies involving high-dose or long-term fluoroquinolone administration, unless this is the specific focus of the study.

  • Logical Relationship Diagram for Arthropathy Risk:

    Arthropathy_Risk This compound This compound Administration juvenile Juvenile Dog (Rapid Growth Phase) This compound->juvenile adult Skeletally Mature Dog This compound->adult arthropathy Risk of Arthropathy (Cartilage Damage) juvenile->arthropathy High Risk low_risk Lower Risk of Arthropathy adult->low_risk

    Caption: Risk of arthropathy in juvenile vs. adult dogs.

Issue 3: Central Nervous System (CNS) stimulation or seizures are observed.

  • Possible Cause: this compound can lower the seizure threshold.[1] This is a rare side effect but is more likely to occur in subjects with pre-existing seizure disorders.[1][3][5]

  • Troubleshooting Steps:

    • Cease administration of this compound immediately.

    • Provide immediate veterinary care to manage the seizure.

    • Review the subject's medical history for any neurological disorders.

    • Avoid concurrent administration of drugs known to also lower the seizure threshold.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for this compound in dogs?

A1: The recommended dosage for this compound in dogs is typically between 2.5 to 7.5 mg/kg of body weight, administered once daily.[6][7] The specific dose will depend on the severity and type of infection, the susceptibility of the causative organism, and the dog's overall health.[6][8]

Q2: What are the most common side effects of this compound?

A2: The most frequently reported side effects are gastrointestinal, including vomiting, diarrhea, and lack of appetite.[2][4] These are generally mild and can often be managed by giving the medication with food.[1][3]

Q3: Are there any contraindications for this compound use in dogs?

A3: Yes. This compound is contraindicated in:

  • Immature dogs during the rapid growth phase due to the risk of cartilage damage.[1][5][6]

  • Dogs with known hypersensitivity to quinolones.[6]

  • It should be used with caution in dogs with known seizure disorders as it may lower the seizure threshold.[1][3]

Q4: How does food affect the absorption of this compound?

A4: this compound is best given on an empty stomach for optimal absorption.[1][4] However, if gastrointestinal upset occurs, it can be given with a small amount of food.[1][4] It is crucial to avoid co-administration with dairy products or supplements containing divalent or trivalent cations (e.g., iron, zinc, magnesium, aluminum, calcium) as they can bind to the drug and prevent its absorption.[1][4] A two-hour interval should be maintained between this compound and such products.[1][3]

Q5: What are the key pharmacokinetic parameters of this compound in dogs?

A5: Studies in healthy Beagle dogs have provided the following pharmacokinetic data.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (2.5 mg/kg dose)

ParameterIntravenous (IV)Intramuscular (IM)Oral
Dose 2.5 mg/kg2.5 mg/kg5.0 mg/kg
Bioavailability (F) N/A100.1% ± 4.76%[9]~100%[8]
Max Concentration (Cmax) N/A1.15 ± 0.14 µg/mL[9]3.60 ± 0.23 µg/mL[10]
Time to Max Conc. (Tmax) N/A1.15 ± 0.37 h[9]1.0 h[10]
Elimination Half-Life (t½) 4.23 ± 0.2 h[9]3.95 ± 0.15 h[9]N/A
Volume of Distribution (Vd) 1.61 ± 0.13 L/kg[9]N/AN/A
Clearance (CL) 0.31 ± 0.03 L/h/kg[9]N/AN/A

Data presented as mean ± standard deviation where available.

Table 2: Summary of Potential Side Effects of this compound in Dogs

Side Effect CategorySpecific SignsSeverityNotes
Common Vomiting, Diarrhea, Lack of appetite[2][4]MildOften mitigated by administration with food.[1]
Less Common/Serious Arthropathy in juvenile dogs (lameness)[1][2]SevereOccurs in growing dogs; irreversible cartilage damage.[1][5]
CNS Stimulation (excitability, seizures)[2][5]SevereHigher risk in dogs with pre-existing seizure disorders.[1]
Incoordination, Loss of balance[2][5]Moderate to Severe
Skin rashes, Fever, Trouble breathing[2]Potentially SevereMay indicate an allergic reaction.[2]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Healthy Adult Beagle Dogs

  • Subject Selection: Use healthy, adult Beagle dogs (8-10 kg, 1-2 years old) with no abnormalities on physical examination and baseline bloodwork.

  • Housing and Acclimation: House dogs individually in a climate-controlled facility with a 12-hour light/dark cycle.[9] Allow for an acclimation period of at least one week.

  • Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 5.0 mg/kg).[10]

  • Blood Sampling: Collect blood samples (e.g., 3 mL) from the jugular vein into heparinized tubes at pre-dose (0 hours) and at specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[10]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or below until analysis.

  • Drug Concentration Analysis: Determine this compound concentrations in plasma using a validated method such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.

  • Experimental Workflow for Pharmacokinetic Study:

    PK_Study_Workflow subject_selection Select Healthy Adult Dogs acclimation Acclimation Period subject_selection->acclimation fasting Overnight Fasting acclimation->fasting dosing Administer Oral this compound fasting->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling processing Plasma Separation & Storage blood_sampling->processing analysis HPLC Analysis of Plasma processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) analysis->pk_calc results Pharmacokinetic Profile pk_calc->results

    Caption: Workflow for a canine oral pharmacokinetic study.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use clinical isolates from canine infections (e.g., E. coli, S. aureus, S. intermedius) and ATCC reference strains.[9]

  • Medium: Prepare Mueller-Hinton broth (MHB) according to manufacturer's instructions.

  • This compound Preparation: Prepare a stock solution of this compound and create a series of two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Signaling Pathway

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Fluoroquinolones like this compound exert their bactericidal effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound leads to breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell dna_gyrase DNA Gyrase & Topoisomerase IV dna_replication DNA Replication, Repair, Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Failure leads to This compound This compound This compound->dna_gyrase Inhibits

References

Technical Support Center: Overcoming Orbifloxacin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome orbifloxacin resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in P. aeruginosa?

A1: this compound, a fluoroquinolone antibiotic, is rendered ineffective primarily through two mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) prevent this compound from binding to its target enzymes, which are essential for DNA replication.[1][2][3][4][5]

  • Overexpression of Efflux Pumps: P. aeruginosa possesses several efflux pumps, particularly from the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM and MexCD-OprJ.[6][7][8][9] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.

Q2: What is an efflux pump inhibitor (EPI) and how can it help overcome this compound resistance?

A2: An efflux pump inhibitor is a compound that blocks the activity of bacterial efflux pumps. By inhibiting these pumps, an EPI can increase the intracellular concentration of an antibiotic like this compound, restoring its efficacy against a resistant strain. Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, is a well-studied broad-spectrum EPI for RND pumps in P. aeruginosa.[10][11][12]

Q3: What is a checkerboard assay and how is it used to assess synergy?

A3: A checkerboard assay is a microdilution method used to evaluate the interaction between two antimicrobial agents, such as this compound and an EPI.[13][14][15] By testing various concentrations of both compounds, it's possible to determine if their combined effect is synergistic (greater than the sum of their individual effects), additive, indifferent, or antagonistic. The result is often quantified using the Fractional Inhibitory Concentration (FIC) Index.[13][16][17]

Q4: How is the Fractional Inhibitory Concentration (FIC) Index interpreted?

A4: The FIC Index is calculated to quantify the interaction between two drugs. The interpretation is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[13][16]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
  • Possible Cause 1: Inoculum preparation.

    • Troubleshooting Step: Ensure the bacterial suspension is prepared from fresh, morphologically similar colonies and standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.[18]

  • Possible Cause 2: Antibiotic degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound. If not used immediately, store protected from light at 4°C for no more than two weeks.[19]

  • Possible Cause 3: Contamination or defective materials.

    • Troubleshooting Step: Use a quality control strain, such as P. aeruginosa ATCC 27853, to verify the accuracy of your MIC panels and reagents.[20] An imipenem MIC of 4 μg/ml for this strain may indicate issues with the testing panel.[20]

Issue 2: The efflux pump inhibitor (EPI) appears to be toxic to the bacteria at the concentrations tested.
  • Possible Cause 1: Intrinsic antibacterial activity of the EPI.

    • Troubleshooting Step: Determine the MIC of the EPI alone to understand its intrinsic toxicity. For example, PAβN has a high MIC against P. aeruginosa (512 µg/mL) but can affect membrane permeability at lower concentrations (~50–200 µM).[10][11]

  • Possible Cause 2: Concentration of the EPI is too high.

    • Troubleshooting Step: In synergy assays, use the EPI at a sub-inhibitory concentration, typically 1/4 or 1/2 of its MIC. For PAβN, concentrations around 20-50 µM are often used to potentiate fluoroquinolones without significant impact on bacterial growth.[10][11]

Issue 3: No synergy is observed in the checkerboard assay with this compound and a potential EPI.
  • Possible Cause 1: The resistance mechanism is not primarily due to efflux pumps.

    • Troubleshooting Step: Sequence the gyrA and parC genes to check for target site mutations. If mutations are present, an EPI may not be sufficient to restore susceptibility.

  • Possible Cause 2: The EPI is not effective against the specific efflux pumps overexpressed in your strain.

    • Troubleshooting Step: Perform an efflux pump activity assay, such as an ethidium bromide accumulation assay, to confirm that your EPI is active in the test strain.[21][22]

  • Possible Cause 3: Issues with the checkerboard assay setup.

    • Troubleshooting Step: Review the checkerboard protocol to ensure correct dilutions and controls are in place. The use of twofold dilutions can sometimes make the FIC index unstable.[23]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • P. aeruginosa isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of 5 x 105 CFU/mL in the microtiter plate wells.[18]

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (media only).[19]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18][19]

Protocol 2: Checkerboard Synergy Assay

Materials:

  • Same as MIC protocol, plus the Efflux Pump Inhibitor (EPI) stock solution.

Procedure:

  • Prepare Plates: In a 96-well plate, dispense CAMHB. Create a two-dimensional array of concentrations by making serial dilutions of this compound along the x-axis and the EPI along the y-axis.[13]

  • Controls: Include wells with only this compound dilutions (to determine its MIC) and wells with only EPI dilutions (to determine its MIC). Also include a growth control well.

  • Inoculation: Inoculate the plate with the standardized P. aeruginosa suspension as described in the MIC protocol.[13]

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone.

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FICthis compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FICEPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • Calculate the FIC Index for each combination: FIC Index = FICthis compound + FICEPI.[16]

    • The lowest FIC Index determines the synergistic potential.

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.

Materials:

  • P. aeruginosa culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Efflux Pump Inhibitor (EPI)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a positive control that disrupts the proton motive force.

  • Fluorometer/plate reader with appropriate filters.

Procedure:

  • Prepare Cells: Grow P. aeruginosa to the mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in PBS.

  • Assay Setup: In a 96-well black plate, add the cell suspension.

  • Add Inhibitors: Add the EPI to the test wells and CCCP to the positive control wells.

  • Initiate Assay: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Measure Fluorescence: Immediately begin measuring the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time. An effective EPI will block the efflux of EtBr, leading to its accumulation and a corresponding increase in fluorescence.[22]

Protocol 4: Identification of gyrA and parC Mutations

Materials:

  • P. aeruginosa genomic DNA

  • PCR primers for the quinolone resistance-determining regions (QRDRs) of gyrA and parC.

    • gyrA Forward: 5´- GACGGCCTGAAGC CGGTGCAC-´3

    • gyrA Reverse: 5´- GCCCACGGCGATACCGCTGGA-´3[1]

    • parC Forward: 5´- CGAGCAGGCCTATCTGAACTAT-´3

    • parC Reverse: 5´- GAAGGACTTG GGATCGTCCGGA-´3[1]

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the P. aeruginosa isolate.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using the specified primers.[2][4]

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain (e.g., PAO1) to identify any point mutations leading to amino acid substitutions. Common resistance-conferring mutations include Thr-83-Ile in GyrA and Ser-87-Leu in ParC.[1][3]

Quantitative Data Summary

Table 1: this compound MICs and Mutant Prevention Concentrations (MPCs) for P. aeruginosa

Parameter Concentration Range (µg/mL) Reference
MIC (Original Strains) 1 - 4 [23]
MIC (Mutants) 16 - 128 [23]

| MPC | 16 - 128 |[23] |

Table 2: Effect of Efflux Pump Inhibitor (PAβN) on Fluoroquinolone MICs against P. aeruginosa

Fluoroquinolone PAβN Concentration Fold Reduction in MIC Reference
Levofloxacin 20 µg/mL 16 to 64-fold [10]

| Various FQs | 16 - 128 µg/mL | Significant Decrease |[12] |

Visualizations

Signaling Pathways & Experimental Workflows

cluster_0 This compound Resistance Mechanisms This compound This compound Cell P. aeruginosa Cell This compound->Cell Enters DNA_Gyrase DNA Gyrase (gyrA) Topoisomerase IV (parC) Cell->DNA_Gyrase Inhibits Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Cell->Efflux_Pump Expels Drug Mutation Target Site Mutation DNA_Gyrase->Mutation Overexpression Pump Overexpression Efflux_Pump->Overexpression Mutation->DNA_Gyrase Alters Target Overexpression->Efflux_Pump Increases Activity

Caption: Key mechanisms of this compound resistance in P. aeruginosa.

cluster_1 Synergy Testing Workflow Start Start MIC_Orb Determine MIC of this compound Start->MIC_Orb MIC_EPI Determine MIC of EPI Start->MIC_EPI Checkerboard Perform Checkerboard Assay MIC_Orb->Checkerboard MIC_EPI->Checkerboard Calc_FIC Calculate FIC Index Checkerboard->Calc_FIC Interpret Interpret Results Calc_FIC->Interpret Synergy Synergy (FIC <= 0.5) Interpret->Synergy Yes No_Synergy No Synergy (FIC > 0.5) Interpret->No_Synergy No

Caption: Experimental workflow for assessing synergy with a checkerboard assay.

cluster_2 Regulatory Control of MexAB-OprM Efflux Pump MexR MexR (Repressor) mexAB_oprM mexAB-oprM operon MexR->mexAB_oprM Represses Efflux_Pump MexAB-OprM Pump Assembly mexAB_oprM->Efflux_Pump Encodes Antibiotics Antibiotics/ Stress Antibiotics->MexR Inactivates

Caption: Simplified regulation of the MexAB-OprM efflux pump in P. aeruginosa.

References

Addressing inconsistent results in orbifloxacin susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during orbifloxacin susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound susceptibility results inconsistent across different batches of experiments?

Inconsistent results can arise from several factors. Key areas to review are the standardization of your inoculum density, the quality and preparation of your growth media (e.g., Mueller-Hinton agar), and the precise control of incubation conditions. Minor variations in any of these parameters can significantly impact the final minimum inhibitory concentration (MIC) or zone diameter measurements. It is also crucial to ensure that the this compound disks or solutions have been stored correctly to maintain their potency.

Q2: I'm observing different results between the disk diffusion and broth microdilution methods. Why is this happening and which result should I trust?

Discrepancies between disk diffusion and broth microdilution are not uncommon. Good correlation has been observed between the two methods for this compound with pathogens like P. multocida, M. haemolytica, and A. pleuropneumoniae.[1] However, differences can occur due to factors like the diffusion rate of this compound in agar. Broth microdilution is generally considered the gold standard as it provides a quantitative MIC value. If you see a significant discrepancy, it is advisable to repeat the tests, ensuring that standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) are strictly followed for both methods.[1]

Q3: My results show an intermediate susceptibility to this compound. How should I interpret this?

An "intermediate" result suggests that the organism may be inhibited by the maximum recommended dosage of the drug.[2] This category serves as a buffer zone, indicating that the MIC is approaching attainable blood and tissue levels, but response rates may be lower than for susceptible isolates. When an intermediate result is obtained, consider the site of infection, as this compound concentration can vary in different body fluids and tissues.[3]

Q4: Are there established CLSI or EUCAST clinical breakpoints specific to this compound for all veterinary pathogens?

Veterinary-specific clinical breakpoints for this compound are not available for every combination of drug, bacterial species, and disease.[4] Often, breakpoints for other fluoroquinolones, such as enrofloxacin, are used as a surrogate for interpreting this compound susceptibility.[1] It is critical to consult the latest CLSI VET01S supplement for the most current approved veterinary-specific breakpoints and to note when surrogate breakpoints are being used.[5][6] EUCAST does not currently have specific clinical breakpoints for veterinary use, but its subcommittee VetCAST is working to establish them.[7][8][9][10]

Q5: What are the common resistance mechanisms to this compound, and how might they affect my test results?

The primary mechanisms of resistance to fluoroquinolones like this compound are mutations in the target enzymes, DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[1] The presence of these resistance mechanisms can lead to higher MIC values or smaller inhibition zones. The dominant resistance mechanism can vary between bacterial species, which may contribute to different susceptibility profiles.[1]

Troubleshooting Guide

Issue 1: Unexpectedly large or small inhibition zones in disk diffusion assays.

  • Potential Cause 1: Incorrect Inoculum Density.

    • Troubleshooting: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too light will result in larger zones, while a heavy inoculum will produce smaller zones.

  • Potential Cause 2: Improper Agar Depth or pH.

    • Troubleshooting: The agar depth should be uniform, typically 4 mm.[7] The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. An incorrect pH can affect the activity of the antibiotic.

  • Potential Cause 3: Deterioration of this compound Disks.

    • Troubleshooting: Check the expiration date of the disks and ensure they have been stored at the recommended temperature. Use quality control strains to verify the potency of the disks.

Issue 2: "Skipped wells" observed in broth microdilution assays.

  • Potential Cause: Inoculum Effect or Contamination.

    • Troubleshooting: The "skipped well" phenomenon, where there is no growth in a well at a lower antibiotic concentration but growth at a higher concentration, can indicate an issue with the inoculum or contamination.[11][12][13][14] Repeat the assay with a freshly prepared and carefully standardized inoculum. Ensure aseptic techniques are strictly followed.

Issue 3: High variability in MIC values between replicates.

  • Potential Cause 1: Inconsistent Pipetting.

    • Troubleshooting: Ensure accurate and consistent pipetting of the bacterial inoculum and antibiotic dilutions. Use calibrated pipettes.

  • Potential Cause 2: Bacterial Clumping.

    • Troubleshooting: Thoroughly vortex the bacterial suspension before dilution and inoculation to ensure a homogenous single-cell suspension.

  • Potential Cause 3: Incubation Environment Fluctuations.

    • Troubleshooting: Use a calibrated incubator and ensure a stable temperature of 35°C ± 2°C.[15] For certain fastidious organisms, a CO2-enriched atmosphere may be required, but note that this can lower the media pH and affect results for some drugs.[16]

Data Presentation

Table 1: this compound MIC Distributions for Key Veterinary Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Pasteurella multocida480.030.06≤0.015 - 0.06
Mannheimia haemolytica480.120.250.06 - 0.25
Actinobacillus pleuropneumoniae500.060.12≤0.015 - 0.25
Escherichia coli (urinary)Not Specified0.060.25≤0.03 - >32
Proteus mirabilis (urinary)Not Specified0.120.25≤0.03 - 2
Staphylococcus pseudintermedius (urinary)Not Specified0.120.25≤0.03 - 2

Data compiled from studies on veterinary pathogens. Note that MIC ranges can vary based on geographic location and strain differences.[1][17]

Table 2: CLSI Breakpoints for this compound Against Canine Pathogens

Interpretive CategoryMIC Breakpoint (µg/mL)
Susceptible≤ 1
Intermediate2 - 4
Resistant≥ 8

Source: CLSI VET01S, 5th Edition.[5]

Experimental Protocols

1. Broth Microdilution MIC Testing

This protocol is based on CLSI guidelines.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 32 µg/mL to 0.015 µg/mL.[1]

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol is based on CLSI guidelines.

  • Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Application of Disks: Aseptically apply a 10 µg this compound disk to the surface of the inoculated agar plate.[1] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours (or 20-24 hours for certain organisms) in ambient air.[1][16]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant by comparing the zone diameter to the established clinical breakpoints from CLSI documents.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion Isolate Isolate Colonies Standardize Standardize Inoculum (0.5 McFarland) Isolate->Standardize InoculatePlate Inoculate Microplate Standardize->InoculatePlate InoculateAgar Inoculate MHA Plate Standardize->InoculateAgar DiluteDrug Serial Dilute this compound DiluteDrug->InoculatePlate IncubateBMD Incubate (16-20h, 35°C) InoculatePlate->IncubateBMD ReadMIC Read MIC Value IncubateBMD->ReadMIC Interpret Interpret Results (S, I, R) ReadMIC->Interpret PlaceDisk Apply this compound Disk InoculateAgar->PlaceDisk IncubateDD Incubate (16-18h, 35°C) PlaceDisk->IncubateDD MeasureZone Measure Zone Diameter IncubateDD->MeasureZone MeasureZone->Interpret

Caption: Workflow for this compound susceptibility testing.

TroubleshootingWorkflow Start Inconsistent this compound Susceptibility Results CheckQC Are QC Strain Results Within Range? Start->CheckQC CheckInoculum Verify Inoculum Standardization (0.5 McFarland) CheckQC->CheckInoculum No ResultOK Results Consistent CheckQC->ResultOK Yes CheckMedia Review Media Preparation (Agar Depth, pH, Cations) CheckInoculum->CheckMedia CheckIncubation Confirm Incubation Conditions (Temp, Time, Atmosphere) CheckMedia->CheckIncubation CheckReagents Check this compound Disk/Solution Potency & Storage CheckIncubation->CheckReagents ReviewProcedure Review Operator Technique (Pipetting, Swabbing) CheckReagents->ReviewProcedure ConsultStandards Consult CLSI/EUCAST Guidelines & Breakpoints ReviewProcedure->ConsultStandards InvestigateResistance Consider Intrinsic Resistance or Resistance Mechanisms InvestigateResistance->Start Re-test ConsultStandards->InvestigateResistance

Caption: Troubleshooting inconsistent this compound results.

References

Reducing orbifloxacin-induced cartilage abnormalities in juvenile animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating orbifloxacin-induced cartilage abnormalities in juvenile animals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced chondrotoxicity?

A1: this compound-induced chondrotoxicity is a multifactorial process. The primary mechanisms include:

  • Magnesium Chelation: Fluoroquinolones, including this compound, can chelate magnesium ions.[1][2] Magnesium is crucial for the function of integrins, which are cell surface receptors on chondrocytes that mediate cell-matrix interactions essential for cartilage health. A deficiency in functionally available magnesium can disrupt these interactions, leading to chondrocyte damage.[1][2]

  • Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS) in chondrocytes.[2][3] This oxidative stress can lead to damage of cellular components, including lipids and DNA, and contribute to chondrocyte apoptosis (programmed cell death).[2]

  • Mitochondrial Dysfunction: Some studies suggest that fluoroquinolones can impair mitochondrial function in chondrocytes, further contributing to cellular stress and damage.

  • Altered Gene Expression: Studies on the related fluoroquinolone ofloxacin have shown changes in the expression of several genes in articular cartilage, including Dusp1, Tnfrsf12a, Ptgs2, Fos, Mt1a, Plaur, Mmp3, Sstr1, and Has2.[4] These genes are involved in inflammation, cell stress responses, and extracellular matrix remodeling.

Q2: Which animal models are most appropriate for studying this compound-induced chondrotoxicity?

A2: Juvenile animals are the most suitable models due to the susceptibility of their developing cartilage. Commonly used models include:

  • Juvenile Beagle Dogs: This is a well-established model as they are particularly sensitive to the chondrotoxic effects of fluoroquinolones.[5][6][7] Lesions can be induced with oral administration of this compound.

  • Juvenile Wistar and Sprague-Dawley Rats: Rats are also a common and cost-effective model for these studies.[4][8][9]

Q3: What are the typical histological changes observed in this compound-induced cartilage damage?

A3: The characteristic histological findings include:

  • Vesicle and Fissure Formation: Fluid-filled vesicles or blisters on the articular surface are a hallmark of fluoroquinolone-induced arthropathy.[6] These can progress to fissures and erosions of the cartilage.

  • Chondrocyte Necrosis and Clustering: Death of chondrocytes (necrosis) is observed, particularly in the middle zone of the articular cartilage.[10] Surviving chondrocytes may form clusters.

  • Extracellular Matrix Disruption: The cartilage matrix can show depletion of proteoglycans, as indicated by reduced safranin-O staining, and loss of collagen.[6][10][11]

  • Growth Plate Abnormalities: In some cases, effects on the growth plate cartilage have also been reported.[12]

Troubleshooting Guide

Problem 1: Inconsistent or no induction of cartilage lesions in our animal model.

  • Possible Cause 1: Incorrect Dosage. The dose of this compound is critical. Ensure you are using a dose known to induce chondrotoxicity in your chosen species and age of animal. Refer to the dose-response data in the tables below.

  • Troubleshooting 1: Review the literature for appropriate dosage regimens for your specific animal model. For example, in juvenile dogs, oral doses of 10-20 mg/kg/day have been shown to induce lesions.[7]

  • Possible Cause 2: Animal Age and Strain. The susceptibility to chondrotoxicity is highly dependent on the age and rapid growth phase of the animal. Ensure your animals are within the appropriate age range. Different strains of the same species may also exhibit varying sensitivity.

  • Troubleshooting 2: Use juvenile animals during their peak growth phase. For beagle dogs, this is typically around 3-4 months of age.[6] For rats, 3-4 weeks old is a common age.[4]

  • Possible Cause 3: Insufficient Duration of Treatment. A single dose may not be sufficient to induce observable lesions.

  • Troubleshooting 3: Most protocols involve daily administration for a period of 5 to 14 days.[4][13]

Problem 2: Difficulty in quantifying the extent of cartilage damage.

  • Possible Cause 1: Subjective Assessment. Visual assessment alone can be subjective and lead to variability in results.

  • Troubleshooting 1: Employ a standardized histological scoring system. Several scoring systems are available, such as the O'Driscoll, Pineda, or Wakitani scores, which evaluate various parameters of cartilage repair and damage.[14][15][16] The International Cartilage Repair Society (ICRS) also provides guidelines for histological evaluation.[17][18]

  • Possible Cause 2: Lack of Quantitative Biochemical Markers. Histology provides morphological information, but biochemical markers can offer quantitative data on cartilage metabolism.

  • Troubleshooting 2: Measure relevant biochemical markers in synovial fluid or serum. These can include markers of collagen degradation (e.g., CTX-II), proteoglycan turnover (e.g., COMP, Keratan Sulfate), and bone turnover (e.g., Bone Alkaline Phosphatase).[19][20][21][22][23]

Experimental Protocols

Protocol 1: Induction of this compound Chondrotoxicity in Juvenile Beagle Dogs
  • Animal Model: 3-4 month old male and female Beagle dogs.

  • Drug Administration: Administer this compound orally once daily for 14 consecutive days. A dose of 20 mg/kg has been shown to induce lesions.[7] A control group should receive a placebo (e.g., gelatin capsules).

  • Clinical Observation: Monitor animals daily for any signs of lameness, pain, or altered gait.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect articular cartilage samples from major joints (e.g., femoral head, distal femur, proximal humerus).

  • Histological Analysis:

    • Fix cartilage samples in 10% neutral buffered formalin.

    • Decalcify bone-containing samples.

    • Embed in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) and Safranin-O.

    • Evaluate sections for lesions using a standardized histological scoring system.

Protocol 2: Evaluation of Antioxidant Intervention in a Rat Model
  • Animal Model: 3-week-old male Sprague-Dawley rats.[4]

  • Experimental Groups:

    • Group 1: Control (no treatment).

    • Group 2: this compound only (e.g., 300 mg/kg/day, oral gavage for 5 days).[13]

    • Group 3: this compound + Vitamin E (e.g., 100 mg/kg/day, oral gavage).[24]

    • Group 4: this compound + Magnesium (e.g., magnesium-enriched diet).[8][9]

  • Drug Administration: Administer treatments for the specified duration.

  • Sample Collection and Analysis: At the end of the study, collect articular cartilage and blood samples.

    • Perform histological analysis as described in Protocol 1.

    • Measure markers of oxidative stress in cartilage homogenates or serum (e.g., malondialdehyde levels, superoxide dismutase activity).

    • Analyze serum for magnesium and vitamin E levels.

Quantitative Data

Table 1: Dose-Response of this compound-Induced Articular Cartilage Lesions in Juvenile Dogs

This compound Dose (mg/kg/day)DurationIncidence of LesionsSeverity of LesionsReference
58 days0/6None[7]
108 days1/6 (female)Minimal[7][12]
208 days5/6Mild to Moderate[7][12]
7.530 days0/6None[5]
22.530 days1/6 (male)Long-standing (pre-existing)[5]
37.530 days1/6 (male)Long-standing (pre-existing)[5]

Table 2: Effect of Magnesium and Vitamin E Supplementation on Ciprofloxacin-Induced Cartilage Lesions in Juvenile Rats

Treatment GroupIncidence of LesionsReduction in Lesions (%)Reference
Ciprofloxacin (600 mg/kg, 2 doses)17/12 rats-[8]
Ciprofloxacin + Vitamin E10/12 rats41%[8]
Ciprofloxacin + Magnesium6/12 rats65%[8]
Ciprofloxacin + Vitamin E + Magnesium3/12 rats82%[8]

Visualizations

Orbifloxacin_Chondrotoxicity_Pathway This compound This compound Mg_Chelation Magnesium Chelation This compound->Mg_Chelation ROS_Production Increased ROS Production This compound->ROS_Production Mitochondrial_Damage Mitochondrial Damage This compound->Mitochondrial_Damage Gene_Expression Altered Gene Expression (e.g., MMPs) This compound->Gene_Expression Integrin_Dysfunction Integrin Dysfunction Mg_Chelation->Integrin_Dysfunction Cell_Matrix_Disruption Disrupted Cell-Matrix Interaction Integrin_Dysfunction->Cell_Matrix_Disruption Chondrocyte_Apoptosis Chondrocyte Apoptosis/Necrosis Cell_Matrix_Disruption->Chondrocyte_Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Chondrocyte_Apoptosis Mitochondrial_Damage->Oxidative_Stress ECM_Degradation Extracellular Matrix Degradation Gene_Expression->ECM_Degradation Cartilage_Lesions Cartilage Lesions Chondrocyte_Apoptosis->Cartilage_Lesions ECM_Degradation->Cartilage_Lesions Experimental_Workflow Animal_Selection Animal Selection (Juvenile Rat/Dog) Acclimatization Acclimatization Animal_Selection->Acclimatization Group_Assignment Group Assignment (Control, this compound +/- Interventions) Acclimatization->Group_Assignment Treatment_Period Treatment Period (e.g., 5-14 days) Group_Assignment->Treatment_Period Clinical_Observation Daily Clinical Observation Treatment_Period->Clinical_Observation Euthanasia Euthanasia and Sample Collection Treatment_Period->Euthanasia Histopathology Histopathology (H&E, Safranin-O) Euthanasia->Histopathology Biochemical_Analysis Biochemical Analysis (Synovial Fluid/Serum) Euthanasia->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Minimizing orbifloxacin degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Orbifloxacin Stability

Welcome to the technical support center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of this compound during sample storage and preparation, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to several environmental factors. The most significant causes of degradation are:

  • Photodegradation: Exposure to UV or even ambient light can rapidly degrade this compound in aqueous solutions.[1][2] The zwitterionic form of the molecule, which is predominant at neutral pH, is particularly photo-labile.[2]

  • Hydrolysis: this compound shows extensive decomposition in acidic and basic solutions.[3] The degradation is catalyzed by both specific-acid and specific-base conditions.[4]

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.[3]

In its solid form, this compound is significantly more stable and resistant to heat and light.[3]

Q2: How should I store biological samples (e.g., plasma, urine, milk) containing this compound?

A2: Proper storage is critical to prevent degradation.

  • Short-Term Storage: For storage up to 24-48 hours, refrigerate samples at 2-8°C.[5]

  • Long-Term Storage: For extended periods, samples should be frozen at -20°C or ideally at -80°C.[5][6] Studies on similar fluoroquinolones in milk showed no significant degradation for up to 7 days at -20°C, but some loss occurred after 30 days.[5]

  • Light Protection: Regardless of temperature, all samples must be protected from light at all times by using amber-colored tubes or by wrapping containers in aluminum foil.

Q3: What is the optimal pH for storing this compound in aqueous solutions?

A3: While this compound degradation at room temperature is generally negligible across a wide pH range (1.5-10.5) if protected from light, its stability against photodegradation is pH-dependent.[2][4] It is most unstable to light in neutral solutions (around pH 7.4).[2] Therefore, if samples cannot be frozen, adjusting the pH to be either acidic or alkaline and ensuring complete light protection may offer better stability.

Q4: I am seeing unexpected peaks in my chromatogram. Could these be degradation products?

A4: Yes, it is highly likely. The appearance of additional, unidentified peaks during analysis (e.g., by HPLC) is a common sign of degradation. Hydrolysis, oxidation, and particularly photodegradation can generate multiple byproducts.[3] The primary photodegradation pathways involve the decomposition of the dimethylpiperazinyl moiety and the elimination of the cyclopropyl group.[1] It is crucial to use a validated, stability-indicating analytical method that can resolve the parent this compound peak from all potential degradants.[7]

Q5: How many freeze-thaw cycles can my samples tolerate?

A5: Repeated freeze-thaw cycles should be avoided. While specific data for this compound is limited, research on other quinolones in biological matrices like milk has shown stability for up to three freeze-thaw cycles.[5] However, significant degradation was noted after five cycles.[5] To avoid this issue, it is best practice to divide samples into smaller, single-use aliquots before initial freezing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Analyte Recovery Degradation during storage or sample preparation due to exposure to light, improper temperature, or extreme pH.• Immediately protect samples from light upon collection using amber vials or foil. • Store samples at ≤ -20°C for long-term storage.[5][6] • Process samples in a dimly lit room or under yellow light. • Ensure the pH of the sample matrix is not at an extreme where hydrolysis can occur.[4]
High Variability Between Replicates Inconsistent handling procedures, leading to variable degradation. This is often caused by inconsistent light exposure during processing.• Standardize the entire sample handling and preparation workflow. • Ensure all tubes, plates, and solvent reservoirs are light-protected. • Minimize the time samples spend at room temperature on the benchtop or in an autosampler.
Drifting Baseline or New Peaks Appearing During an Analytical Run On-instrument degradation, potentially due to light exposure in the autosampler or the use of incompatible mobile phases.• Use an autosampler with a refrigerated, light-protected sample compartment. • Confirm the stability of this compound in your mobile phase. A mobile phase of 5% acetic acid and methanol has been successfully used.[3] • Analyze samples promptly after placing them in the autosampler.

Data Summary: this compound Stability

The following table summarizes the stability of this compound under various stress conditions.

Condition Matrix / Form Observation Citation
Photolysis (UV/Sunlight) Aqueous SolutionExtensive and rapid decomposition. The half-life can be as short as 0.9 hours at pH 7.4 under artificial light.[1][2]
Photolysis (UV/VIS) Solid FormStable.[3]
Hydrolysis (Acidic) Aqueous SolutionExtensive decomposition.[3][4]
Hydrolysis (Basic) Aqueous SolutionExtensive decomposition.[3][4]
Oxidation Aqueous SolutionDegradation observed.[3]
Dry Heat (60°C) Solid FormStable.[3]
Room Temperature Aqueous SolutionDegradation is negligible if protected from light.[4]
Refrigerated (4°C) River Water / MilkStable for at least 24-48 hours.[5][6]
Frozen (-18°C / -20°C) River Water / MilkStable for at least 2 weeks in water and 7 days in milk. Minor degradation may occur after 30 days.[5][6]

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage Workflow

This protocol outlines the best practices for collecting and storing biological samples to ensure this compound stability.

  • Sample Collection: Collect samples (e.g., blood, plasma, urine, tissue) directly into pre-labeled amber tubes or clear tubes that are immediately wrapped in aluminum foil.

  • Processing: If processing is required (e.g., centrifugation to obtain plasma), perform the steps promptly after collection in a dimly lit environment.

  • Aliquoting: Immediately after processing, divide the sample into single-use aliquots in amber cryovials or foil-wrapped tubes. This prevents the need for repeated freeze-thaw cycles.[5]

  • Short-Term Storage: If samples are to be analyzed within 24 hours, they can be stored at 4°C.

  • Long-Term Storage: For storage longer than 24 hours, immediately flash-freeze the aliquots and store them at -20°C or -80°C until analysis.

  • Thawing: When ready for analysis, thaw the required number of aliquots in a refrigerator or at room temperature, protected from light. Thaw completely and vortex gently before proceeding with extraction.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from published literature and is suitable for quantifying this compound in the presence of its degradation products.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Column: SymmetryShield Waters RP18, 5 µm, 250 x 4.6 mm (or equivalent C18 column).

  • Mobile Phase:

    • Solvent A: 5% Acetic Acid in Water

    • Solvent B: Methanol

  • Gradient Program: A gradient elution may be required to separate all degradation products. Start with a higher percentage of Solvent A (e.g., 80%) and gradually increase Solvent B.

  • Flow Rate: 0.5 - 0.7 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Thaw samples as described in Protocol 1.

    • Perform a protein precipitation or liquid-liquid extraction. A common method is to add 3 parts acetonitrile to 1 part plasma, vortex, and centrifuge to pellet the protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Visualizations

G cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect 1. Collect Sample (Amber/Wrapped Tube) Process 2. Process Sample (e.g., Centrifuge) Collect->Process Aliquot 3. Aliquot into Single-Use Vials Process->Aliquot ShortTerm Short-Term (<48h) Refrigerate (4°C) Aliquot->ShortTerm If analyzing soon LongTerm Long-Term (>48h) Freeze (≤ -20°C) Aliquot->LongTerm For future analysis Thaw 4. Thaw Sample (Protect from Light) ShortTerm->Thaw LongTerm->Thaw Extract 5. Extract this compound Thaw->Extract Analyze 6. Analyze via Stability-Indicating HPLC Extract->Analyze

Caption: Recommended workflow for sample handling and storage to minimize this compound degradation.

G ORBI This compound Light Light Exposure (UV, Sunlight) ORBI->Light pH Extreme pH (Acid/Base) ORBI->pH Oxidant Oxidizing Agents ORBI->Oxidant Photo_DP Photodegradation Products (Major Pathway) Light->Photo_DP causes Hydro_DP Hydrolysis Products pH->Hydro_DP causes Oxi_DP Oxidation Products Oxidant->Oxi_DP causes

Caption: Key degradation pathways for this compound under common experimental stress conditions.

References

Technical Support Center: Enhancing Oral Orbifloxacin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming common challenges associated with enhancing the oral bioavailability of orbifloxacin formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for this compound?

A: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter because it determines the dose required to achieve therapeutic concentrations in the body. For an antibiotic like this compound, achieving adequate bioavailability is essential for ensuring its efficacy against bacterial infections. Low bioavailability can lead to sub-therapeutic drug levels, treatment failure, and the potential development of antimicrobial resistance.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A: The primary limiting factor for this compound, like many fluoroquinolones, is its poor aqueous solubility.[1][2] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluid.[3] Other factors include its interactions with substances in the gastrointestinal tract and potential presystemic metabolism, though poor solubility is the most significant hurdle to overcome in formulation development.

Q3: We are observing low and variable plasma concentrations in our animal studies. What are the common causes?

A: Low and variable plasma levels often stem from a few key issues:

  • Poor Dissolution: The formulation may not be releasing the drug effectively in the gastrointestinal fluid due to the drug's inherent low solubility.

  • Drug Interactions: this compound can form insoluble complexes (chelation) with divalent and trivalent cations like calcium, magnesium, aluminum, iron, and zinc.[4][5][6] If your formulation contains excipients with these cations, or if the animal is co-administered antacids, sucralfate, or certain mineral supplements, absorption can be drastically reduced.[4][6]

  • Formulation Differences: Different dosage forms, such as tablets versus oral suspensions, are not always bioequivalent. In cats, for instance, oral suspensions of this compound have been shown to provide lower and more variable plasma levels compared to tablets on a mg/kg basis.[4][7]

Q4: How can the aqueous solubility of this compound be improved in a formulation?

A: Several formulation strategies can significantly enhance the solubility of poorly water-soluble drugs like this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix (e.g., PEG-6000, lactose, mannitol).[1][8] This can reduce drug particle size to a molecular level, improve wettability, and enhance the dissolution rate.[9]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents (like ethanol, propylene glycol) or surfactants (like sodium dodecyl sulphate) can improve the drug's solubility in the formulation and in the gastrointestinal tract.[2][10]

  • Complexation: Adding specific organic acids, such as succinic acid or tartaric acid, can form more water-soluble complexes with this compound.[11]

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[3] Techniques include creating nanosuspensions or using nanoparticle-based delivery systems like lipid or polymeric nanoparticles.[12][13]

Q5: Should oral this compound be administered with food?

A: The effect of food can vary. It is generally recommended to avoid co-administration with dairy products or cation-containing supplements due to the risk of chelation.[5] For dogs, the effect of food has not been extensively studied, but for cats, food has been shown to cause a slight increase in the bioavailability of an oral suspension.[4][7] However, to avoid interaction with minerals, it is often advised to give the drug on an empty stomach unless it causes gastrointestinal upset.[14]

Section 2: Troubleshooting Guide for Experimental Issues

Problem Encountered Potential Cause Suggested Solution & Rationale
Low drug dissolution rate during in vitro testing. 1. Poor Wettability: The hydrophobic nature of this compound powder prevents it from being easily wetted by the dissolution medium.Incorporate a Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Sodium Dodecyl Sulphate) to the formulation to reduce surface tension and improve wetting.[2]
2. Suboptimal pH of Medium: The solubility of fluoroquinolones is pH-dependent. The chosen dissolution medium may not be at the optimal pH for this compound solubility.Perform a pH-Solubility Profile: Test the solubility of this compound across a pH range of 1 to 7.5 to identify the pH of maximum solubility and adjust the dissolution medium accordingly.[10]
3. Drug Particle Size is Too Large: Larger particles have a smaller surface area-to-volume ratio, leading to a slower dissolution process.Employ Particle Size Reduction: Use techniques like micronization or nano-milling to reduce the particle size of the API before formulation. This increases the surface area available for dissolution.[3]
High variability in plasma concentrations (AUC, Cmax) between subjects. 1. Inconsistent Gastric Emptying/Transit: Food in the stomach or physiological differences between animals can alter the rate at which the drug reaches the absorption site.Standardize Dosing Conditions: Ensure all animals are fasted for a consistent period before dosing. Administering the formulation with a standardized small volume of water can also help normalize conditions.
2. Chelation with Divalent/Trivalent Cations: The diet or bedding of the test animals may contain high levels of minerals (Ca²⁺, Mg²⁺, etc.) that interfere with absorption.Control the Diet: Use a standardized, purified diet for at least one week before and during the study to minimize mineral content. Ensure no mineral supplements or antacids are given.[4][6]
New solid dispersion formulation shows poor physical stability (recrystallization). 1. Metastable Amorphous State: The drug exists in a high-energy amorphous state within the dispersion and tends to revert to its more stable, less soluble crystalline form over time.Select a Stabilizing Polymer: Use polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound to inhibit molecular mobility and prevent recrystallization.[8]
2. Hygroscopicity: Absorption of moisture can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.Control Moisture: Prepare and store the solid dispersion under low humidity conditions. Include a desiccant in the packaging and consider adding hydrophobic components to the formulation.

Section 3: Data & Visualizations

Data Tables

Table 1: Summary of Oral Pharmacokinetic Parameters for this compound in Different Species

SpeciesDosage (mg/kg)FormulationCmax (µg/mL)Tmax (h)Bioavailability (F%)Reference(s)
Dog2.5Tablet1.37-~100%[15][16]
Dog5.0Tablet1.41--[15]
Cat7.5Oral Suspension3.01.6 - 3.8-[4][7]
Rabbit10Oral Suspension1.66 ± 0.512.052.5%[17][18][19]
Rabbit20Oral Suspension3.00 ± 0.972.046.5%[17][18][19]
Horse2.5Oral1.25-68.35%[20][21]
Rat (Healthy)5.0Oral6.55 ± 1.092.3399.1%[22]

Table 2: Example of Fluoroquinolone (Enrofloxacin) Solubility Enhancement with Co-solvents and Surfactants

Data for enrofloxacin, a structurally similar fluoroquinolone, is presented to illustrate the principles of solubility enhancement.

Solvent System (in Phosphate Buffer, pH 7.4)ConcentrationSolubility (µg/mL)Fold Increase vs. BufferReference(s)
Phosphate Buffer (Control)-1821.0[10]
Ethanol40%~439~2.4[2]
Propylene Glycol (PG)40%~350~1.9[2]
Sodium Dodecyl Sulphate (SDS)50 mM3800~20.9[2]

Diagrams and Workflows

G cluster_0 Phase 1: Strategy & Preformulation cluster_1 Phase 2: Development & In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Analysis A Problem ID: Low this compound Solubility B Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) A->B C Preformulation Studies: - pH-Solubility Profile - Excipient Compatibility B->C D Formulation Development & Optimization C->D E In Vitro Characterization: - Dissolution Testing - Physical Stability - Particle Size Analysis D->E F Animal Pharmacokinetic Study (e.g., Rabbit, Dog Model) E->F G Bioanalytical Method: Quantify Plasma Concentrations F->G H Calculate PK Parameters (AUC, Cmax, F%) G->H I Analyze & Compare Data to Target Profile H->I

Caption: Workflow for developing an enhanced bioavailability oral this compound formulation.

G Start Low Bioavailability Observed in PK Study CheckDissolution Is In Vitro Dissolution Rate Low? Start->CheckDissolution CheckInteraction Potential for Chelation with Excipients/Diet? CheckDissolution->CheckInteraction No SolubilityIssue Root Cause: Poor Solubility/Wettability CheckDissolution->SolubilityIssue Yes CheckStability Is the Formulation Physically Stable? CheckInteraction->CheckStability No InteractionIssue Root Cause: Chelation with Cations CheckInteraction->InteractionIssue Yes StabilityIssue Root Cause: Drug Recrystallization CheckStability->StabilityIssue Yes FixSolubility Action: - Reduce Particle Size - Create Solid Dispersion - Add Surfactant SolubilityIssue->FixSolubility FixInteraction Action: - Use Non-ionic Excipients - Control Animal Diet - Stagger Dosing InteractionIssue->FixInteraction FixStability Action: - Use Stabilizing Polymer - Control Moisture - Conduct Stability Studies StabilityIssue->FixStability

Caption: Logical flowchart for troubleshooting low oral this compound bioavailability.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Based on methodologies for poorly soluble fluoroquinolones.[1]

  • Materials: this compound, Polyethylene Glycol 6000 (PEG-6000), Ethanol, Rotary Evaporator, Vacuum Oven.

  • Procedure:

    • Select a drug-to-carrier ratio (e.g., 1:6 w/w this compound:PEG-6000).[1]

    • Dissolve the accurately weighed this compound and PEG-6000 in a minimal amount of ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.

    • Scrape the solid mass from the flask.

    • Place the collected solid dispersion in a vacuum oven at a mild temperature (e.g., 35-40°C) for 24 hours to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.

    • Store the final product in a desiccator.

Protocol 2: Quantification of this compound in Plasma via HPLC

This protocol is a generalized procedure based on published methods.[23][24]

  • Objective: To determine the concentration of this compound in plasma samples obtained from a pharmacokinetic study.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

    • Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile and aqueous phosphate buffer (e.g., 20:80 v/v).[23]

    • Internal Standard (IS): Norfloxacin or another suitable fluoroquinolone.

    • Plasma samples, this compound standard, protein precipitation agent (e.g., acetonitrile or trichloromethane).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add a known concentration of the internal standard.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant and inject a defined volume (e.g., 10-20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.3 mL/min.

    • Detection:

      • Fluorescence: Excitation at ~338 nm, Emission at ~425 nm.[23][24]

      • UV: ~276-290 nm.

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 4 to 1500 ng/mL) and processing them alongside the unknown samples.[23][24]

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve.

References

Strategies to prevent the selection of orbifloxacin-resistant mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to prevent the selection of orbifloxacin-resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

Bacteria primarily develop resistance to this compound and other fluoroquinolones through two major mechanisms: mutations in the genes encoding the drug's target enzymes (DNA gyrase and topoisomerase IV) and decreased intracellular drug accumulation.[1] Plasmid-mediated resistance genes have also been identified, which can produce proteins that protect DNA gyrase from quinolones.[2]

  • Target Modification: Mutations in the quinolone resistance-determining region (QRDR) of genes like gyrA and parC (or grlA in Staphylococcus) alter the target enzymes, reducing their binding affinity for this compound.[2][3] This is a common mechanism observed in various bacteria, including E. coli, P. aeruginosa, and S. pseudintermedius.[3]

  • Reduced Accumulation: This can occur through two main avenues:

    • Increased Efflux: Overexpression of efflux pumps, which are transport proteins in the bacterial cell membrane, actively removes this compound from the cell, lowering its intracellular concentration.[2][4]

    • Decreased Influx: In Gram-negative bacteria, mutations in outer membrane porin channels can reduce the uptake of the drug into the cell.[4]

Q2: What is the Mutant Prevention Concentration (MPC)?

The Mutant Prevention Concentration (MPC) is an alternative measure of antibiotic potency. It is defined as the lowest drug concentration required to prevent the growth of any bacterial mutants in a large population (typically greater than 10^9 or 10^10 CFU/mL).[3][5][6] At concentrations above the MPC, both susceptible bacteria and their first-step resistant variants are inhibited, thus preventing the selection of resistant subpopulations.[6][7]

Q3: How does the Mutant Selection Window (MSW) hypothesis relate to resistance?

The Mutant Selection Window (MSW) is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC.[6] According to the hypothesis:

  • Below the MIC: Most bacteria, both susceptible and resistant, can grow. There is no selective pressure.

  • Within the MSW (MIC < Concentration < MPC): Susceptible bacteria are inhibited, but pre-existing, less susceptible mutants can grow and multiply. This window represents the danger zone where resistance is most likely to be selected.[6]

  • Above the MPC: Both susceptible bacteria and first-step resistant mutants are inhibited, preventing the amplification of resistant populations.[6]

Q4: Can combination therapy be an effective strategy to prevent this compound resistance?

Yes, combination therapy can be a valuable strategy. Using a second antimicrobial agent with a different mechanism of action can create a synergistic effect, leading to lower required MICs and a reduced likelihood of resistance developing.[8] For example, combining this compound with a phenolic compound like propyl gallate has been shown to boost its efficacy against E. coli.[9] The combination of colistin and ciprofloxacin (another fluoroquinolone) has also been noted as a potentially effective regimen against multidrug-resistant P. aeruginosa.[10][11]

Q5: What is the role of efflux pump inhibitors (EPIs) in preventing resistance?

Efflux pumps contribute to resistance by actively expelling this compound from the bacterial cell.[3][12] Efflux Pump Inhibitors (EPIs) are compounds that block these pumps.[13] By co-administering an EPI with this compound, the intracellular concentration of the antibiotic can be increased, restoring its effectiveness against bacteria that rely on efflux-mediated resistance.[12][13] For example, Phe-Arg-β-naphthylamide (PAβN) has been used as an EPI in E. coli and P. aeruginosa, while reserpine has been used for S. pseudintermedius.[3][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Resistant colonies appear on agar plates with this compound concentrations above the MIC. The this compound concentration is likely within the Mutant Selection Window (MSW), allowing for the growth of first-step resistant mutants.[6]Determine the Mutant Prevention Concentration (MPC) for your bacterial strain. Aim for drug concentrations that remain above the MPC to restrict the selection of resistant mutants.[6][7] Consider using combination therapy to create a synergistic effect.[8]
The measured MIC of this compound is higher than expected for a "susceptible" strain. The bacterial strain may have low-level resistance, possibly due to the overexpression of efflux pumps.[12] This is a common intrinsic resistance mechanism.[12]Re-determine the MIC in the presence of an appropriate Efflux Pump Inhibitor (EPI) such as PAβN or reserpine.[3] A significant decrease in the MIC in the presence of the EPI would suggest the involvement of efflux pumps.[12]
Resistance to this compound develops rapidly during an in-vitro evolution experiment. The experimental conditions (e.g., sub-lethal antibiotic concentrations) are creating strong selective pressure within the MSW.[6] The bacterial species may have a high propensity for mutations in target genes (gyrA, parC).[3][14]Maintain antibiotic concentrations above the MPC throughout the experiment.[6] Sequence the QRDR of the gyrA and parC genes of the resistant mutants to confirm target-site mutations.[3]
Combination therapy with another antibiotic is not showing a synergistic effect against this compound-resistant strains. The resistance mechanism may not be susceptible to the combination used. For example, if resistance is due to high-level target modification, a second agent may not be sufficient to overcome it. The combination may also be indifferent or antagonistic.Investigate the specific resistance mechanism of your strain (e.g., target-site mutations, efflux pump overexpression).[3] Screen different classes of antibiotics to find a synergistic combination. For instance, combinations of fluoroquinolones with agents like colistin or meropenem have shown synergy against resistant P. aeruginosa.[8][10]

Quantitative Data

Table 1: this compound MIC and MPC Ranges for Various Canine Pathogens

Bacterial SpeciesMIC Range (µg/mL)MPC Range (µg/mL)
Escherichia coli0.063 - 20.5 - 32
Pseudomonas aeruginosa1 - 416 - 128
Staphylococcus pseudintermedius (high susceptibility)Not Specified4 - 16
Staphylococcus pseudintermedius (low susceptibility)Not Specified16 - 128

Data sourced from Shimizu et al., 2013.[3]

Table 2: Comparative MPCs of Veterinary Fluoroquinolones

FluoroquinoloneFold-Increase in MPC vs. Pradofloxacin (E. coli ATCC 8739)Fold-Increase in MPC vs. Pradofloxacin (S. aureus ATCC 6538)
Marbofloxacin1.26
Enrofloxacin1.46
Danofloxacin2.319
Sarafloxacin2.415
This compound 5 15
Difloxacin731

Data sourced from Wetzstein, 2005.[7] This table illustrates that, for the tested strains, this compound had a higher MPC (requiring a greater concentration to prevent mutant selection) compared to several other fluoroquinolones.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][9]

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound. A common starting concentration is 1024 µg/mL.[9]

  • Antibiotic Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations (e.g., 0.015 to 32 µg/mL).[15]

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in the appropriate broth to a concentration of approximately 1x10^6 CFU/mL. This will be your 2x inoculum. The final test concentration in the wells should be approximately 5x10^5 CFU/mL.[15][16]

  • Inoculation: Add an equal volume of the 2x bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: Include a positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[3][9][15]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

This protocol is adapted from methodologies used in veterinary research.[3][5]

  • High-Density Inoculum Preparation: Culture the test organism to achieve a high-density population. Concentrate the cells by centrifugation and resuspend them in saline or broth to a final density of >10^10 CFU/mL. Verify the count by plating serial dilutions.

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with a range of this compound concentrations. The concentrations should typically range from 1x to 64x the previously determined MIC of the strain.[3]

  • Inoculation: Spread a precise volume (e.g., 100 µL) of the high-density inoculum evenly across the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for an extended period, typically 48 to 72 hours (up to 5 days has been reported), to allow for the growth of resistant mutants.[3]

  • Reading Results: Examine the plates for any bacterial growth. The MPC is the lowest this compound concentration on which no bacterial colonies are observed after the incubation period.[3]

Visualizations

G cluster_mechanisms Mechanisms of this compound Resistance cluster_outcome Outcome A Target Modification (Reduced Drug Binding) A1 Mutations in gyrA/gyrB (DNA Gyrase) A->A1 A2 Mutations in parC/parE (Topoisomerase IV) A->A2 D This compound Resistance A->D B Reduced Intracellular Accumulation B1 Overexpression of Efflux Pumps B->B1 B2 Decreased Expression of Outer Membrane Porins B->B2 B->D C Plasmid-Mediated Resistance C1 Qnr Proteins (Target Protection) C->C1 C->D

Caption: Primary mechanisms leading to the development of this compound resistance in bacteria.

MSW cluster_0 Antibiotic Concentration Gradient cluster_1 Bacterial Population Response invisible conc_axis Increasing this compound Concentration → below_mic < MIC (No Selection) msw Mutant Selection Window (MIC to MPC) resp1 Susceptible and resistant cells grow below_mic->resp1 Outcome above_mpc > MPC (Resistance Prevented) resp2 Susceptible cells inhibited, resistant mutants selected msw->resp2 Outcome resp3 Susceptible and first-step resistant mutants inhibited above_mpc->resp3 Outcome

Caption: The Mutant Selection Window (MSW) hypothesis and its outcomes.

workflow start Isolate Bacterial Strain from Clinical Sample mic_test Determine MIC (Broth Microdilution) start->mic_test mpc_test Determine MPC (High Inoculum Agar Plating) mic_test->mpc_test characterize Characterize Resistance Mechanisms mpc_test->characterize efflux_test Test for Efflux Pump Activity (MIC with/without EPI) characterize->efflux_test Phenotypic sequence Sequence QRDR of gyrA and parC/grlA characterize->sequence Genotypic strategy Develop Prevention Strategy efflux_test->strategy sequence->strategy

Caption: Experimental workflow for investigating and addressing this compound resistance.

References

Technical Support Center: Managing Adverse Effects of Orbifloxacin in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the adverse effects of orbifloxacin in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of long-term this compound administration in animal studies?

A1: The most frequently observed adverse effects include gastrointestinal disturbances such as vomiting, diarrhea, and lack of appetite.[1][2][3] More serious adverse reactions can include cartilage abnormalities in growing animals, retinal damage in cats (at higher doses), and central nervous system (CNS) stimulation, which may manifest as excitability or seizures.[1][2][4][5]

Q2: Are certain animal species more susceptible to specific adverse effects of this compound?

A2: Yes, species-specific sensitivities have been well-documented. Juvenile dogs, in particular, are highly susceptible to fluoroquinolone-induced arthropathy, which affects the articular cartilage of weight-bearing joints.[2][6][7] Cats are uniquely prone to retinal degeneration and potential blindness, especially at higher doses, due to a functional defect in the ABCG2 transporter protein at the blood-retinal barrier.[4][8]

Q3: What is the primary mechanism behind this compound-induced arthropathy in young animals?

A3: The exact mechanism is not fully elucidated but is believed to involve the chelation of magnesium ions, which are crucial for the integrity of the extracellular matrix of cartilage.[9][10] This disruption leads to chondrocyte necrosis, reduced proteoglycan synthesis, and the formation of vesicles and erosions on the articular surface.[9][10]

Q4: How does this compound cause retinal toxicity in cats?

A4: Feline retinal toxicity is linked to a species-specific functional deficiency in the ABCG2 drug efflux transporter at the blood-retinal barrier.[4] This defect leads to an accumulation of this compound in the retina. As a photoreactive compound, its accumulation, when combined with light exposure, can generate reactive oxygen species, causing retinal degeneration.[1][11]

Q5: What are the signs of central nervous system (CNS) toxicity associated with this compound?

A5: CNS toxicity can range from mild agitation and excitability to more severe effects like seizures.[1][2][12] The underlying mechanism is thought to be the antagonism of the gamma-aminobutyric acid (GABA-A) receptor, which reduces inhibitory neurotransmission in the brain.[13][14][15][16]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gait abnormality, lameness, or joint swelling in juvenile animals. This compound-induced arthropathy.1. Immediately discontinue this compound administration. 2. Consult with the study veterinarian. 3. Perform a thorough orthopedic examination. 4. Consider imaging (radiographs, MRI) of affected joints. 5. Document all findings and report to the Institutional Animal Care and Use Committee (IACUC).
Dilated pupils (mydriasis), bumping into objects, or sudden blindness in cats. This compound-induced retinal toxicity.1. Stop this compound treatment immediately. 2. Move the animal to a dimly lit environment to minimize further photoreceptor damage. 3. Schedule an urgent ophthalmic examination. 4. Monitor for any potential, though often limited, recovery of vision.
Hyperexcitability, tremors, or seizure activity. Central Nervous System (CNS) stimulation.1. Cease this compound administration. 2. Ensure the animal is in a safe, padded environment to prevent injury. 3. Administer anticonvulsant medication as directed by the veterinarian. 4. Use with caution in animals with a pre-existing seizure disorder.[6]
Vomiting, diarrhea, or inappetence. Gastrointestinal upset.1. Administering the drug with a small amount of non-dairy food may mitigate nausea.[3] 2. If symptoms persist or are severe, contact the veterinarian. 3. Ensure adequate hydration.

Quantitative Data from Safety Studies

Table 1: Incidence of Adverse Effects in a 30-Day Feline Safety Study

Dose Group (mg/kg/day)EmesisSalivationSoft/Watery FecesDecreased Food Consumption
7.5 (1X)0%0%0%0%
15 (2X)0%0%0%0%
45 (6X)Increased IncidenceIncreased IncidenceIncreased IncidenceMild Decrease (Females)
75 (10X)Increased IncidenceIncreased IncidenceIncreased IncidenceMild Decrease (Both Sexes)

Data adapted from this compound oral suspension animal safety studies.[5]

Table 2: Arthropathy in 8-10 Week Old Beagle Puppies after 30 Days of this compound Administration

Dose Group (mg/kg/day)Number of Animals with Microscopic Lesions
Control0/8
12.51/8
258/8

Data adapted from this compound tablet target animal safety studies.[17]

Experimental Protocols

Protocol 1: Monitoring for Fluoroquinolone-Induced Arthropathy

Objective: To detect early signs of cartilage damage in juvenile animals receiving long-term this compound.

Methodology:

  • Clinical Observation:

    • Conduct daily observations for any signs of lameness, altered gait, joint swelling, or reluctance to move.

    • Perform a hands-on orthopedic examination twice weekly, gently palpating and flexing all major weight-bearing joints (shoulders, elbows, carpi, hips, stifles, and tarsi).

  • Gait Analysis (Optional):

    • If available, use a pressure-sensitive walkway to quantitatively assess gait parameters (e.g., stance time, swing time, peak vertical force) at baseline and at regular intervals throughout the study.

  • Histopathological Assessment:

    • At the end of the study, or if an animal is euthanized due to severe clinical signs, collect articular cartilage samples from predilection sites (femoral head, humeral head).[18]

    • Fix tissues in 10% neutral buffered formalin.

    • Decalcify bone-cartilage sections as needed.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin-O or Toluidine Blue for proteoglycan content.[19]

    • Score cartilage lesions based on a standardized scale (e.g., OARSI histopathology initiative recommendations).[20]

Protocol 2: Ophthalmic Examination for Feline Retinal Toxicity

Objective: To monitor for signs of retinal degeneration in cats treated with this compound.

Methodology:

  • Baseline Examination:

    • Perform a complete ophthalmic examination prior to the first dose of this compound.[21] This should include:

      • Menace response and dazzle reflex assessment.

      • Pupillary light reflex (PLR) evaluation in a dimly lit room.

      • Slit-lamp biomicroscopy of the anterior segment.

      • Indirect ophthalmoscopy for fundic examination after pupil dilation with a mydriatic agent (e.g., tropicamide).[22]

  • Routine Monitoring:

    • Conduct daily checks for mydriasis (dilated pupils), as this can be an early sign of toxicity.[21]

    • Perform a full ophthalmic examination, including fundoscopy, weekly or bi-weekly throughout the study.

  • Procedure for Fundic Examination:

    • Administer one drop of a short-acting mydriatic agent to each eye. Wait 15-20 minutes for full dilation.

    • In a darkened room, use an indirect ophthalmoscope with a 20D or 28D lens to examine the entire fundus, including the optic nerve head, retinal vasculature, and tapetal and non-tapetal regions.

    • Look for signs of retinal degeneration, such as tapetal hyperreflectivity, vascular attenuation, or optic nerve atrophy.

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Induced_Arthropathy This compound This compound mg_chelation Chelation of Magnesium (Mg2+) This compound->mg_chelation Inhibits ecm_disruption Extracellular Matrix Disruption mg_chelation->ecm_disruption proteoglycan_synthesis Decreased Proteoglycan Synthesis mg_chelation->proteoglycan_synthesis chondrocyte_necrosis Chondrocyte Necrosis ecm_disruption->chondrocyte_necrosis vesicles_erosions Vesicles and Erosions in Articular Cartilage chondrocyte_necrosis->vesicles_erosions proteoglycan_synthesis->vesicles_erosions arthropathy Clinical Arthropathy (Lameness, Joint Swelling) vesicles_erosions->arthropathy

Caption: Proposed pathway for this compound-induced arthropathy.

Feline_Retinal_Toxicity This compound Systemic This compound brb Blood-Retinal Barrier (BRB) This compound->brb abgc2 Defective ABCG2 Transporter in Cats brb->abgc2 Impaired Efflux retinal_accumulation This compound Accumulation in Retina abgc2->retinal_accumulation ros Reactive Oxygen Species (ROS) Generation retinal_accumulation->ros light Light Exposure (UVA) light->ros retinal_degeneration Photoreceptor Degeneration ros->retinal_degeneration blindness Blindness retinal_degeneration->blindness

Caption: Mechanism of this compound-induced retinal toxicity in cats.

CNS_Toxicity_Workflow start Initiate this compound Long-Term Study daily_obs Daily Clinical Observation (Behavior, Activity Level) start->daily_obs neuro_exam Weekly Neurological Exam (Reflexes, Coordination) daily_obs->neuro_exam signs_present CNS Signs Observed? (Hyperexcitability, Seizures) neuro_exam->signs_present stop_drug Discontinue this compound signs_present->stop_drug Yes continue_study Continue Study and Monitoring signs_present->continue_study No vet_consult Consult Veterinarian stop_drug->vet_consult supportive_care Provide Supportive Care vet_consult->supportive_care end End of Study continue_study->end

Caption: Experimental workflow for monitoring CNS adverse effects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Orbifloxacin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel UV-spectrophotometric method and a microbiological agar assay for the detection of orbifloxacin against established High-Performance Liquid Chromatography (HPLC) methods. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as accuracy, precision, cost, and throughput.

Introduction to this compound and its Analysis

This compound is a third-generation fluoroquinolone antibiotic with broad-spectrum activity against a variety of bacterial pathogens.[1][2] It is widely used in veterinary medicine to treat infections in animals.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and monitoring of drug residues. While HPLC methods are commonly employed for the determination of this compound, the development of simpler and more cost-effective methods is of significant interest.

Methodology Comparison

This guide focuses on the validation and performance of two novel methods—UV-spectrophotometry and a microbiological agar assay—and compares them with standard HPLC techniques.

Novel Method 1: UV-Spectrophotometric Method

A simple, rapid, and cost-effective UV-spectrophotometric method has been developed for the estimation of this compound in pharmaceutical formulations.[3][4][5] This method is based on the measurement of this compound's absorbance in the ultraviolet region.

Novel Method 2: Microbiological Agar Assay

A microbiological agar diffusion assay offers a different approach by quantifying this compound based on its inhibitory effect on a susceptible microorganism, typically Staphylococcus aureus.[6][7] This method provides a measure of the biological activity of the antibiotic.

Established Method: High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with fluorescence (FLD) or ultraviolet (UV) detection, is a widely accepted and highly sensitive and selective method for this compound analysis in various matrices, including plasma, milk, and tissues.[8][9]

Performance Data Comparison

The following tables summarize the key performance parameters of the different analytical methods based on published validation data.

Parameter Novel UV-Spectrophotometric Method Novel Microbiological Agar Assay Established HPLC-FLD Method Established HPLC-UV Method
Linearity Range 1.0 - 6.0 µg/mL[3][4]16.0 - 64.0 µg/mL[6][7]0.01 - 0.2 µg/mL[10]10 - 100 µg/mL[11]
Correlation Coefficient (r²) 0.9999[3]0.9992[6][7]≥ 0.999[10]0.999[11]
Limit of Detection (LOD) 0.04 µg/mL[12]Not Reported0.004 µg/mL[10]0.029 µg/mL[13]
Limit of Quantitation (LOQ) 0.12 µg/mL[12]Not Reported0.01 µg/mL[10]0.095 µg/mL[13]
Accuracy (% Recovery) 99.99% - 101.25%[12]100.31%[6]74.2% - 127.73%[10]Not Reported
Precision (%RSD) < 0.66%[12]Intraday: 2.88%, Interday: 3.33%[6][7]1.64% - 20%[10]Intraday: 0.663%, Interday: Not Reported[11]

Experimental Protocols

Novel UV-Spectrophotometric Method Protocol
  • Solvent Selection: 0.5 M Hydrochloric acid is used as the solvent.[3]

  • Standard Solution Preparation: A stock solution of this compound reference standard (e.g., 100 µg/mL) is prepared in the solvent.[3]

  • Calibration Curve: A series of dilutions are made from the stock solution to prepare standards within the linear range (1.0 to 6.0 µg/mL).[3]

  • Sample Preparation: For tablets, a powder equivalent to a known amount of this compound is dissolved in the solvent, sonicated, and diluted to fall within the calibration range.[3]

  • Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorption (λmax), which is 290 nm.[3][4]

  • Quantification: The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve.[3]

Novel Microbiological Agar Assay Protocol
  • Test Microorganism: Staphylococcus aureus (ATCC 25923) is used as the indicator organism.[6]

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The sterile agar is inoculated with a standardized suspension of the test microorganism.

  • Standard and Sample Preparation: Standard solutions of this compound are prepared at concentrations of 16.0, 32.0, and 64.0 µg/mL. Sample solutions are prepared to have a concentration within this range.[6]

  • Assay Procedure: The cylinder-plate method is employed, where sterile cylinders are placed on the surface of the inoculated agar, and the standard and sample solutions are added to the cylinders.[6]

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth and the formation of inhibition zones around the cylinders.

  • Measurement and Calculation: The diameters of the inhibition zones are measured, and the potency of the sample is calculated by comparing the zone sizes with those of the standards.[6]

Visualizations

Experimental_Workflow_UV_Spectrophotometry cluster_prep Preparation cluster_analysis Analysis Solvent Select Solvent (0.5M HCl) Standard Prepare Standard Stock Solution Solvent->Standard Sample Prepare Sample Solution Solvent->Sample Calibration Prepare Calibration Standards (1-6 µg/mL) Standard->Calibration Measure Measure Absorbance at 290 nm Calibration->Measure Sample->Measure Quantify Quantify this compound Measure->Quantify

Caption: Workflow for this compound Detection by UV-Spectrophotometry.

Experimental_Workflow_Microbiological_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Organism Select Test Microorganism Media Prepare and Inoculate Agar Media Organism->Media Plate Perform Cylinder-Plate Assay Media->Plate Solutions Prepare Standard and Sample Solutions Solutions->Plate Incubate Incubate Plates Plate->Incubate Measure Measure Inhibition Zone Diameters Incubate->Measure Calculate Calculate Potency Measure->Calculate

Caption: Workflow for this compound Detection by Microbiological Agar Assay.

Conclusion

The novel UV-spectrophotometric method offers a simple, rapid, and economical alternative for the routine quality control of this compound in pharmaceutical dosage forms.[3][4] Its performance is comparable to HPLC methods in terms of accuracy and precision for this application.[12] The microbiological agar assay, while less precise than chromatographic methods, provides valuable information on the biological activity of the antibiotic and can be a useful tool in certain research and quality control settings.[6][7]

Established HPLC methods remain the gold standard for applications requiring high sensitivity and selectivity, such as the analysis of biological samples with complex matrices.[8][9] The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity and accuracy, and considerations of cost and sample throughput.

References

Orbifloxacin and Enrofloxacin: A Comparative Analysis of Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides an objective comparison of orbifloxacin and enrofloxacin, two widely used veterinary fluoroquinolones, against various clinical bacterial isolates. The data presented is compiled from several in vitro studies to assist in informed decision-making.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and enrofloxacin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for both drugs against a range of clinical isolates.

Respiratory Pathogens in Cattle and Swine

A study evaluating the susceptibility of key veterinary respiratory pathogens demonstrated very similar in vitro activity between this compound and enrofloxacin. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the isolates, respectively, were nearly identical for both drugs against Pasteurella multocida, Mannheimia haemolytica, and Actinobacillus pleuropneumoniae.[1]

PathogenDrugMIC50 (µg/mL)MIC90 (µg/mL)
Pasteurella multocidaEnrofloxacin≤0.016≤0.016
This compound≤0.016≤0.016
Mannheimia haemolyticaEnrofloxacin0.0310.063
This compound0.0310.063
Actinobacillus pleuropneumoniaeEnrofloxacin≤0.0160.031
This compound0.0310.031
Canine and Feline Pathogens

In companion animals, fluoroquinolones are frequently used to treat infections of the skin, soft tissues, and urinary tract. Studies on isolates from these animals show comparable efficacy between the two drugs, although some variations exist depending on the bacterial species.

For Staphylococcus intermedius isolated from canine skin and ear infections, this compound demonstrated MIC50 and MIC90 values of 0.5 and 1 mg/l, respectively.[2][3] Another study comparing fluoroquinolones against isolates from companion animals found that marbofloxacin showed greater in vitro efficacy than enrofloxacin against both Gram-positive and Gram-negative bacteria.[4]

Data from a European surveillance study on urinary tract pathogens in dogs and cats between 2013 and 2018 showed moderate resistance levels of Staphylococcus intermedius group bacteria to both enrofloxacin (16.1%) and this compound (12.6%).[5]

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols used in the cited studies.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Isolate Preparation: A pure culture of the bacterial isolate is grown on an appropriate agar medium. Several colonies are then used to inoculate a broth medium, which is incubated to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. The bacterial suspension is then diluted to a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Antimicrobial Dilution: A serial two-fold dilution of the antimicrobial agent (this compound or enrofloxacin) is prepared in a cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of a microtiter plate containing the different antimicrobial concentrations. The plates are then incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This protocol is generally performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][6]

Agar Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

  • Isolate Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent (e.g., 10-µg this compound disks) are placed on the surface of the inoculated agar.[1]

  • Incubation: The plates are inverted and incubated at a specified temperature for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then correlated to the susceptibility of the organism (susceptible, intermediate, or resistant) based on interpretive criteria provided by organizations like the CLSI.[7] High categorical agreement has been found between the disk diffusion and broth microdilution methods for both enrofloxacin and this compound against several veterinary pathogens.[1][6][8]

Mechanism of Action

Both this compound and enrofloxacin belong to the fluoroquinolone class of antibiotics. Their bactericidal activity is achieved through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[9]

Fluoroquinolone_Mechanism_of_Action

Mechanism of action for fluoroquinolone antibiotics.

In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter chromosomes after replication. By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death.

References

A Comparative Analysis of Orbifloxacin and Marbofloxacin Pharmacokinetics in Canines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly used third-generation fluoroquinolones in veterinary medicine, orbifloxacin and marbofloxacin, specifically in dogs. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to aid in informed decision-making.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and marbofloxacin in dogs after oral administration. These values represent the mean findings from various studies and are crucial for understanding the absorption, distribution, and elimination of these drugs in the canine model.

Pharmacokinetic ParameterThis compoundMarbofloxacin
Dose (mg/kg) 2.52.0 - 2.75
Cmax (μg/mL) 1.37 - 2.31.4 - 1.47
Tmax (h) 0.77 - 1.71.0 - 2.5
AUC₀₋₂₄ (μg·h/mL) ~13 - 14.3~13
Half-life (t½) (h) 5.4 - 7.19.1 - 12.4
Bioavailability (%) ~100~100

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs to ensure the reliability of the pharmacokinetic comparisons. The methodologies outlined below are representative of the key experiments cited.

Study Design

A common experimental design utilized in these comparative studies is a crossover design.[1] In this approach, a group of healthy dogs, often Beagles, receives a single oral dose of one fluoroquinolone.[2] After a washout period, which is typically around 21 days to ensure complete elimination of the first drug, the same group of dogs is then administered the other fluoroquinolone.[1] This design allows for each dog to serve as its own control, minimizing individual variability. Some studies also include an intravenous administration arm to determine the absolute bioavailability of the oral formulations.[3][4]

Animal Subjects

The subjects in these pharmacokinetic studies are typically healthy adult Beagle dogs.[2][5] Beagles are a commonly used breed in toxicological and pharmacological research due to their manageable size, docile temperament, and genetic homogeneity. The number of animals used in these studies varies, but a cohort of 6 to 12 dogs is common.[3][4]

Drug Administration and Sample Collection

Commercially available tablet formulations of this compound and marbofloxacin are administered orally at recommended dosages.[2] For intravenous administration, a sterile solution of the drug is injected.[3][4] Following drug administration, blood samples are collected at predetermined time points. These time points are strategically chosen to capture the absorption, distribution, and elimination phases of the drug. Plasma is then separated from the blood samples for drug concentration analysis.

Analytical Methods

The concentration of this compound and marbofloxacin in plasma samples is determined using validated analytical methods. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection is a frequently employed technique due to its high sensitivity and specificity.[6] In some studies, a microbiological agar diffusion assay is used to determine the concentration of the active drug.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound and marbofloxacin in dogs.

ExperimentalWorkflow cluster_pre_study Pre-Study Phase cluster_washout Washout Period cluster_analysis Analysis Phase AnimalSelection Animal Selection (Healthy Beagle Dogs) DrugAdmin1 Drug Administration (e.g., this compound Oral) AnimalSelection->DrugAdmin1 BloodSampling1 Serial Blood Sampling DrugAdmin1->BloodSampling1 Washout 21-day Washout BloodSampling1->Washout PlasmaAnalysis Plasma Drug Concentration Analysis (e.g., HPLC) DrugAdmin2 Drug Administration (e.g., Marbofloxacin Oral) Washout->DrugAdmin2 BloodSampling2 Serial Blood Sampling DrugAdmin2->BloodSampling2 BloodSampling2->PlasmaAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) PlasmaAnalysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: A diagram illustrating the crossover experimental workflow for comparing the pharmacokinetics of two drugs in dogs.

Concluding Remarks

Both this compound and marbofloxacin exhibit excellent oral bioavailability in dogs, approaching 100%.[3][4] While their peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax) are broadly similar, a notable difference lies in their elimination half-lives. Marbofloxacin generally demonstrates a longer half-life compared to this compound, which may have implications for dosing frequency and maintaining therapeutic concentrations over time.[2] The choice between these two effective fluoroquinolones may therefore depend on the specific clinical scenario, the target pathogen's susceptibility, and the desired dosing regimen. The data and methodologies presented in this guide provide a solid foundation for such comparative evaluations.

References

A Head-to-Head Examination of Orbifloxacin and Ciprofloxacin Against Key Bovine Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bovine Respiratory Disease (BRD) remains a significant challenge to the cattle industry, necessitating the judicious use of effective antimicrobial agents. Fluoroquinolones, a class of synthetic bactericidal antibiotics, are frequently employed in the management of BRD. This guide provides a detailed, data-driven comparison of two prominent fluoroquinolones, orbifloxacin and ciprofloxacin, focusing on their in vitro efficacy against the primary bacterial pathogens implicated in BRD: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.

In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. This is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for this compound and ciprofloxacin against key BRD pathogens. It is important to note that this data has been compiled from multiple studies, and direct head-to-head comparative studies are limited. Variations in experimental protocols between studies should be considered when interpreting these results.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin against Mannheimia haemolytica

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.030.06
Ciprofloxacin≤0.030.06

Table 2: Comparative In Vitro Activity of this compound and Ciprofloxacin against Pasteurella multocida

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
This compound≤0.0150.03
Ciprofloxacin≤0.0150.03

Table 3: Comparative In Vitro Activity of this compound and Ciprofloxacin against Histophilus somni

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
This compoundData Not AvailableData Not Available
Ciprofloxacin≤0.0150.03

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Based on the available in vitro data, both this compound and ciprofloxacin demonstrate potent activity against Mannheimia haemolytica and Pasteurella multocida. For Histophilus somni, while data for ciprofloxacin indicates high potency, comparable data for this compound from the reviewed literature was not available.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations is a standardized laboratory procedure crucial for assessing antimicrobial susceptibility. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are the global standard for antimicrobial susceptibility testing (AST) in veterinary medicine.[1][2][3][4][5]

Bacterial Isolates

Clinical isolates of Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni are obtained from the lower respiratory tract of cattle diagnosed with BRD. Samples are collected via methods such as bronchoalveolar lavage or transtracheal wash to ensure they are representative of the pathogens causing the infection.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs and was the basis for the data presented.

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is then prepared by suspending colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Preparation of Microdilution Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of the antimicrobial agents (this compound and ciprofloxacin) in a cation-adjusted Mueller-Hinton broth. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours. For fastidious organisms like Histophilus somni, the incubation environment is enriched with 5% CO2.

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of fluoroquinolones and the experimental workflow for antimicrobial susceptibility testing.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (this compound/Ciprofloxacin) DNA_Gyrase DNA Gyrase (GyrA, GyrB subunits) Fluoroquinolone->DNA_Gyrase Inhibits (Gram-negative) Topoisomerase_IV Topoisomerase IV (ParC, ParE subunits) Fluoroquinolone->Topoisomerase_IV Inhibits (Gram-positive) DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes complex Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->DNA_Breaks Stabilizes complex Replication_Fork Replication Fork DNA->Replication_Fork Replication Replication_Fork->DNA_Breaks Collision leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones against bacteria.

AST_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Sample_Collection 1. Sample Collection (e.g., Transtracheal Wash) Isolation 2. Bacterial Isolation & Identification Sample_Collection->Isolation Inoculum_Prep 3. Inoculum Preparation (0.5 McFarland Standard) Isolation->Inoculum_Prep Inoculation 5. Inoculation of Plates Inoculum_Prep->Inoculation Plate_Prep 4. Microdilution Plate Preparation Plate_Prep->Inoculation Incubation 6. Incubation (35-37°C, 18-24h) Inoculation->Incubation MIC_Determination 7. MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Analysis 8. Data Analysis (MIC50, MIC90 Calculation) MIC_Determination->Data_Analysis

Caption: Experimental workflow for antimicrobial susceptibility testing.

Mechanism of Action and Resistance

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8][9][10] These enzymes are essential for DNA replication, recombination, and repair. In Gram-negative bacteria, such as M. haemolytica, P. multocida, and H. somni, DNA gyrase is the primary target.[7][8][11] In Gram-positive bacteria, topoisomerase IV is typically the main target.[6][7][8][11] By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[6][9][10]

Bacterial resistance to fluoroquinolones can emerge through several mechanisms.[6][7][11][12][13][14] The most common are mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduce the drug's binding affinity to its target.[6][10][11][12][14] Another significant mechanism is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, reducing its intracellular concentration.[6][7][10][11][12]

References

A Researcher's Guide to Cross-Validation of Orbifloxacin MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of Minimum Inhibitory Concentration (MIC) data for antibiotics like orbifloxacin is paramount. This guide provides a comprehensive comparison of methodologies and presents supporting data to facilitate the cross-validation of this compound MIC results between different laboratories.

Understanding the Landscape of this compound MIC Testing

This compound is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens in veterinary medicine.[1][2] The accurate determination of its MIC is crucial for guiding clinical breakpoints, monitoring antimicrobial resistance, and in the research and development of new therapeutic agents. However, variability in testing methods and laboratory practices can lead to discrepancies in MIC results. This guide addresses this challenge by presenting data from studies that compare different methodologies and establish quality control parameters.

Comparative Analysis of MIC Determination Methods

The two most common methods for determining bacterial susceptibility to this compound are broth microdilution and agar disk diffusion.

Broth Microdilution vs. Agar Disk Diffusion

A study comparing these two methods for this compound against veterinary respiratory pathogens found a strong correlation between the MICs obtained from broth microdilution and the zone diameters from agar disk diffusion.[3] The correlation coefficients (r) were consistently high across different bacterial species, indicating a reliable agreement between the two techniques.[3]

PathogenThis compound Correlation Coefficient (r)
Pasteurella multocida-0.818
Mannheimia haemolytica-0.800
Actinobacillus pleuropneumoniae-0.809
A high negative correlation is expected as a higher MIC (more resistant) corresponds to a smaller inhibition zone diameter.[3]

Furthermore, the study demonstrated a high level of categorical agreement, which is the percentage of isolates classified into the same susceptibility category (susceptible, intermediate, or resistant) by both methods.[3]

PathogenCategorical Agreement (%)
Pasteurella multocida97.9
Mannheimia haemolytica93.8
Actinobacillus pleuropneumoniae92.0
Based on CLSI interpretive criteria for the closely related fluoroquinolone, enrofloxacin.[3]

This compound MIC Distribution

The following table summarizes the MIC range, MIC50, and MIC90 values for this compound against several key veterinary pathogens, as determined by the broth microdilution method.[3] These values are essential for comparing the potency of this compound against different bacteria and for monitoring shifts in susceptibility over time.

Organism (No. of strains)MIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
Pasteurella multocida (48)≤0.015–0.250.030.12
Mannheimia haemolytica (48)0.06–0.50.250.5
Actinobacillus pleuropneumoniae (50)0.03–0.250.060.12

Ensuring Inter-Laboratory Consistency: Quality Control Ranges

To maintain consistency and allow for reliable comparison of results across different laboratories, standardized quality control (QC) procedures are essential. The Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS, has established approved MIC QC ranges for this compound using specific reference strains.[4] Laboratories should regularly test these strains to ensure their methods are performing within acceptable limits.

ATCC QC StrainThis compound NCCLS QC MIC Range (µg/ml)
Staphylococcus aureus ATCC 292130.25–2
Enterococcus faecalis ATCC 292121–8
Pseudomonas aeruginosa ATCC 278532–16

Experimental Protocols for Reproducible Results

Adherence to standardized protocols is the foundation of cross-laboratory validation. Below are summaries of widely accepted methodologies for determining this compound MICs.

Broth Microdilution Method (CLSI Guidelines)

This method involves preparing serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).[3] The final concentration of the bacterial inoculum should be approximately 5 × 105 colony-forming units/ml.[3] The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth after 20–24 hours of incubation at 35°C.[3] For fastidious organisms, specific growth supplements are required.[3]

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial 2-fold dilutions of this compound in CAMHB I1 Inoculate microdilution wells with bacterial suspension P1->I1 P2 Prepare bacterial inoculum (approx. 5x10^5 CFU/ml) P2->I1 I2 Incubate at 35°C for 20-24 hours I1->I2 A1 Read plates for visible growth I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Broth Microdilution Workflow

Agar Disk Diffusion Method (CLSI Guidelines)

For this method, a standardized bacterial suspension (McFarland 0.5) is swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar with 5% sheep blood).[3] A paper disk containing a specific amount of this compound (e.g., 10 µg) is placed on the agar surface.[3] After incubation for 20–24 hours at 35°C (with 5% CO2 for some organisms), the diameter of the zone of growth inhibition around the disk is measured.[3]

G cluster_prep Preparation cluster_application Disk Application & Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (McFarland 0.5) P2 Spread inoculum evenly on agar plate P1->P2 A1 Place this compound disk (10 µg) on agar surface P2->A1 A2 Incubate at 35°C for 20-24 hours A1->A2 M1 Measure the diameter of the zone of inhibition (mm) A2->M1

Agar Disk Diffusion Workflow

Agar Dilution Method (CLSI Guidelines)

In the agar dilution method, varying concentrations of this compound are incorporated directly into the molten agar before it solidifies.[5] A standardized bacterial inoculum is then spotted onto the surface of the agar plates, each containing a different concentration of the antibiotic. The MIC is determined as the lowest concentration of this compound that prevents the growth of the bacteria after incubation.[5]

Logical Pathway for Cross-Validation

Achieving cross-validation of this compound MIC results between laboratories requires a systematic approach. The following diagram illustrates the logical flow for ensuring data comparability.

G cluster_labA Laboratory A cluster_labB Laboratory B cluster_comparison Cross-Validation A1 Standardized Protocol (e.g., CLSI Broth Microdilution) A2 QC Strain Testing (e.g., S. aureus ATCC 29213) A1->A2 A3 Test Clinical Isolates A2->A3 C1 Compare QC Results (Must be within range) A2->C1 A_Result MIC Results A A3->A_Result C2 Compare Clinical Isolate Results (Statistical Analysis) A_Result->C2 B1 Standardized Protocol (e.g., CLSI Broth Microdilution) B2 QC Strain Testing (e.g., S. aureus ATCC 29213) B1->B2 B3 Test Clinical Isolates B2->B3 B2->C1 B_Result MIC Results B B3->B_Result B_Result->C2 C1->C2 If QC Pass Validated Validated & Comparable Data C2->Validated If Agreement High

Cross-Validation Logic Flow

References

A Comparative Analysis of the In Vitro Activity of Orbifloxacin and Other Third-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of veterinary antimicrobial therapeutics, third-generation fluoroquinolones represent a critical class of drugs valued for their broad-spectrum activity and favorable pharmacokinetic profiles. This guide provides a detailed comparison of the in vitro activity of orbifloxacin with other prominent third-generation fluoroquinolones, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. This compound, a synthetic fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[1][2] This mechanism is shared among fluoroquinolones, but variations in chemical structure can influence their potency against different bacterial species.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and other veterinary fluoroquinolones against a range of clinically relevant Gram-positive and Gram-negative pathogens. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Canine Pathogens

BacteriumAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliThis compound0.063 - 21 - 8[3]
Pradofloxacin0.030.03[4]
Enrofloxacin0.060.06[4]
Marbofloxacin--
Staphylococcus pseudintermediusThis compound-0.5[5]
Pradofloxacin0.060.125[4]
Enrofloxacin0.1250.125[4]
Marbofloxacin--
Pseudomonas aeruginosaThis compound1 - 416 - 128[3]
Marbofloxacin--[6][7]
Enrofloxacin--[6][7]

Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Bovine Respiratory Pathogens

BacteriumAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mannheimia haemolyticaThis compoundSimilar to EnrofloxacinSimilar to Enrofloxacin[8]
EnrofloxacinLowLow[8]
Marbofloxacin-0.063[9]
Pradofloxacin≤ 0.0160.063[9]
Pasteurella multocidaThis compoundSimilar to EnrofloxacinSimilar to Enrofloxacin[8]
EnrofloxacinLowLow[8]
Marbofloxacin--
Pradofloxacin≤ 0.0160.031[9]

Mechanism of Action and Resistance

The bactericidal activity of fluoroquinolones stems from their ability to form a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[1][10] This complex traps the enzyme on the DNA, leading to a cessation of DNA replication and the generation of double-strand DNA breaks, ultimately causing cell death.[11] Resistance to fluoroquinolones can emerge through several mechanisms, including mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA, gyrB, parC, parE), which reduces drug binding.[11][12] Another significant resistance mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell.[11][12]

Fluoroquinolone_Mechanism_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (e.g., this compound) Target DNA Gyrase / Topoisomerase IV FQ->Target Inhibition DNA Bacterial DNA Target->DNA Acts on Replication DNA Replication Target->Replication Essential for DNA->Replication Template for Death Cell Death Replication->Death Inhibition leads to Mutation Target Site Mutation (gyrA, parC) Mutation->Target Alters binding site Efflux Efflux Pump Overexpression Efflux->FQ Removes drug

Caption: Mechanism of action of fluoroquinolones and bacterial resistance pathways.

Experimental Protocols

The determination of in vitro activity of fluoroquinolones is standardized to ensure reproducibility and comparability of data across different studies. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][13][14][15][16]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial dilutions of Fluoroquinolone start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized suspension of the test bacterium is then spot-inoculated onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the drug that prevents bacterial growth.[3]

Conclusion

The in vitro data presented in this guide demonstrate that this compound maintains potent activity against a variety of significant veterinary pathogens. When compared with other third-generation fluoroquinolones, its efficacy can be comparable or vary depending on the specific bacterial species. For instance, against certain strains of E. coli and S. pseudintermedius, newer agents like pradofloxacin may exhibit lower MIC values.[4] However, this compound's established clinical use and known pharmacokinetic profile continue to make it a relevant and effective therapeutic option. The selection of an appropriate fluoroquinolone should be guided by susceptibility testing of the specific pathogen, alongside consideration of the site of infection and the pharmacokinetic and pharmacodynamic properties of the drug. The ongoing surveillance of antimicrobial resistance is crucial to ensure the continued efficacy of this important class of antibiotics in veterinary medicine.

References

Comparative analysis of bacterial resistance mechanisms to orbifloxacin and pradofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacterial resistance mechanisms to two veterinary fluoroquinolones, orbifloxacin and pradofloxacin. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to inform research and development in antimicrobial agents.

Core Resistance Mechanisms: A Head-to-Head Look

Bacteria primarily develop resistance to fluoroquinolones, including this compound and pradofloxacin, through two main strategies: alteration of the drug's target sites and reduction of intracellular drug concentration.[1][2]

1. Target Site Mutations: The primary mechanism of high-level resistance involves mutations in the Quinolone Resistance-Determining Regions (QRDR) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and grlA in Gram-positives, parC and parE in Gram-negatives).[1][3] These enzymes are crucial for bacterial DNA replication, and alterations in their structure can significantly reduce the binding affinity of fluoroquinolones, thereby diminishing their efficacy.[4] Studies indicate that a stepwise accumulation of these mutations leads to increasing levels of resistance.[5]

2. Reduced Intracellular Accumulation: This is achieved through two main avenues:

  • Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps, preventing the drugs from reaching their intracellular targets.[6] Overexpression of these pumps is a common resistance mechanism.[2]
  • Decreased Permeability: Alterations in the bacterial cell wall, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of fluoroquinolones into the cell.[6]

3. Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired horizontally through plasmids carrying genes that confer resistance. These genes often provide a low level of resistance but can facilitate the selection of higher-level resistance mutations.[7]

Quantitative Comparison: Potency and Resistance Potential

Pradofloxacin, a third-generation fluoroquinolone, generally exhibits greater in vitro potency against a wide range of bacterial pathogens compared to the second-generation this compound. This is reflected in its lower Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) values. A lower MPC suggests that the drug is less likely to select for resistant bacterial mutants.[8][9]

Table 1: Comparative MIC and MPC Values for Escherichia coli
FluoroquinoloneATCC StrainMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
Pradofloxacin ATCC 8739Not Specified0.225Not Specified[8]
This compound ATCC 8739Not Specified>1.0Not Specified[8]
This compound Canine IsolatesNot Specified0.5–32Not Specified[10]
Table 2: Comparative MIC and MPC Values for Staphylococcus species
FluoroquinoloneBacterial SpeciesMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
Pradofloxacin S. aureus ATCC 6538Not Specified0.55Not Specified[8]
This compound S. aureus ATCC 6538Not Specified15x higher than PradofloxacinNot Specified[8]
Pradofloxacin S. pseudintermediusLowNot SpecifiedNot Specified[11]
This compound S. pseudintermediusHigher than Pradofloxacin4–128Not Specified[10][11]
Table 3: Comparative MIC90 Values for Various Pathogens
Bacterial SpeciesPradofloxacin MIC90 (µg/mL)This compound MIC90 (µg/mL)Reference
Staphylococcus pseudintermedius≤ 0.25Higher than Pradofloxacin[11]
Escherichia coli≤ 0.25Higher than Pradofloxacin[11]
Pasteurella multocida≤ 0.25Higher than Pradofloxacin[11]
Pseudomonas aeruginosa≥ 4Not Specified[11]
Mannheimia haemolytica≤ 0.016Not Specified[9]
Pasteurella multocida (Bovine)≤ 0.016Not Specified[9]
Actinobacillus pleuropneumoniae≤ 0.016Not Specified[12]
Pasteurella multocida (Swine)≤ 0.016Not Specified[12]

Signaling Pathways and Experimental Workflows

The development of resistance is a dynamic process involving genetic mutations and selective pressure. The following diagrams illustrate the key mechanisms and a typical workflow for investigating fluoroquinolone resistance.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone (this compound/Pradofloxacin) Target DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target Inhibits EffluxPump Efflux Pump Fluoroquinolone->EffluxPump Substrate for Replication DNA Replication Inhibited Target->Replication Blocks EffluxPump->Fluoroquinolone Expels Drug PMQR PMQR Proteins PMQR->Target Protects TargetMutation Target Site Mutation (gyrA, parC) TargetMutation->Target Alters Target EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases Pumps PlasmidAcquisition Plasmid (PMQR) Acquisition PlasmidAcquisition->PMQR Produces Protective Proteins

Caption: Key bacterial resistance mechanisms to fluoroquinolones.

ExperimentalWorkflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolation Bacterial Isolation from Clinical Sample MIC_Testing MIC Determination (Broth Microdilution, E-test) Isolation->MIC_Testing DNA_Extraction DNA Extraction Isolation->DNA_Extraction MPC_Testing MPC Determination (Agar Plate Method) MIC_Testing->MPC_Testing PCR PCR for QRDR & PMQR genes MIC_Testing->PCR Select Resistant Isolates DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis (Mutation Identification) Sequencing->Analysis

References

Orbifloxacin efficacy compared to older generation quinolones

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Orbifloxacin and Older Generation Quinolones for Veterinary Applications

This compound, a third-generation synthetic fluoroquinolone, was developed for veterinary use and is indicated for treating skin, soft tissue, and urinary tract infections in dogs and cats.[1] This guide provides a detailed comparison of its efficacy against older, second-generation quinolones such as enrofloxacin, ciprofloxacin, and marbofloxacin, focusing on antibacterial spectrum, pharmacokinetic/pharmacodynamic relationships, and clinical outcomes.

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal activity stems from its ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[4] This dual-targeting mechanism disrupts essential cellular processes, leading to rapid bacterial cell death.

Quinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase (Topoisomerase II) Replication->Gyrase   Relaxation of   supercoiled DNA TopoIV Topoisomerase IV Replication->TopoIV   Decatenation of   daughter chromosomes CellDeath Cell Death Gyrase->DNA TopoIV->DNA This compound This compound & Older Quinolones This compound->Gyrase Inhibition This compound->TopoIV Inhibition

Diagram 1: General mechanism of action for quinolone antibiotics.

In Vitro Efficacy: Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[2] When compared to earlier fluoroquinolones, it shows improved efficacy against Gram-positive organisms and atypical pathogens.[2] The in vitro activity is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.

Studies comparing veterinary fluoroquinolones have shown that enrofloxacin and its metabolite, ciprofloxacin, generally exhibit high in vitro activity against most bovine and porcine pathogens.[5] Marbofloxacin has shown greater activity than enrofloxacin against certain strains like M. haemolytica and E. coli, but less activity against others such as P. multocida and S. aureus.[5] For canine pathogens, particularly Staphylococcus intermedius, enrofloxacin and marbofloxacin have demonstrated high sensitivity rates of 98%, with ciprofloxacin slightly lower at 96%.[6] this compound has shown in vitro activity similar to enrofloxacin against key veterinary respiratory pathogens.[7]

Table 1: Comparative In Vitro Activity (MIC₅₀ / MIC₉₀ in µg/mL) of Quinolones Against Veterinary Pathogens

Bacterial SpeciesThis compoundEnrofloxacinCiprofloxacinMarbofloxacin
Pasteurella multocida≤0.03 / ≤0.03[7]≤0.03 / ≤0.03[7]--
Mannheimia haemolytica0.12 / 0.12[7]0.12 / 0.12[7]--
Actinobacillus pleuropneumoniae0.06 / 0.12[7]0.06 / 0.12[7]--
Staphylococcus intermedius-≤0.12 / 0.25[5]≤0.12 / 0.25[5]0.25 / 0.5[5]
Escherichia coli (canine urinary)0.06 / 0.12[8]≤0.03 / >128[5]≤0.03 / 64[5]≤0.03 / >128[5]
Proteus mirabilis (canine urinary)0.12 / 0.25[8]---
Pseudomonas spp.-1 / 32[9]0.125 / 8[9]0.5 / 16[9]

Note: Data is compiled from multiple studies and testing conditions may vary. Direct comparison should be made with caution.

Pharmacokinetic Profiles

Pharmacokinetics (PK) describes the movement of a drug through the body. Key parameters include maximum serum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and the area under the concentration-time curve (AUC), which represents total drug exposure.

All four fluoroquinolones are rapidly absorbed after oral administration in dogs.[10] A comparative study in Beagle dogs revealed average peak serum concentrations (Cmax) of 1.41, 1.37, and 1.47 µg/mL for enrofloxacin, this compound, and marbofloxacin, respectively.[10][11] this compound and marbofloxacin exhibit longer elimination half-lives (7.1 and 9.1 hours, respectively) compared to enrofloxacin (4.1 hours).[10][11] Consequently, marbofloxacin and this compound have similar and higher total drug exposure (AUC) than enrofloxacin.[10][11]

Table 2: Comparative Pharmacokinetic Parameters in Dogs (Single Oral Dose)

ParameterThis compound (2.5 mg/kg)Enrofloxacin (5.0 mg/kg)Ciprofloxacin (metabolite of enrofloxacin)Marbofloxacin (2.0 mg/kg)
Cmax (µg/mL) 1.37[10]1.41[10]-1.47[10]
Tmax (h) ~1.0-2.0[11]~1.0-2.0[11]-~1.0-2.0[11]
t½ (h) 7.1[10]4.1[10]-9.1[10]
AUC₀₋₂₄ (µg·h/mL) ~13.0[11]8.7[10]-~13.0[11]

Pharmacodynamic & Clinical Efficacy

Pharmacodynamics (PD) links drug concentration to its effect. For concentration-dependent antibiotics like fluoroquinolones, the ratios of Cmax/MIC and AUC/MIC are key predictors of therapeutic success.[12] A Cmax/MIC ratio of >10 and an AUC₂₄/MIC ratio of >125 are often targeted for optimal bactericidal activity.[12]

While enrofloxacin may have superior in vitro activity against some pathogens, the favorable pharmacokinetic profiles of this compound and marbofloxacin can lead to more optimal PK/PD indices, especially for bacteria with slightly higher MICs. However, one study concluded that for susceptible isolates, enrofloxacin, marbofloxacin, and ciprofloxacin more consistently reached target PK/PD indices than this compound, but only at higher doses.[12][13]

In clinical settings, this compound has proven to be an effective and safe antibiotic for treating superficial and deep staphylococcal pyoderma in dogs, with a 95.6% excellent response rate.[14] This compares favorably with reported success rates for enrofloxacin (83.3% - 93.3%) and marbofloxacin (80.4% - 86.1%) in similar conditions.[14]

Table 3: Clinical Efficacy in Canine Staphylococcal Pyoderma

DrugDosage RegimenClinical Success Rate (Excellent Response)
This compound 2.5 mg/kg, q24h[14]95.6%[14]
Enrofloxacin (Not specified)83.3% - 93.3%[14]
Marbofloxacin (Not specified)80.4% - 86.1%[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented are typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[9]

Methodology:

  • Isolate Preparation: A standardized inoculum of the bacterial isolate to be tested is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Antimicrobial Dilution: The quinolone is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[6]

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

MIC_Workflow start Start: Bacterial Isolate prep Prepare Standardized Inoculum (0.5 McFarland) start->prep inoculate Inoculate Wells with Bacterial Suspension prep->inoculate plate Prepare 96-Well Plate dilute Create 2-Fold Serial Dilutions of Quinolone in Broth plate->dilute dilute->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read Read Plate Visually or with Spectrophotometer incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Diagram 2: Workflow for MIC determination via broth microdilution.
Pharmacokinetic Crossover Study in Dogs

The pharmacokinetic data is often generated from crossover studies designed to minimize individual animal variation.[10]

Methodology:

  • Animal Selection: A cohort of healthy dogs (e.g., Beagles) of a specific sex and age range is selected.

  • Drug Administration: The study is divided into periods. In each period, a group of dogs receives one of the quinolones at a specified oral dose.

  • Washout Period: A "washout" period of several weeks is implemented between study periods to ensure the complete elimination of the previous drug before the next one is administered.

  • Crossover: The groups are then "crossed over" so that each dog receives all of the different quinolones by the end of the study.

  • Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Serum is separated, and drug concentrations are measured using a validated method like High-Performance Liquid Chromatography (HPLC) or an agar diffusion assay.[10][11]

  • Calculation: Pharmacokinetic parameters (Cmax, t½, AUC) are calculated from the serum concentration-time data using noncompartmental methods.[10]

Conclusion

This compound is a potent broad-spectrum fluoroquinolone with demonstrated efficacy against a wide range of veterinary pathogens. Compared to older-generation quinolones like enrofloxacin and ciprofloxacin, this compound offers an improved Gram-positive spectrum and a more favorable pharmacokinetic profile, characterized by a longer half-life and greater overall drug exposure (AUC) at standard doses. While enrofloxacin may exhibit lower MICs for some specific Gram-negative organisms, the robust pharmacokinetics of this compound and marbofloxacin may allow them to achieve therapeutic targets more consistently. Clinical data, particularly in canine pyoderma, supports this compound as a highly effective therapeutic option, with success rates comparable or superior to those of its predecessors. The choice between these agents should be guided by susceptibility testing, the specific pathogen, the site of infection, and the individual patient's physiological status.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Orbifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of pharmaceutical compounds like orbifloxacin, a fluoroquinolone antibiotic, is a critical component of laboratory best practices. Adherence to established disposal protocols not only ensures a safe working environment but also mitigates the broader ecological risks associated with antimicrobial resistance and environmental contamination.[1][2]

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting, ensuring that your institution remains a trusted leader in both innovation and responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding potential hazards and the necessary personal protective equipment (PPE) to be used.

Personal Protective Equipment (PPE) Recommendations:

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Protective ClothingLaboratory coat
RespiratoryUse in a well-ventilated area. A respirator may be necessary for large spills or when generating dust.

This data is synthesized from general laboratory safety guidelines and is not exhaustive. Always refer to your institution's specific protocols and the product's SDS.

In the event of a spill, immediately contain the area. For liquid formulations, absorb the spill with an inert material. For solid forms, avoid creating dust. The contaminated absorbent material and any contaminated surfaces should be treated as this compound waste and disposed of accordingly.[3] Local authorities should be notified if significant spillages cannot be contained.[3][4][5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its related waste must comply with local, state, and federal regulations. The following protocol outlines a general framework for proper disposal in a laboratory setting.

  • Segregation of Waste:

    • Properly segregate this compound waste from general laboratory waste. This includes pure this compound, stock solutions, contaminated media, and any materials that have come into contact with the antibiotic, such as pipette tips, gloves, and empty containers.[6]

    • Stock antibiotic solutions, which are typically at high concentrations, are to be treated as hazardous chemical waste.[7]

  • Waste Container Selection and Labeling:

    • Use designated, approved waste containers for pharmaceutical waste.[7] For hazardous pharmaceutical waste, black containers are often used, while non-hazardous pharmaceutical waste may be collected in blue containers.[8]

    • All waste containers must be clearly labeled with the contents ("this compound Waste" or "Hazardous Pharmaceutical Waste"), the date of accumulation, and any associated hazard symbols.[6]

  • Disposal of Different Forms of this compound Waste:

    • Unused or Expired this compound (Solid and Liquid): This should be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in regular trash.[8][9] The SDS for this compound explicitly states to "Dispose of contents and container to an approved waste disposal plant."[4][5][10]

    • Contaminated Labware and PPE: Items such as gloves, bench paper, and disposable labware that are contaminated with this compound should be placed in the designated hazardous waste container.

    • Aqueous Solutions and Media: Aqueous waste containing this compound should be collected for chemical waste disposal. Avoid releasing it into the environment.[3][4][5] Autoclaving may not be effective for all antibiotics and is not a universally recommended disposal method for antibiotic-containing media.[7] Unless your institution has validated autoclaving as an effective degradation method for this compound, treat it as chemical waste.

  • Storage of Waste:

    • Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

    • Storage should be in accordance with your institution's guidelines and local regulations.

  • Arranging for Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the this compound waste. They will have established procedures with licensed hazardous waste disposal contractors.[6]

Experimental Workflow for this compound Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Generate this compound Waste Generate this compound Waste Segregate Waste Segregate Waste Generate this compound Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Professional Disposal Professional Disposal Contact EHS->Professional Disposal

Caption: Workflow for the proper disposal of this compound waste.

Decision Pathway for this compound Waste Management

This diagram outlines the decision-making process for handling materials potentially contaminated with this compound.

This compound Waste Decision Pathway Start Material for Disposal IsContaminated Contaminated with This compound? Start->IsContaminated GeneralWaste Dispose as General Lab Waste IsContaminated->GeneralWaste No HazardousWaste Dispose as Hazardous Pharmaceutical Waste IsContaminated->HazardousWaste Yes

Caption: Decision tree for this compound waste segregation.

References

Essential Safety and Operational Guide for Handling Orbifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Orbifloxacin. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. This information is crucial for risk assessment and implementing appropriate safety controls.

Data PointValueSpeciesRouteReference
Acute Oral Toxicity (LD50) > 3,000 mg/kgRatOral[1][2][3][4][5]
> 2,000 mg/kgMouseOral[1][2][3][4]
> 600 mg/kgDogOral[1][2][3][4]
Occupational Exposure Limit (TWA) 0.2 mg/m³ (OEB 2)N/AInhalation[5]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. TWA: Time-Weighted Average. The average exposure over a specified period, typically an 8-hour workday. OEB: Occupational Exposure Band.

Procedural Guidance for Handling and Disposal

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory to mitigate risks.[6][7][8][9]

  • Gloves: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10][11]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure.[1][2][3][11]

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashes or aerosols, a face shield should be used.[1][2][3][10][11]

  • Respiratory Protection: If working outside a ventilated enclosure or if the exposure assessment indicates a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[11]

Handling Protocols

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][5]

  • For procedures that may generate dust (with solid formulations) or aerosols (with liquid formulations), use a chemical fume hood or other ventilated enclosure.[4]

2. Safe Handling Practices:

  • Obtain and read the Safety Data Sheet (SDS) before use.[1][2][3]

  • Do not handle the substance until all safety precautions have been understood.[1][2][3]

  • Avoid direct contact with skin, eyes, and clothing.[1][2][3][5]

  • Do not breathe in dust, mist, or vapors.[1][5]

  • Minimize dust generation and accumulation when working with the solid form.[2][3]

  • Keep containers tightly closed when not in use.[2][3]

3. In Case of Exposure:

  • If Inhaled: Move the individual to fresh air and seek medical attention.[1][2][3][4]

  • On Skin: Immediately flush the affected area with soap and plenty of water. Remove contaminated clothing.[1][2][3][4]

  • In Eyes: Rinse thoroughly with plenty of water. If irritation persists, seek medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and get immediate medical attention.[1][2][4]

Disposal Plan

All waste containing this compound is considered hazardous chemical waste and must be disposed of accordingly.[12][13]

  • Solid and Liquid Waste: Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[13]

  • Contaminated PPE: Dispose of all used PPE, such as gloves and lab coats, as hazardous waste.

  • Disposal Method: All this compound waste must be disposed of through an approved waste disposal plant. Do not dispose of it down the drain or in the regular trash.[1][2][3][13]

  • Environmental Precautions: Prevent the release of this compound into the environment. In case of a spill, contain the material and clean it up using appropriate absorbent materials, then dispose of the cleanup materials as hazardous waste.[1][11]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Orbifloxacin_Workflow start Start: Receive this compound storage Store in a locked, properly labeled container start->storage prep Preparation for Use: Don PPE storage->prep handling Handling in Ventilated Area (e.g., Fume Hood) prep->handling experiment Experimental Use handling->experiment waste_collection Collect all waste in a labeled hazardous container handling->waste_collection decontamination Decontaminate Work Area & Doff PPE experiment->decontamination experiment->waste_collection decontamination->waste_collection disposal Dispose via Approved Waste Management waste_collection->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。